Decaline
Description
Structure
3D Structure
Properties
CAS No. |
14727-56-1 |
|---|---|
Molecular Formula |
C26H37NO5 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(9S,15S,17S)-5,6-dimethoxy-2,18-dioxa-10-azapentacyclo[20.2.2.19,17.03,8.010,15]heptacosa-1(24),3,5,7,22,25-hexaen-19-one |
InChI |
InChI=1S/C26H31NO5/c1-29-24-15-21-22-14-20(13-18-5-3-4-12-27(18)22)32-26(28)11-8-17-6-9-19(10-7-17)31-23(21)16-25(24)30-2/h6-7,9-10,15-16,18,20,22H,3-5,8,11-14H2,1-2H3/t18-,20-,22-/m0/s1 |
InChI Key |
WKHFSAAQVGAXBE-UNHKWZSKSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decalin; decahydronaphthalene; bicyclo[4.4.0]decane. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cis-Trans Isomerism of Decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydronaphthalene (B1670005), commonly known as decalin, is a bicyclic organic compound with the chemical formula C₁₀H₁₈. It is the saturated analog of naphthalene (B1677914) and a key structural motif in many natural products, including steroids and terpenoids. The fusion of the two six-membered rings can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin. This stereoisomerism profoundly influences the molecule's three-dimensional shape, stability, and reactivity, making a thorough understanding of its properties crucial for applications in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the core principles of cis-trans isomerism in decahydronaphthalene, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and energetic landscapes.
Molecular Structure and Conformational Analysis
The fundamental difference between cis- and trans-decalin lies in the relative orientation of the hydrogen atoms at the bridgehead carbons (C-9 and C-10). In cis-decalin, these hydrogens are on the same side of the ring system, whereas in trans-decalin, they are on opposite sides.[1] This seemingly subtle difference leads to significant variations in their conformational flexibility and overall shape.
Trans-Decalin: A Rigid, Locked Conformation
Trans-decalin is characterized by a rigid, chair-chair conformation.[2] The two cyclohexane (B81311) rings are fused via equatorial bonds, resulting in a relatively flat and conformationally locked structure.[2] Ring flipping, a characteristic process for a single cyclohexane ring, is not possible in trans-decalin as it would require the bridgehead carbons to span an impossibly large distance to connect to axial positions.[3] This conformational rigidity has significant implications for the stereochemistry of substituted trans-decalin derivatives, as substituents are locked into either axial or equatorial positions.
Cis-Decalin: A Flexible, Interconverting System
In contrast to its trans counterpart, cis-decalin is a flexible molecule that can undergo a ring-flipping process, interconverting between two equivalent chair-chair conformations.[4] This conformational change has a relatively low energy barrier of approximately 12.6 to 14 kcal/mol.[1][4] The fusion of the two rings in cis-decalin involves one axial and one equatorial bond, leading to a bent, "tent-like" shape.[1] Although cis-decalin is a chiral molecule, the rapid ring inversion at room temperature leads to a racemic mixture of two enantiomeric conformers, rendering it optically inactive.
Thermodynamic Stability
The trans isomer of decalin is thermodynamically more stable than the cis isomer. The energy difference between the two is approximately 2.7 kcal/mol.[5] This greater stability of the trans isomer is attributed to the absence of significant steric strain. In cis-decalin, there are three additional gauche-butane interactions compared to the trans isomer, which introduce non-bonded steric interactions and increase the overall energy of the molecule.
Quantitative Data
The structural and thermodynamic differences between cis- and trans-decalin can be quantified through various experimental and computational methods. The following tables summarize key data for both isomers.
Table 1: Thermodynamic Properties
| Property | cis-Decalin | trans-Decalin | Reference(s) |
| Heat of Combustion (kcal/mol) | -1502.92 | -1500.22 | [5] |
| Heat of Formation (kcal/mol) | -52.45 | -55.14 | [5] |
| Energy Difference (kcal/mol) | +2.7 (less stable) | 0 (more stable) | [5] |
| Entropy Difference (e.u.) | -0.55 | 0 | [5] |
| Boiling Point (°C) | 195.8 | 187.3 | [1] |
| Density (g/mL at 20°C) | 0.897 | 0.870 | [6] |
Table 2: Selected Structural Parameters (from Electron Diffraction and X-ray Crystallography)
| Parameter | cis-Decalin | trans-Decalin | Reference(s) |
| C-C Bond Length (Å) | ~1.54 | ~1.54 | [7] |
| C-H Bond Length (Å) | Not specified | Not specified | |
| C-C-C Bond Angle (°) | ~111.5 | ~111.4 | [7] |
| Dihedral Angles (°) | Varies due to flexibility | Rigidly defined | [8] |
Table 3: NMR Spectroscopic Data (Chemical Shifts in ppm)
| Nucleus | cis-Decalin | trans-Decalin | Reference(s) |
| ¹³C (Bridgehead, C9/C10) | 34.6 | 44.1 | [9] |
| ¹³C (Angular, C1/C8/C4/C5) | 27.5 | 34.5 | [9] |
| ¹³C (Central, C2/C7/C3/C6) | 24.9 | 26.9 | [9] |
| ¹H (Bridgehead) | 1.82 | 0.87, 0.93 | [10][11] |
| ¹H (Other) | 1.07-1.62 | 1.23-1.67 | [10][11] |
Experimental Protocols
Synthesis of Decalin via Hydrogenation of Naphthalene
Principle: Decalin is synthesized by the catalytic hydrogenation of naphthalene. The reaction typically produces a mixture of cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.
Materials:
-
Naphthalene
-
Hydrogen gas
-
Catalyst (e.g., Platinum on alumina (B75360) (Pt/Al₂O₃), Nickel-Molybdenum (Ni-Mo), or sulfided NiMoW)[12][13][14]
-
Solvent (e.g., decalin or tetralin for solid naphthalene)[15]
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with naphthalene and the chosen catalyst. If naphthalene is solid, it can be dissolved in a suitable solvent.[15]
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., atmospheric to 700 psi).[12]
-
Heat the reactor to the target temperature (e.g., 240-400°C) while stirring.[12][13]
-
Maintain the reaction conditions for a sufficient time to ensure complete hydrogenation. The reaction progress can be monitored by measuring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting liquid is a mixture of cis- and trans-decalin, which can be purified and separated.
Separation of cis- and trans-Decalin Isomers by Distillation
Principle: The cis and trans isomers of decalin have different boiling points, allowing for their separation by fractional distillation.[1] Steam distillation can also be employed.[16]
Materials:
-
Mixture of cis- and trans-decalin
-
Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)
-
Heating mantle
-
Condenser
-
Receiving flasks
Procedure:
-
Set up the fractional distillation apparatus.
-
Charge the distillation flask with the mixture of decalin isomers.
-
Heat the flask gently to initiate boiling.
-
Carefully control the heating rate to maintain a slow and steady distillation.
-
Collect the fractions at their respective boiling points. trans-Decalin, having the lower boiling point (187.3°C), will distill first, followed by cis-decalin (195.8°C).
-
The purity of the collected fractions can be analyzed using gas chromatography or NMR spectroscopy.
Characterization by NMR Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools to distinguish between cis- and trans-decalin due to their different molecular symmetries and conformations. The rigid nature of trans-decalin leads to distinct signals for axial and equatorial protons and carbons, while the rapid ring inversion in cis-decalin at room temperature results in averaged signals.[17]
Sample Preparation:
-
Dissolve a small amount of the decalin sample (either pure isomer or a mixture) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: 0-10 ppm.
-
-
Expected Spectra:
-
cis-Decalin: A complex multiplet region between approximately 1.07 and 1.82 ppm due to the averaged signals of the rapidly interconverting conformers.[10]
-
trans-Decalin: More resolved signals, with distinct resonances for the bridgehead protons around 0.87 and 0.93 ppm, and other protons appearing between 1.23 and 1.67 ppm.[11]
-
¹³C NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer with a carbon probe.
-
Parameters:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-60 ppm.
-
-
Expected Spectra:
-
cis-Decalin: Three distinct signals for the bridgehead, angular, and central carbons at approximately 34.6, 27.5, and 24.9 ppm, respectively.[9]
-
trans-Decalin: Three distinct signals at approximately 44.1, 34.5, and 26.9 ppm.[9] The downfield shift of the bridgehead and angular carbons in the trans isomer is a key diagnostic feature.
-
Mandatory Visualizations
Caption: 2D and 3D representations of cis- and trans-decalin.
Caption: Conformational flexibility of decalin isomers.
Caption: Relative energy profile of cis- and trans-decalin.
Conclusion
The cis-trans isomerism of decahydronaphthalene provides a classic and instructive example of how stereochemistry dictates molecular properties. The rigid, more stable trans isomer and the flexible, less stable cis isomer exhibit distinct physical, thermodynamic, and spectroscopic characteristics. A thorough grasp of these differences is essential for professionals in drug development and chemical synthesis, where the precise three-dimensional arrangement of atoms can determine biological activity and reaction outcomes. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the practical application of this knowledge in a research setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CIS-DECAHYDRONAPHTHALENE(493-01-6) 13C NMR spectrum [chemicalbook.com]
- 11. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 13C NMR spectrum [chemicalbook.com]
- 12. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN100457698C - Decahydronaphthalene continuous hydrogenation synthesis method - Google Patents [patents.google.com]
- 16. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 17. dalalinstitute.com [dalalinstitute.com]
An In-depth Technical Guide to the Thermodynamic Stability of Decalin Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans isomers of decalin (decahydronaphthalene). Decalin is a bicyclic organic compound that serves as a fundamental structural motif in many natural products and pharmaceutical agents. Understanding the relative stabilities of its isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending the conformational behavior of more complex molecules. This guide presents quantitative thermodynamic data, detailed experimental protocols for its determination, and visualizations of the underlying structural principles.
Core Concepts: Conformational Analysis of Decalin Isomers
Decalin consists of two fused cyclohexane (B81311) rings and can exist as two distinct diastereomers: cis-decalin and trans-decalin. The key to understanding their relative stabilities lies in the conformational analysis of these fused ring systems.
-
trans-Decalin: In trans-decalin, the two cyclohexane rings are fused via two equatorial bonds. This arrangement results in a rigid, relatively flat structure where both rings are locked in a stable chair conformation. Ring flipping is not possible in trans-decalin as it would require the formation of a highly strained axial-axial ring fusion.[1] This conformational rigidity means that substituents on the decalin framework are locked into either axial or equatorial positions.
-
cis-Decalin: In cis-decalin, the two rings are fused via one equatorial and one axial bond. This creates a bent, more flexible molecule. Unlike the trans isomer, cis-decalin can undergo a concerted ring flip, where both chair conformations interconvert.[1] This inversion process allows for the equilibration of axial and equatorial substituents.
The primary reason for the greater thermodynamic stability of trans-decalin is the presence of significant steric strain in the cis isomer. Specifically, cis-decalin suffers from three additional gauche-butane interactions compared to the trans isomer. These interactions arise from the proximity of axial hydrogen atoms on adjacent rings, leading to van der Waals repulsion and an increase in the overall energy of the molecule.
Quantitative Thermodynamic Data
The relative thermodynamic stabilities of cis- and trans-decalin have been determined through various experimental methods, most notably by measuring their heats of combustion and by studying their isomerization equilibrium. The trans isomer is consistently found to be more stable than the cis isomer.
| Thermodynamic Parameter | cis-Decalin | trans-Decalin | Difference (trans - cis) | Reference |
| Heat of Combustion (ΔH°c) | -1502.92 kcal/mol | -1500.22 kcal/mol | -2.7 kcal/mol | [2] |
| Standard Enthalpy of Formation (ΔH°f) | -52.45 kcal/mol | -55.14 kcal/mol | -2.69 kcal/mol | [2] |
| Gibbs Free Energy Difference (ΔG°) | ~ -2.7 kcal/mol | [3] | ||
| Enthalpy Difference from Isomerization (ΔH°) | -2.72 ± 0.20 kcal/mol | [3] |
Experimental Protocols
The determination of the thermodynamic parameters listed above relies on precise experimental methodologies. The following sections detail the protocols for two key experimental approaches.
Determination of Heat of Combustion by Bomb Calorimetry
Bomb calorimetry is a standard technique used to measure the heat of combustion of a substance at constant volume.
Methodology:
-
Sample Preparation: A precisely weighed sample of the decalin isomer (typically 0.5-1.0 g) is placed in a crucible. For a liquid sample like decalin, a gelatin capsule or a special volatile-sample holder is often used to prevent evaporation. A known length of ignition wire (e.g., iron or nickel-chromium) is positioned to be in contact with the sample.
-
Bomb Assembly and Pressurization: The crucible and ignition wire assembly are placed inside a high-pressure stainless-steel vessel known as a "bomb." The bomb is then sealed and purged with a small amount of oxygen to remove atmospheric nitrogen before being filled with pure oxygen to a pressure of 25-30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water in a surrounding container (the calorimeter). The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution. The entire apparatus is housed in an insulating jacket to minimize heat exchange with the surroundings.
-
Combustion and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The combustion of the decalin sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is continuously monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the decalin combustion is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen). The molar heat of combustion is then calculated from the heat released and the number of moles of the decalin sample.
Determination of Isomerization Equilibrium
This method directly measures the Gibbs free energy difference between the isomers by allowing them to interconvert until a thermodynamic equilibrium is reached.
Methodology:
-
Reaction Setup: A known mixture of cis- and trans-decalin (or a pure sample of one isomer) is placed in a high-pressure reactor. A catalyst, typically 5% palladium on carbon, is added to facilitate the isomerization.[3]
-
Equilibration: The reactor is sealed, flushed with hydrogen, and then pressurized with hydrogen gas (e.g., to 500 psi).[3] The mixture is heated to a specific temperature (e.g., in the range of 258-368°C) and stirred to ensure homogeneity and efficient contact with the catalyst.[3] The reaction is allowed to proceed for a sufficient time to reach equilibrium, which is determined by analyzing samples at different time points until the isomer ratio becomes constant.
-
Sample Analysis: Aliquots of the reaction mixture are periodically withdrawn and cooled rapidly to quench the isomerization. The relative concentrations of cis- and trans-decalin in the equilibrium mixture are determined using an analytical technique capable of separating the isomers, such as gas chromatography (GC). A capillary column with a suitable stationary phase (e.g., a non-polar or moderately polar phase) is used to achieve baseline separation of the two isomers. The relative peak areas are used to determine the molar ratio of the isomers.
-
Thermodynamic Calculations: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium: Keq = [trans-decalin] / [cis-decalin]. The standard Gibbs free energy difference (ΔG°) at that temperature is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin. By performing the equilibration at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (a plot of ln(Keq) versus 1/T).
Visualizations
Conformational Equilibrium of Decalin Isomers
Caption: Conformational relationship and stability difference between trans- and cis-decalin.
Experimental Workflow for Determining Thermodynamic Stability
Caption: Workflow for the experimental determination of decalin isomer stability.
References
Decalin: A Comprehensive Technical Guide to its Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decalin, a bicyclic organic compound with the chemical formula C₁₀H₁₈, is a versatile molecule with significant applications as an industrial solvent and a foundational structural motif in many natural products, including steroids.[1][2] This technical guide provides an in-depth exploration of the chemical structure, stereoisomerism, conformational analysis, and physicochemical properties of decalin. Particular emphasis is placed on the distinct characteristics of its cis and trans isomers, which exhibit significant differences in stability and conformational flexibility. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this important bicyclic system.
Chemical Structure and Nomenclature
Decalin, systematically named bicyclo[4.4.0]decane, is the saturated derivative of naphthalene (B1677914).[3][4] It consists of two fused cyclohexane (B81311) rings, sharing two adjacent carbon atoms known as bridgehead carbons.[1][3] The fusion of these two rings gives rise to a rigid bicyclic structure that is fundamental to the architecture of many complex molecules.
Molecular Formula: C₁₀H₁₈[4]
Molar Mass: 138.25 g/mol [4][5]
Synonyms: Decahydronaphthalene, Perhydronaphthalene[4][5]
The spatial arrangement of the hydrogen atoms at the bridgehead carbons dictates the stereochemistry of the molecule, leading to the existence of two distinct diastereomers: cis-decalin and trans-decalin.[1][6]
Stereoisomerism: Cis and Trans Decalin
The two isomers of decalin, cis and trans, are configurational isomers, meaning they cannot be interconverted without breaking and reforming chemical bonds.[3] This isomerism arises from the different ways the two cyclohexane rings can be fused.
-
Cis-Decalin: In this isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule. This results in an axial-equatorial fusion of the two cyclohexane rings.[7]
-
Trans-Decalin: In the trans isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the molecule. This corresponds to an equatorial-equatorial fusion of the two rings.[7]
The stereochemical differences between cis- and trans-decalin have profound implications for their overall shape, stability, and conformational dynamics.
Conformational Analysis
Both cyclohexane rings in decalin adopt a chair conformation to minimize angle and torsional strain. However, the fusion of the rings imposes significant conformational constraints.
Trans-Decalin
Trans-decalin is a conformationally rigid or "locked" molecule.[3][8] The equatorial-equatorial fusion of the two chair conformations prevents the characteristic ring flipping that is observed in a single cyclohexane ring.[9] Attempting to flip the rings would require the connecting bonds to span an impossibly large distance, leading to extreme ring strain.[8] This rigidity makes trans-decalin a useful and predictable structural component in organic synthesis and medicinal chemistry. Due to its center of symmetry, trans-decalin is achiral.[3]
Cis-Decalin
In contrast to its trans counterpart, cis-decalin is conformationally flexible.[7] The axial-equatorial fusion allows for a concerted "ring flip" where both chair conformations invert simultaneously.[7] This process interconverts the axial and equatorial positions within each ring. Although cis-decalin itself is a chiral molecule, this rapid ring inversion at room temperature leads to a racemic mixture of two enantiomeric conformations, rendering the bulk sample optically inactive.[3][10]
The trans isomer is energetically more stable than the cis isomer by approximately 2.7 kcal/mol.[11] This is attributed to unfavorable non-bonded interactions and gauche-butane interactions present in the more compact, "folded" structure of cis-decalin.[6][11]
Physicochemical Properties
The structural differences between cis- and trans-decalin give rise to distinct physical properties. The following tables summarize key quantitative data for each isomer.
Table 1: General and Physical Properties of Decalin Isomers
| Property | cis-Decalin | trans-Decalin |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol | 138.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Aromatic, menthol-like | Aromatic, menthol-like |
| Melting Point | -43.26 °C[4] | -30.4 °C[4][9] |
| Boiling Point | 195.7 °C[4] | 187.25 °C[4] |
| Density (at 20°C) | 0.8963 g/cm³[4] | 0.8700 g/cm³[4] |
| Refractive Index (at 20°C) | 1.48113[4] | 1.46968[4] |
Table 2: Solubility and Safety Data of Decalin (Isomer Mixture)
| Property | Value |
| Solubility in Water | Insoluble[5] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform[4] |
| Flash Point (closed cup) | ~58 °C[4] |
| Autoignition Temperature | 262 °C |
| Oral LD₅₀ (rat) | 4.2 g/kg[4] |
Experimental Protocols
Synthesis of Decalin via Hydrogenation of Naphthalene
A common method for the preparation of decalin involves the catalytic hydrogenation of naphthalene.[4][8] The ratio of cis to trans isomers in the product mixture is dependent on the reaction conditions.
Materials:
-
Naphthalene
-
Glacial Acetic Acid (solvent)
-
Platinum catalyst (e.g., Platinum(IV) oxide)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas
Procedure:
-
Dissolve naphthalene in glacial acetic acid in a high-pressure reaction vessel.
-
Add the platinum catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to approximately 130 atm.
-
Maintain the reaction at a constant temperature, for example, 25°C, with vigorous stirring.
-
Monitor the reaction progress by measuring the uptake of hydrogen.
-
Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains a mixture of cis- and trans-decalin, which can be separated by fractional distillation.[6]
Note: Hydrogenation of naphthalene under these conditions typically yields a mixture rich in the cis-isomer (approximately 77% cis and 23% trans).[4] To obtain a product rich in the more stable trans-isomer, subsequent isomerization of the cis-decalin can be performed, for instance, by heating with a catalyst like aluminum chloride.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key structural and conformational aspects of decalin.
Caption: Chemical structures of cis- and trans-decalin isomers.
Caption: Conformational inversion of cis-decalin.
Caption: The rigid, locked conformation of trans-decalin.
Applications in Research and Development
The well-defined and rigid structure of the decalin framework makes it a valuable scaffold in several areas:
-
Medicinal Chemistry: The decalin ring system is a core component of steroids, such as cholesterol and testosterone, and other biologically active molecules.[1] Its rigid nature allows for the precise spatial positioning of functional groups, which is crucial for molecular recognition and biological activity.
-
Organic Synthesis: As a conformationally constrained building block, decalin is used in the synthesis of complex natural products and other target molecules. The predictable stereochemistry of the trans-isomer is particularly advantageous.
-
Materials Science: Decalin and its derivatives can be employed as solvents or precursors in the production of polymers, influencing their thermal and mechanical properties.[2]
-
Fuel Additives: It finds use as a component in fuel additives to enhance combustion efficiency.[2]
Conclusion
Decalin is a fundamental bicyclic hydrocarbon whose stereochemical and conformational properties have been extensively studied. The existence of the flexible cis- and the rigid trans-isomers, each with distinct energetic and physical characteristics, provides a rich platform for both fundamental research and practical applications. A thorough understanding of the principles outlined in this guide is essential for scientists and researchers working in fields where the precise three-dimensional arrangement of atoms is critical for molecular function and design.
References
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Decalin? [drugfuture.com]
- 5. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Decalin - Wikipedia [en.wikipedia.org]
- 10. Decalin - Sciencemadness Wiki [sciencemadness.org]
- 11. Decalins | PPT [slideshare.net]
Synthesis of Decalin via Naphthalene Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of decalin through the hydrogenation of naphthalene (B1677914). Decalin, or decahydronaphthalene, is a versatile saturated bicyclic hydrocarbon with applications as an industrial solvent and a potential hydrogen storage medium. This document details the reaction pathways, catalytic systems, experimental protocols, and key quantitative data to support research and development in this area.
Reaction Pathway and Thermodynamics
The hydrogenation of naphthalene to decalin is a stepwise process involving the intermediate formation of tetralin (tetrahydronaphthalene). The reaction proceeds through the saturation of the two aromatic rings. The final product, decalin, exists as two stereoisomers: cis-decalin and trans-decalin.
The overall reaction network can be summarized as follows:
Naphthalene → Tetralin → cis-Decalin + trans-Decalin
The first step, the hydrogenation of naphthalene to tetralin, is generally faster than the subsequent hydrogenation of tetralin to decalin.[1][2] The relative rates of these steps are influenced by the catalyst and reaction conditions.[1] The isomerization between cis- and trans-decalin can also occur, with the trans isomer being the more thermodynamically stable form due to reduced steric hindrance.[3] However, cis-decalin is often a desired product in certain applications due to its higher reactivity in subsequent ring-opening reactions.[1][4]
The hydrogenation of aromatic compounds is an exothermic process. Thermodynamic analyses indicate that lower temperatures and higher hydrogen pressures favor a higher equilibrium conversion of naphthalene to decalin.[5]
Catalytic Systems
A variety of catalysts have been investigated for the hydrogenation of naphthalene, with the choice of catalyst significantly impacting the reaction rate, selectivity, and the resulting cis/trans ratio of decalin.
-
Noble Metal Catalysts: Platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) supported on materials like alumina (B75360) (Al₂O₃) or carbon (C) are highly active for naphthalene hydrogenation.[4][6][7] Rhodium on carbon has shown high activity and selectivity to decalin at low temperatures.[7] Palladium-based catalysts are also very active, with higher loadings leading to greater decalin yields.[1][2]
-
Non-Noble Metal Catalysts: Nickel (Ni)-based catalysts, often supported on alumina, are a more cost-effective alternative to noble metals and are widely used.[8][9]
-
Bimetallic and Sulfided Catalysts: Nickel-molybdenum (NiMo) and cobalt-molybdenum (CoMo) catalysts, often in their sulfided forms, are common in industrial hydrotreating processes and are also effective for naphthalene hydrogenation.[10][11][12] Unsupported NiMoW catalysts have demonstrated high conversion and selectivity to decalin.[13]
The nature of the catalyst support can also influence the reaction. For instance, acidic supports can sometimes lead to undesired side reactions like cracking.[4]
Quantitative Data on Naphthalene Hydrogenation
The following tables summarize key quantitative data from various studies on the hydrogenation of naphthalene, providing a comparative overview of catalyst performance under different conditions.
Table 1: Reaction Conditions and Performance of Various Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Naphthalene Conversion (%) | Decalin Selectivity (%) | cis/trans Ratio | Reference(s) |
| 5% Pd | Al₂O₃ | 250 | 40 | >99 | 99.5 | - | [1][2] |
| 1% Pd | Al₂O₃ | 250 | 40 | - | 5.3 | - | [1][2] |
| NiMo | Al₂O₃ | 210-300 | 18 | 23-30 | Low (mostly Tetralin) | - | [10] |
| Ni | Al₂O₃ | 260-290 | 50-70 | 100 | ~100 | ~0.25 | [8] |
| 5% Rh | C | 60 | >60 (H₂) | High | High | - | [7] |
| Ni₂P | Al₂O₃ | 300 | 40 | 98 | 98 | - | [14] |
| NiMoW | Unsupported | 240 | 60 | 100 | 99.1 | - | [13] |
Table 2: Kinetic Data for Naphthalene Hydrogenation
| Catalyst | k₁ (Naphthalene → Tetralin) | k₂ (Tetralin → Decalin) | Comments | Reference(s) |
| 5% Pd/Al₂O₃ | 0.069 | 0.224 | Tetralin hydrogenation is favored. | [1][2] |
| Mo-MMO | - | - | Comparable rates to 2% Pd/Al₂O₃ at double concentration. | [1] |
Experimental Protocols
This section outlines a general experimental procedure for the batch hydrogenation of naphthalene, based on methodologies reported in the literature.[1][4]
A. Materials and Equipment
-
Reactants: Naphthalene, Hydrogen (high purity).
-
Catalyst: e.g., Pd/Al₂O₃, Ni/Al₂O₃, or NiMo/Al₂O₃.
-
Solvent (optional): A high-boiling, inert solvent such as decalin or tetralin itself can be used.[15]
-
Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, heating mantle, thermocouple, and pressure gauge.[1][4]
-
Analytical Equipment: Gas chromatograph (GC) for product analysis.[4]
B. Procedure
-
Reactor Loading: The reactor is charged with a precisely weighed amount of naphthalene, the catalyst, and if necessary, a solvent. The catalyst-to-reactant ratio is a critical parameter.[1][4]
-
Sealing and Purging: The reactor is securely sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired reaction pressure. The heating mantle is then used to bring the reactor contents to the target reaction temperature while stirring.[1][4]
-
Reaction: The reaction is allowed to proceed for a set duration under constant temperature, pressure, and stirring. The stirring speed should be sufficient to overcome mass transfer limitations.[1]
-
Cooling and Depressurization: After the reaction time has elapsed, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is then carefully vented.
-
Product Recovery and Analysis: The reactor contents are collected, and the catalyst is separated by filtration. The liquid product mixture is then analyzed, typically by gas chromatography, to determine the conversion of naphthalene and the selectivity towards tetralin, cis-decalin, and trans-decalin.[1][4]
Conclusion
The synthesis of decalin from naphthalene hydrogenation is a well-established process with a variety of effective catalytic systems. The choice of catalyst and the optimization of reaction conditions, including temperature and pressure, are crucial for achieving high conversion and desired selectivity towards a specific decalin isomer. This guide provides a foundational understanding of the key technical aspects of this reaction, offering valuable data and protocols to aid researchers in their endeavors. Further research may focus on developing more active and selective catalysts, particularly those that favor the formation of the less thermodynamically stable but synthetically useful cis-decalin.
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decalin - Wikipedia [en.wikipedia.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. syxbsyjg.com [syxbsyjg.com]
- 6. Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Reduction Temperature on the Structure and Naphthalene Hydrogenation Saturation Performance of Ni2P/Al2O3 Catalysts [mdpi.com]
- 15. CN100457698C - Decahydronaphthalene continuous hydrogenation synthesis method - Google Patents [patents.google.com]
Decalin: A Comprehensive Technical Guide to the Saturated Analog of Naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decalin, or decahydronaphthalene, is the saturated bicyclic analog of naphthalene (B1677914).[1] As a colorless liquid with a characteristic aromatic odor, it finds extensive use as an industrial solvent for resins and fuel additives.[1][2] Its molecular structure, consisting of two fused cyclohexane (B81311) rings, gives rise to fascinating stereochemical properties and makes it a valuable entity in various chemical and pharmaceutical applications.[3][4] This technical guide provides an in-depth exploration of decalin, focusing on its synthesis from naphthalene, its unique conformational isomers, and its emerging role in drug discovery and development.
Physicochemical and Thermodynamic Properties: A Comparative Analysis
The hydrogenation of naphthalene to decalin results in significant changes to its physical and chemical properties. The absence of an aromatic system in decalin leads to a lower boiling point and a different solubility profile. Furthermore, the stereoisomers of decalin, cis- and trans-decalin, exhibit distinct properties due to their different three-dimensional structures. The following tables summarize the key quantitative data for naphthalene and the decalin isomers.
| Property | Naphthalene | cis-Decalin | trans-Decalin |
| Molecular Formula | C₁₀H₈ | C₁₀H₁₈ | C₁₀H₁₈ |
| Molar Mass ( g/mol ) | 128.17 | 138.25 | 138.25 |
| Appearance | White solid | Colorless liquid | Colorless liquid |
| Melting Point (°C) | 80.2 | -42.9 | -30.4 |
| Boiling Point (°C) | 218 | 195.8 | 187.3 |
| Density (g/cm³) | 1.14 | 0.896 | 0.870 |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Table 1: Comparative Physicochemical Properties
| Thermodynamic Property | Naphthalene | cis-Decalin | trans-Decalin |
| Standard Enthalpy of Formation (gas, kJ/mol) | +150.58 | -193.3 | -204.6 |
| Standard Enthalpy of Combustion (liquid, kJ/mol) | -5157 | -6249.2 | -6237.9 |
| Standard Molar Entropy (liquid, J/mol·K) | 167.4 | 245.6 | 249.4 |
Table 2: Comparative Thermodynamic Properties
Stereochemistry and Conformational Analysis
The fusion of the two cyclohexane rings in decalin can occur in two distinct ways, leading to the formation of two diastereomers: cis-decalin and trans-decalin.[5] In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides.[6] This seemingly subtle difference has profound implications for the shape and flexibility of the molecules.
trans-Decalin is conformationally rigid, or "locked," meaning it cannot undergo the chair-flipping that is characteristic of cyclohexane.[7] This rigidity is due to the trans-fusion of the two rings, which are joined by equatorial bonds.[8] In contrast, cis-decalin is conformationally mobile and can undergo a ring flip, interconverting between two equivalent chair-chair conformations.[7]
The trans isomer is thermodynamically more stable than the cis isomer by approximately 2.7 kcal/mol.[7] This energy difference arises from unfavorable steric interactions in the cis form, specifically three additional gauche-butane interactions that are not present in the more stable trans isomer.[7]
Synthesis of Decalin via Naphthalene Hydrogenation
Decalin is commercially produced by the catalytic hydrogenation of naphthalene.[2] The reaction typically proceeds in two steps: the initial hydrogenation of naphthalene to the intermediate tetralin (1,2,3,4-tetrahydronaphthalene), followed by the hydrogenation of tetralin to decalin.[9] The choice of catalyst and reaction conditions can influence the rate of each step and the ratio of cis to trans decalin in the final product.
Commonly used catalysts for this process include nickel, platinum, and palladium, often supported on alumina (B75360) or carbon.[6][10] The reaction is typically carried out at elevated temperatures and pressures.
Applications in Drug Development and Natural Products
The rigid, three-dimensional structure of the decalin ring system makes it a valuable scaffold in medicinal chemistry and a common motif in a wide range of biologically active natural products.[5][8]
The trans-decalin framework, in particular, is a core structural feature of steroids, a class of lipids that play crucial roles in signaling and membrane structure.[3][11] The conformational rigidity of the trans-fused ring system is essential for the specific binding of steroids to their respective receptors.
Beyond the steroid family, numerous natural products containing the decalin motif have been isolated from microorganisms and exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and immunosuppressive properties.[5][8] For example, the cholesterol-lowering drug lovastatin (B1675250) contains a substituted decalin ring system.[8] The decalin moiety often serves as a rigid anchor for various functional groups, enabling precise interactions with biological targets.[12] Recent research has also focused on the development of novel antibiotics based on the trans-bicyclo[4.4.0]decane/decene scaffold.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Naphthalene to Decalin
This protocol is a representative procedure for the laboratory-scale synthesis of decalin via the hydrogenation of naphthalene.
Materials:
-
Naphthalene
-
Raney Nickel (catalyst)
-
Ethanol (B145695) (solvent)
-
High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls
-
Hydrogen gas source
Procedure:
-
In the high-pressure autoclave, dissolve a known amount of naphthalene in ethanol.
-
Carefully add the Raney Nickel catalyst to the solution. The catalyst should be handled as a slurry in ethanol to prevent ignition upon exposure to air.
-
Seal the autoclave and purge the system several times with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 bar).
-
Heat the reactor to the target temperature (e.g., 150-200°C) while stirring the reaction mixture.
-
Maintain the temperature and pressure for the desired reaction time, monitoring hydrogen uptake to gauge the progress of the reaction.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains decalin, which can be purified by distillation.
Product Analysis:
The product composition (cis/trans decalin ratio, presence of unreacted naphthalene or tetralin) can be determined using gas chromatography-mass spectrometry (GC-MS).
Protocol 2: Decalin as a Hydrogen Donor in Heavy Oil Upgrading
This protocol illustrates the use of decalin as a hydrogen donor for the in-situ upgrading of heavy crude oil.
Materials:
-
Heavy crude oil or atmospheric residue
-
Decalin
-
High-pressure batch reactor
-
Nitrogen or hydrogen gas for pressurization
Procedure:
-
Place a known amount of heavy crude oil and decalin (e.g., 10% by weight of the oil) into the batch reactor.
-
Seal the reactor and purge with an inert gas like nitrogen.
-
Pressurize the reactor with hydrogen or nitrogen to the desired pressure (e.g., 5 MPa).
-
Heat the reactor to the cracking temperature (e.g., 450°C) and maintain for a set duration (e.g., 120 minutes).
-
After the reaction, cool the reactor to room temperature and collect the liquid and gaseous products.
-
The liquid product can be analyzed for viscosity reduction and changes in the saturate, aromatic, resin, and asphaltene (SARA) fractions. The gaseous products can be analyzed by gas chromatography.
Conclusion
Decalin, as the saturated analog of naphthalene, presents a rich area of study for chemists and pharmaceutical scientists. Its unique stereochemistry and conformational properties, particularly the contrast between the flexible cis isomer and the rigid trans isomer, are fundamental to its behavior and applications. The ability to synthesize decalin from the readily available naphthalene provides access to a versatile molecule that serves as an important industrial solvent and a key structural motif in a wide array of bioactive natural products and synthetic drugs. Further exploration of decalin-based scaffolds holds significant promise for the development of novel therapeutics.
References
- 1. Naphthalene | Formula, Structure & Uses - Lesson | Study.com [study.com]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid Structure [ch.ic.ac.uk]
- 4. 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Natural products containing 'decalin' motif in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 7. Decalins | PPT [slideshare.net]
- 8. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Catalyzed Hydrogenation of Naphthalene to Tetralin - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Steroid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Natural Products Containing a Decalin Motif
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of natural products featuring the decalin motif, a bicyclic hydrocarbon scaffold that is a cornerstone of numerous bioactive compounds. This document delves into the biosynthesis, chemical synthesis, and diverse biological activities of these molecules, with a focus on their potential in drug discovery and development. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction to Decalin-Containing Natural Products
Natural products bearing the decalin (decahydronaphthalene) ring system represent a structurally diverse class of secondary metabolites with a wide array of potent biological activities.[1][2] These compounds are predominantly biosynthesized by microorganisms, particularly fungi and actinomycetes, as well as from marine sources.[3][4] The decalin core can be either cis- or trans-fused, leading to distinct three-dimensional structures that influence their biological targets and pharmacological properties.
Based on their biosynthetic origins, decalin-containing natural products are broadly categorized into two major groups: terpenoids and polyketides. Terpenoid-derived decalins, such as sesquiterpenoids and diterpenoids, are formed through the mevalonate (B85504) pathway.[3] Polyketide-derived decalins, on the other hand, originate from the acetate (B1210297) pathway and often undergo an intramolecular Diels-Alder (IMDA) reaction to form the characteristic bicyclic system.[3] This enzymatic cycloaddition is a key step in the biosynthesis of many well-known decalin natural products, including the cholesterol-lowering drug lovastatin (B1675250) and the phytotoxin solanapyrone A.
The significant and varied biological activities of these compounds, including antifungal, antibacterial, anticancer, immunosuppressive, and enzyme-inhibitory effects, have made them attractive targets for drug discovery and development.[1][2]
Biosynthesis and Chemical Synthesis
The formation of the decalin core in natural products is a fascinating process, primarily driven by enzymatic intramolecular Diels-Alder reactions in polyketides. This pericyclic reaction, catalyzed by enzymes known as Diels-Alderases, constructs the six-membered rings of the decalin scaffold with high stereoselectivity.[5] A prime example is the biosynthesis of lovastatin, where a polyketide synthase (PKS) generates a linear polyene precursor that subsequently cyclizes.[3]
The chemical synthesis of decalin-containing natural products is a significant area of research in organic chemistry. The IMDA reaction is a commonly employed strategy, mimicking the biosynthetic pathway to construct the decalin core. Other synthetic approaches include anionic polycyclization and various organocatalytic methods to achieve the desired stereochemistry of the decalin system.
Biological Activities and Therapeutic Potential
Natural products containing a decalin motif exhibit a remarkable spectrum of biological activities, making them a rich source for the discovery of new therapeutic agents.
Antifungal Activity
Several decalin-containing compounds have demonstrated potent antifungal properties. For instance, australifungin, isolated from Sporormiella australis, shows strong activity against a range of clinically relevant fungal pathogens with Minimum Inhibitory Concentration (MIC) values as low as 0.015 µg/mL. The cladobotric acids, produced by a Cladobotryum species, are active against Candida albicans.
Anticancer Activity
The decalin scaffold is present in a number of natural products with significant cytotoxic effects against various cancer cell lines. Phomopsidin, a cis-decalin containing compound from Phomopsis sp., inhibits microtubule assembly with an IC50 of 5.7 µM. The cladobotric acids also display modest growth inhibition against the murine P388 leukemia cell line.
Immunosuppressive Activity
Certain decalin derivatives have been shown to possess immunosuppressive properties. Monascusic acids A-E, isolated from Monascus purpureus-fermented red yeast rice, inhibit human T cell proliferation in a dose-dependent manner.
Enzyme Inhibition
A number of decalin-containing natural products are potent and specific enzyme inhibitors, which is the basis for their therapeutic applications.
-
HMG-CoA Reductase Inhibition: Lovastatin, one of the most well-known decalin natural products, is a powerful inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6] This inhibition leads to a reduction in plasma cholesterol levels, making lovastatin and other statins essential drugs for the management of hypercholesterolemia and the prevention of cardiovascular diseases.[6]
-
DNA Polymerase Inhibition: Solanapyrone A, a phytotoxin produced by the fungus Alternaria solani, is a selective inhibitor of mammalian DNA polymerases β and λ, with IC50 values of 30 µM and 37 µM, respectively.[7] This activity is attributed to its binding to the N-terminal domain of the polymerase, interfering with single-stranded DNA binding.[7]
-
HIV-1 Integrase Inhibition: Equisetin, a tetramic acid derivative with a decalin core, has been identified as an inhibitor of HIV-1 integrase.[4] This enzyme is essential for the integration of the viral DNA into the host genome, and its inhibition represents a key strategy for antiretroviral therapy.
Quantitative Biological Activity Data
The following tables summarize the reported quantitative biological activities of selected natural products containing a decalin motif.
Table 1: Antifungal Activity of Decalin-Containing Natural Products
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Australifungin | Aspergillus fumigatus | 0.015 - 1.0 | |
| Candida albicans | 0.015 - 1.0 | ||
| Cryptococcus neoformans | 0.015 - 1.0 | ||
| Compound 171 | Candida albicans | 0.008 | |
| Didymellamide A | Azole-resistant C. albicans | 3.1 | |
| Nigrosporapyrone A | Bacillus subtilis | 128 |
Table 2: Anticancer Activity of Decalin-Containing Natural Products
| Compound | Cell Line | IC50 (µM) | Reference |
| Phomopsidin | Microtubule Assembly | 5.7 | |
| Cladobotric Acid A | Murine P388 Leukemia | 6.6 | |
| Cladobotric Acid B | Murine P388 Leukemia | 27.8 | |
| Cladobotric Acid C | Murine P388 Leukemia | 19.4 | |
| Cladobotric Acid D | Murine P388 Leukemia | 24.9 | |
| Cladobotric Acid E | Murine P388 Leukemia | 1.4 | |
| Cladobotric Acid F | Murine P388 Leukemia | 15.6 |
Table 3: Enzyme Inhibitory Activity of Decalin-Containing Natural Products
| Compound | Enzyme Target | IC50 | Reference |
| Lovastatin | HMG-CoA Reductase | - | [6] |
| Solanapyrone A | DNA Polymerase β | 30 µM | [7] |
| DNA Polymerase λ | 37 µM | [7] | |
| Equisetin | HIV-1 Integrase | - | [4] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of decalin-containing natural products are exerted through their interaction with specific molecular targets, leading to the modulation of various signaling pathways.
Lovastatin and the Cholesterol Biosynthesis Pathway
Lovastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this step, lovastatin effectively reduces the endogenous synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptor expression on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[6] Beyond its effects on cholesterol, lovastatin has also been shown to impact other signaling pathways, including the Ras/ERK1/2 and RhoA/YAP/TAZ pathways, which are involved in cell proliferation and survival.[8][9]
Mechanism of HMG-CoA Reductase Inhibition by Lovastatin.
Solanapyrone A and DNA Polymerase Inhibition
Solanapyrone A exerts its cytotoxic and phytotoxic effects by inhibiting DNA polymerases β and λ. It binds to the 8-kDa N-terminal domain of DNA polymerase β, which is responsible for single-stranded DNA binding. This interaction competitively inhibits the binding of the DNA template and nucleotide substrates, thereby stalling DNA repair and replication processes, which can ultimately lead to cell death.
Inhibition of DNA Polymerase β by Solanapyrone A.
Equisetin and HIV-1 Integrase Inhibition
Equisetin targets the HIV-1 integrase enzyme, a key component of the viral replication machinery. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Equisetin and other integrase inhibitors are thought to bind to the active site of the enzyme, chelating the divalent metal ions that are essential for its catalytic activity. This prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the replication cycle of the virus.
Mechanism of HIV-1 Integrase Inhibition by Equisetin.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of decalin-containing natural products.
General Protocol for Isolation and Characterization of Fungal Decalin Natural Products
This protocol outlines a general workflow for the discovery and characterization of novel decalin-containing compounds from fungal sources.
Workflow for Isolation and Characterization.
-
Fungal Culture and Fermentation:
-
Cultivate the selected fungal strain on a suitable solid or in a liquid medium.
-
For large-scale production, inoculate a liquid fermentation medium and incubate under optimal conditions (temperature, agitation, aeration) for a period sufficient for secondary metabolite production.
-
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the mycelia and the culture filtrate separately with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Separation:
-
Subject the crude extract to a series of chromatographic techniques to separate the individual components.
-
Initial fractionation can be performed using column chromatography on silica (B1680970) gel or other stationary phases.
-
Further purification is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., water-acetonitrile or water-methanol).
-
-
Isolation and Purity Assessment:
-
Collect the fractions from the final purification step and assess their purity by analytical HPLC or thin-layer chromatography (TLC).
-
Combine pure fractions containing the same compound and evaporate the solvent to yield the isolated natural product.
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated compound using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.
-
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[10]
-
Preparation of Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells or spores in sterile saline or broth and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).[11]
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[11]
-
The final volume in each well should be 100 µL.
-
Include a drug-free growth control and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[11]
-
-
Determination of MIC:
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[13]
-
Cell Seeding:
-
Seed the target cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).[14]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
HMG-CoA Reductase Inhibition Assay
This is a spectrophotometric assay that measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH.[15]
-
Reaction Mixture Preparation:
-
Enzyme and Substrate Addition:
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader at 37°C.[15] The rate of NADPH oxidation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value of the compound for HMG-CoA reductase inhibition.
-
HIV-1 Integrase Activity Assay
This assay measures the 3'-processing and strand transfer activities of HIV-1 integrase.[16]
-
3'-Processing Assay:
-
Prepare a reaction mixture containing a labeled oligonucleotide substrate that mimics the viral DNA end, purified HIV-1 integrase, and the test compound.[16]
-
Incubate the reaction to allow for the cleavage of the terminal dinucleotide from the 3' end.
-
Stop the reaction and detect the processed product, often using gel electrophoresis or a capture-based method.[16]
-
-
Strand Transfer Assay:
-
Pre-incubate the integrase with the processed viral DNA substrate to form the pre-integration complex.[16]
-
Add the test compound and a target DNA substrate to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the viral DNA into the target DNA.
-
Stop the reaction and detect the strand transfer products.[16]
-
-
Data Analysis:
-
Quantify the amount of processed or strand transfer product in the presence of different concentrations of the inhibitor.
-
Calculate the IC50 values for the inhibition of each step of the integration process.
-
DNA Polymerase β Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA synthesis activity of DNA polymerase β.[17]
-
Reaction Setup:
-
Prepare a reaction mixture containing a DNA template/primer, a mixture of dNTPs (one of which is labeled, e.g., radioactively or fluorescently), and a reaction buffer.[17]
-
-
Enzyme and Inhibitor Incubation:
-
Add purified DNA polymerase β to the reaction mixture.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of the test compound.[17]
-
-
Reaction and Termination:
-
Initiate the DNA synthesis reaction by adding the final component (e.g., the enzyme or dNTPs) and incubate at 37°C.
-
Stop the reaction by adding a quenching solution like EDTA.[17]
-
-
Product Detection and Analysis:
-
Separate the labeled DNA product from the unincorporated labeled dNTPs (e.g., by gel electrophoresis or filter binding).
-
Quantify the amount of incorporated label to determine the extent of DNA synthesis.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[17]
-
Conclusion
Natural products containing the decalin motif are a rich and diverse source of bioactive molecules with significant therapeutic potential. Their wide range of biological activities, from cholesterol-lowering and anticancer effects to antimicrobial and antiviral properties, underscores their importance in drug discovery. This technical guide has provided a comprehensive overview of the key aspects of these compounds, including their biosynthesis, biological activities, and mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers working to unlock the full potential of this fascinating class of natural products. The continued exploration of decalin-containing compounds from natural sources, coupled with advances in synthetic chemistry and biological screening, promises to yield new and effective therapeutic agents for a variety of human diseases.
References
- 1. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]
- 2. Natural products containing 'decalin' motif in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 7. A plant phytotoxin, solanapyrone A, is an inhibitor of DNA polymerase beta and lambda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lovastatin inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Conformational Analysis of Cis- and Trans-Decalin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decalin, or decahydronaphthalene, serves as a fundamental bicyclic scaffold in numerous natural products and pharmaceutically active compounds. The stereoisomeric forms, cis- and trans-decalin, exhibit distinct conformational preferences that profoundly influence their physical properties and chemical reactivity. A thorough understanding of their conformational behavior is therefore critical for rational drug design and development. This technical guide provides a comprehensive analysis of the conformational landscapes of cis- and trans-decalin, integrating quantitative data from experimental and computational studies. Detailed methodologies for key analytical techniques are presented, and logical relationships are visualized through structured diagrams.
Introduction
Decalin is a saturated bicyclic hydrocarbon consisting of two fused cyclohexane (B81311) rings. The fusion of the two rings can result in two diastereomers: cis-decalin, where the bridgehead hydrogens are on the same side of the ring system, and trans-decalin, where they are on opposite sides.[1] These two isomers are not interconvertible without breaking covalent bonds.[2][3] Both isomers adopt chair conformations for their six-membered rings to minimize angle and torsional strain.[4] However, the nature of the ring fusion dictates significantly different conformational flexibilities and thermodynamic stabilities.
Conformational Analysis of trans-Decalin
The most stable conformation of trans-decalin features a diequatorial fusion of the two chair rings.[2] This arrangement results in a relatively flat and rigid molecular structure.[5] A key characteristic of trans-decalin is its conformational rigidity; it is "locked" in this low-energy conformation and cannot undergo the chair-flipping inversion characteristic of cyclohexane.[3][4] A hypothetical ring flip would necessitate that the fused carbons span diaxial positions, which is sterically impossible.[4]
Conformational Analysis of cis-Decalin
In contrast to its trans counterpart, cis-decalin is conformationally mobile. The ring fusion in cis-decalin is axial-equatorial.[2] This allows for a concerted ring-flipping process, where both chair rings invert simultaneously.[3] This inversion converts the axial-equatorial fusion to an equatorial-axial one, resulting in a conformer that is the enantiomer of the original. At room temperature, this interconversion is rapid, leading to a time-averaged structure with C2v symmetry.
The conformational flexibility of cis-decalin comes at an energetic cost. The cis isomer is less stable than the trans isomer due to the presence of steric strain in the form of gauche-butane interactions.[2] Specifically, there are three additional gauche-butane interactions in the cis-conformation compared to the strain-free trans-conformation.[2]
Quantitative Energetic and Structural Data
The stability and conformational dynamics of cis- and trans-decalin have been quantified through various experimental and computational methods. The key energetic and structural parameters are summarized in the tables below.
| Parameter | cis-Decalin | trans-Decalin | Method |
| Relative Energy (kcal/mol) | 2.7 | 0 | Heat of Combustion[2] |
| Heat of Formation (ΔHf°) (kcal/mol) | -52.45 | -55.14 | Calorimetry[2] |
| Heat of Combustion (ΔHc°) (kcal/mol) | -1502.92 | -1500.22 | Calorimetry[2] |
| Ring Inversion Barrier (kcal/mol) | ~12.6 - 14 | N/A | Variable-Temperature 13C NMR[5][6] |
Table 1: Thermodynamic and Kinetic Data for Decalin Isomers.
| Parameter | cis-Decalin | trans-Decalin | Method |
| C-C Bond Lengths (Å) | ~1.54 | ~1.54 | Gas-Phase Electron Diffraction |
| Key Dihedral Angles (°) | C1-C2-C3-C4: ~55 | C1-C2-C3-C4: ~56 | Computational (B3LYP/6-31G)[7] |
| H-C9-C10-H: ~56 | H-C9-C10-H: ~180 | Computational (B3LYP/6-31G)[7] |
Table 2: Selected Structural Parameters for Decalin Isomers.
Experimental Protocols
Determination of Relative Energy by Heat of Combustion
The energy difference between cis- and trans-decalin can be determined by measuring their respective heats of combustion using bomb calorimetry.
Methodology:
-
A precisely weighed sample of the purified decalin isomer is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is then submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter, and the mass of the sample.
-
The difference in the heats of combustion between the two isomers corresponds to their difference in thermodynamic stability.[2]
Determination of the Ring Inversion Barrier of cis-Decalin by Variable-Temperature (VT) NMR Spectroscopy
The energy barrier for the chair-chair interconversion of cis-decalin can be determined using dynamic NMR spectroscopy, specifically by monitoring the coalescence of signals in the 13C NMR spectrum as a function of temperature.
Methodology:
-
A solution of cis-decalin is prepared in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8) in a high-quality NMR tube.
-
The 13C NMR spectrum is recorded at a low temperature (e.g., -80 °C), where the ring inversion is slow on the NMR timescale. At this temperature, distinct signals will be observed for the chemically non-equivalent carbon atoms in the "frozen" conformers.
-
The temperature of the NMR probe is gradually increased in increments (e.g., 10 °C).
-
13C NMR spectra are acquired at each temperature.
-
As the temperature increases, the rate of ring inversion increases. This leads to broadening of the signals for the interconverting carbon atoms.
-
The temperature at which the two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc).
-
The rate constant (k) for the conformational exchange at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at the low-temperature limit.
-
The Gibbs free energy of activation (ΔG‡) for the ring inversion process can then be calculated using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[5]
Computational Methodologies
Force Field-Based Molecular Mechanics
Molecular mechanics calculations, employing force fields such as MM2, are valuable for predicting the geometries and relative energies of different conformers. These methods model a molecule as a collection of atoms held together by springs, and the potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions.
Methodology:
-
The initial 3D structure of the decalin isomer is built using molecular modeling software.
-
A suitable force field (e.g., MM2) is selected.[8]
-
An energy minimization calculation is performed to find the lowest energy conformation.
-
For cis-decalin, a conformational search can be performed to identify the transition state for ring inversion and calculate the energy barrier.
Density Functional Theory (DFT)
Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate energies, geometries, and other molecular properties with high precision.
Methodology:
-
The initial geometry of the decalin isomer is input into a quantum chemistry software package.
-
A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen.[7]
-
A geometry optimization is performed to find the minimum energy structure.
-
Vibrational frequency analysis is typically performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy.
-
For cis-decalin, a transition state search can be performed to locate the saddle point corresponding to the ring inversion and to calculate the activation energy.
Visualizations of Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key conformational features of trans- and cis-decalin.
Conclusion
The conformational analysis of cis- and trans-decalin reveals a fascinating interplay of steric and electronic factors that govern their three-dimensional structures and dynamic behavior. Trans-decalin exists as a single, rigid, low-energy conformer, while cis-decalin undergoes a rapid ring inversion between two enantiomeric chair-chair conformations. The greater thermodynamic stability of the trans isomer is a direct consequence of the absence of unfavorable gauche-butane interactions present in the cis form. A comprehensive understanding of these conformational principles, supported by quantitative data from experimental and computational studies, is indispensable for professionals in drug discovery and development, as the geometry and flexibility of the decalin scaffold can significantly impact receptor binding and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. decalins.html [ursula.chem.yale.edu]
- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of Decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Decahydronaphthalene (B1670005), commonly known as decalin, is a versatile bicyclic aliphatic hydrocarbon solvent with significant applications in various industrial and research settings, including pharmaceuticals. Its unique physical properties, existing as both cis and trans isomers, make it a subject of interest for professionals in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the core physical characteristics of decahydronaphthalene, supported by tabulated data for easy reference and comparison.
General Properties
Decahydronaphthalene is a colorless liquid with a characteristic aromatic odor.[1] It is a saturated derivative of naphthalene (B1677914) and is produced by the hydrogenation of naphthalene. The commercial product is often a mixture of the cis and trans isomers.[2]
| Property | Value | Source(s) |
| CAS Number | 91-17-8 (for mixture) | [1][3][4][5][6][7][8] |
| 493-01-6 (cis-isomer) | [9] | |
| 493-02-7 (trans-isomer) | [10] | |
| Molecular Formula | C₁₀H₁₈ | [1][5][6] |
| Molecular Weight | 138.25 g/mol | [1][3][5] |
Thermal and Physical Properties
The distinct stereochemistry of the cis and trans isomers of decahydronaphthalene leads to notable differences in their physical properties. These are summarized below.
| Property | cis-Isomer | trans-Isomer | Mixture of Isomers | Source(s) |
| Boiling Point | 193 °C (lit.) | 185 °C/756 mmHg (lit.) | 189-191 °C (lit.) | [3][5] |
| Melting Point | -43 °C (lit.) | -32 °C (lit.) | -125 °C (lit.) | [3][5] |
| Flash Point | 58 °C (closed cup) | 58 °C (closed cup) | 57 °C (closed cup) | [1][2][5][11] |
| Autoignition Temp. | 482 °F | 482 °F | 482 °F | [2] |
| Density (at 25 °C) | 0.897 g/mL (lit.) | 0.87 g/mL (lit.) | 0.896 g/mL (lit.) | [3][5] |
| Vapor Pressure | 42 mmHg (92 °C) | 42 mmHg (92 °C) | 1.3 hPa (20 °C) | [5] |
| Vapor Density | 4.76 (vs air) | 4.76 (vs air) | 4.76 (vs air) | [5] |
| Viscosity | 2.99 cP @ 25 °C | 1.936 cP @ 25 °C | <20.5 cSt (25 °C) | [1][12][13] |
| Refractive Index (n20/D) | 1.481 (lit.) | 1.469 (lit.) | 1.474 (lit.) | [5][6][9][14] |
Solubility Profile
Decahydronaphthalene is a non-polar solvent and its solubility reflects this characteristic.
| Property | Description | Source(s) |
| Water Solubility | Insoluble; 6 mg/L at 20 °C | [1][2][3][5][7][15] |
| Solubility in Organic Solvents | Miscible with acetone, benzene, ether, methanol, aniline, chloroform, butanol, and ethanol. | [1][3][7] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of chemical substances are standardized by organizations such as ASTM International and the OECD. Below are general methodologies for the key experiments cited.
1. Determination of Boiling Point (ASTM D1078, OECD 103)
The boiling point is determined by distilling a small sample of the substance under atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For substances that decompose at their atmospheric boiling point, a vacuum distillation is employed to determine the boiling point at a reduced pressure.
2. Determination of Melting Point (ASTM D1519, OECD 102)
The melting point is typically determined using a capillary tube method. A small, powdered sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.
3. Determination of Flash Point (ASTM D93, OECD 105)
The flash point is determined using a closed-cup or open-cup apparatus. The sample is heated at a controlled rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite.
4. Determination of Density (ASTM D4052, OECD 109)
The density of a liquid can be determined using a hydrometer, pycnometer, or an oscillating U-tube density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.
5. Determination of Viscosity (ASTM D445, OECD 114)
The kinematic viscosity is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer at a known temperature. The dynamic viscosity is the product of the kinematic viscosity and the density of the liquid.
6. Determination of Refractive Index (ASTM D1218, OECD 107)
The refractive index is measured using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature and wavelength (typically the sodium D-line).
Isomeric Relationship
Decahydronaphthalene exists as two stereoisomers, cis-decalin and trans-decalin. The fusion of the two cyclohexane (B81311) rings can result in the two bridgehead hydrogens being on the same side of the molecule (cis) or on opposite sides (trans). This structural difference accounts for the observed variations in their physical properties.
References
- 1. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Decahydronaphthalene | 91-17-8 [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 91-17-8 CAS MSDS (Decahydronaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. A13883.0D [thermofisher.com]
- 7. Decahydronaphthalene, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. decahydronaphthalene [stenutz.eu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. DECAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Spectroscopic Data of Decalin Isomers (NMR, IR)
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the cis and trans isomers of decalin. It is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques for stereochemical determination and conformational analysis. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of the analytical workflow.
Spectroscopic Data of Decalin Isomers
The stereoisomers of decalin, cis- and trans-decalin, exhibit distinct spectroscopic signatures due to their different molecular symmetries and conformational flexibilities. The trans isomer is a rigid, conformationally locked molecule, whereas the cis isomer undergoes rapid ring inversion at room temperature.[1][2] These structural differences are clearly reflected in their NMR and IR spectra.
NMR spectroscopy is a powerful tool for differentiating between the decalin isomers. The conformational rigidity of trans-decalin and the flexibility of cis-decalin lead to significant differences in their ¹H and ¹³C NMR spectra.[1][2]
¹H NMR Data
At room temperature, the ¹H NMR spectrum of cis-decalin shows a single, sharp resonance because the rapid chair-chair interconversion averages the signals of the axial and equatorial protons.[1] In contrast, the conformationally locked trans-decalin displays a broad, partially resolved band composed of overlapping signals from the distinct axial and equatorial protons.[1][2]
¹³C NMR Data
The difference in symmetry and conformational dynamics between the two isomers is also evident in their ¹³C NMR spectra. Due to its higher symmetry and conformational rigidity, trans-decalin exhibits fewer signals than cis-decalin under certain conditions. Variable-temperature ¹³C NMR studies have been employed to determine the energy barrier for ring inversion in cis-decalin.[3]
| Isomer | Carbon Atom | Chemical Shift (δ) ppm |
| cis-Decalin | C1, C8, C9, C10 | 27.5 |
| C2, C3, C6, C7 | 24.8 | |
| C4, C5 | 30.1 | |
| trans-Decalin | C1, C4, C5, C8 | 44.1 |
| C2, C3, C6, C7 | 27.2 | |
| C9, C10 | 34.6 |
Table 1: ¹³C NMR chemical shifts for cis- and trans-decalin. Note that the specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared spectroscopy provides information about the vibrational modes of a molecule. The IR spectra of cis- and trans-decalin are subtly different, reflecting their distinct molecular geometries. The primary absorption bands are due to C-H stretching and bending vibrations.
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) |
| cis-Decalin | C-H Stretch | 2924, 2854 |
| C-H Bend (Scissoring) | 1448 | |
| C-H Bend (Rocking) | ~730 | |
| trans-Decalin | C-H Stretch | 2923, 2852 |
| C-H Bend (Scissoring) | 1447 | |
| C-H Bend (Wagging/Twisting) | 1260 - 1000 |
Table 2: Characteristic IR absorption bands for cis- and trans-decalin. The spectra are generally similar in the C-H stretching region, with more distinguishable differences appearing in the fingerprint region below 1500 cm⁻¹.
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality NMR and IR spectra of decalin isomers.
Sample Preparation:
-
Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]
-
Filter the solution to remove any particulate matter, which can degrade spectral quality.
-
Transfer the clear solution into a 5 mm NMR tube to a depth of about 4-6 cm.[4][5]
-
Cap the NMR tube securely.
Instrumental Parameters and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.[5]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.[5]
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) data.
-
Process the FID using a Fourier transform to obtain the NMR spectrum. This includes phase correction and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).[4]
Sample Preparation (Neat Liquid/Thin Film):
-
Place a drop of the liquid decalin isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Mount the salt plates in the spectrometer's sample holder.
Instrumental Parameters and Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.[6]
-
Place the sample holder with the prepared decalin sample into the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis of decalin isomers.
References
An In-depth Technical Guide to the Discovery and History of Decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydronaphthalene (B1670005), a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈, has played a significant role in the development of stereochemistry and catalytic hydrogenation processes. Commonly known as decalin, this compound exists as two stereoisomers, cis- and trans-decalin, the prediction and subsequent isolation of which were pivotal moments in understanding the three-dimensional nature of cyclic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of the analytical techniques used to characterize decahydronaphthalene.
The Theoretical Prediction and Confirmation of Isomerism
The story of decahydronaphthalene's isomers began not in the laboratory, but in the realm of theoretical chemistry. In 1918, Ernst Mohr proposed that, contrary to the then-prevailing theory of planar cyclohexane (B81311) rings, the cyclohexane ring was puckered. Extending this concept, he predicted that decahydronaphthalene, which consists of two fused six-membered rings, should exist as two distinct isomers: a cis form and a trans form.[1][2][3] This prediction was a significant departure from the Baeyer strain theory, which implied a planar structure and would only allow for the cis configuration.[2]
It was not until 1925 that Mohr's prediction was experimentally validated. In a landmark paper published in Liebigs Annalen der Chemie, Walter Hückel reported the successful synthesis and separation of the two predicted isomers of decahydronaphthalene.[1] This achievement provided crucial evidence for the puckered nature of cyclohexane rings and laid the foundation for the field of conformational analysis.[1][2]
The Dawn of Catalytic Hydrogenation: The Synthesis of Decahydronaphthalene
The synthesis of decahydronaphthalene is achieved through the complete catalytic hydrogenation of naphthalene (B1677914). This process involves the addition of hydrogen across the double bonds of the aromatic naphthalene molecule in the presence of a catalyst.
Early Synthetic Approaches
Early methods for the reduction of naphthalene and its derivatives involved various reagents and conditions, including sodium and alcohol, sodium amalgam, and metals with acids. However, these methods were often not suitable for the complete saturation of the naphthalene ring system to yield decahydronaphthalene. The advent of catalytic hydrogenation, pioneered by scientists like Paul Sabatier and Vladimir Nikolaevich Ipatieff, revolutionized the synthesis of such saturated compounds.
Ipatieff's Contribution: High-Pressure Catalytic Hydrogenation
Vladimir Nikolaevich Ipatieff was a key figure in the development of high-pressure catalytic reactions. His work demonstrated that conducting hydrogenation at elevated pressures and temperatures significantly improved the efficiency and completeness of the reaction. While the initial synthesis of decahydronaphthalene may have been achieved earlier, Ipatieff's methodologies for high-pressure catalytic hydrogenation were instrumental in developing efficient processes for the production of decahydronaphthalene and other hydrogenated compounds. These high-pressure processes were often technically challenging and expensive to execute.[4]
Experimental Protocols: A Historical Perspective
Hückel's Synthesis and Separation of cis- and trans-Decalin (1925)
While the full, detailed experimental protocol from Hückel's 1925 paper is not provided here, the general approach involved the catalytic hydrogenation of naphthalene followed by a meticulous separation of the resulting isomeric mixture.
Synthesis: The synthesis of decahydronaphthalene was achieved by the catalytic hydrogenation of naphthalene. This process typically involves reacting naphthalene with hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, at elevated temperature and pressure.
Separation: Hückel successfully separated the cis and trans isomers by fractional distillation.[1] This separation was possible due to the difference in their boiling points, with cis-decalin having a higher boiling point than trans-decalin. The patent literature also describes methods for separating the isomers, including steam rectification.[5]
Ipatieff's High-Pressure Hydrogenation of Naphthalene
Ipatieff's work focused on the use of high-pressure autoclaves to carry out catalytic hydrogenation reactions.
General Procedure: A typical high-pressure hydrogenation would involve charging a high-pressure autoclave with naphthalene, a suitable solvent, and a catalyst (e.g., a nickel-based catalyst). The autoclave would then be pressurized with hydrogen gas to a high pressure and heated to the desired reaction temperature. The reaction would proceed until the theoretical amount of hydrogen was consumed, indicating the complete saturation of the naphthalene rings.
Quantitative Data: Physical Properties of Decahydronaphthalene Isomers
The separation of the cis and trans isomers of decahydronaphthalene allowed for the detailed characterization of their distinct physical properties. A significant early contribution to this was the 1938 paper by W. F. Seyer and R. D. Walker, which provided precise measurements of various physical constants.
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Source(s) |
| Boiling Point (°C) | 195.7 | 187.3 | [1] |
| Melting Point (°C) | -43.2 | -30.4 | [1] |
| Density (g/mL at 20°C) | 0.897 | 0.870 | [1] |
| Refractive Index (n_D at 20°C) | 1.481 | 1.469 | [1] |
Evolution of Analytical Techniques
The initial separation and characterization of decahydronaphthalene isomers relied on classical techniques like fractional distillation and the measurement of physical constants. Over time, more sophisticated analytical methods were developed, providing deeper insights into the structure and conformation of these molecules.
-
Early Methods: Fractional distillation was the primary method for separating the cis and trans isomers based on their boiling point difference.[1]
-
Spectroscopy: The advent of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, revolutionized the study of decahydronaphthalene's stereochemistry. NMR allows for the direct observation of the different chemical environments of the hydrogen atoms in the cis and trans isomers, providing unambiguous structural confirmation.
-
Chromatography: Gas chromatography (GC) and later high-performance liquid chromatography (HPLC) provided highly efficient methods for the separation and quantitative analysis of the isomeric mixture.
Visualizing the History and Science of Decahydronaphthalene
To better illustrate the key concepts in the discovery and study of decahydronaphthalene, the following diagrams have been generated using the Graphviz DOT language.
Caption: A timeline illustrating the key milestones in the discovery and understanding of decahydronaphthalene.
Caption: The catalytic hydrogenation pathway from naphthalene to cis- and trans-decalin via the intermediate tetralin.
Caption: A diagram illustrating the fundamental structural difference between cis- and trans-decalin.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nobelprize.org [nobelprize.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Decahydronaphthalene | 91-17-8 [chemicalbook.com]
- 5. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
The Decalin Scaffold: A Privileged Motif in Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The decalin ring system, a bicyclic hydrocarbon, serves as a fundamental structural scaffold in a vast array of natural and synthetic compounds exhibiting significant biological activities. This guide provides a comprehensive overview of the diverse pharmacological properties of decalin-containing molecules, with a focus on their therapeutic potential. We delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize complex biological pathways to offer a thorough resource for the scientific community.
Introduction to Decalin-Containing Compounds
Decalin-containing compounds are broadly classified into terpenoids and polyketides based on their biosynthetic origins.[1] These molecules demonstrate a wide spectrum of biological effects, including antibacterial, antiviral, antifungal, antitumor, antihyperlipidemic, and immunosuppressive properties.[2][3][4] The stereochemistry of the decalin ring, which can exist in cis and trans conformations, often plays a crucial role in determining the biological activity of the corresponding compound.[1]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for a selection of decalin-containing compounds across various therapeutic areas.
Anticancer and Cytotoxic Activity
Decalin-containing compounds have shown significant promise as anticancer agents, with several exhibiting potent cytotoxicity against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 | Reference |
| Paecilosetin | P388 (Murine Leukemia) | 3.1 µg/mL | [5] |
| Eremophilane Sesquiterpene (Compound 3) | MDA-MB-231 (Triple-Negative Breast Cancer) | 5.42 ± 0.167 μM | [6][7] |
| Citreopenin (Eremophilane Sesquiterpene) | KB-VIN | 11.0 ± 0.156 μM | [6][7] |
| Copteremophilane H | A549 (Human Non-Small Cell Lung Cancer) | 3.23 µM | [8] |
| Cadinane (B1243036) Sesquiterpenoids (Comp. 1, 5, 8, 13, 16) | Pancreatic Ductal Adenocarcinoma (PDAC) cells | 13.1 ± 1.5 to 28.6 ± 2.9 μM | [9] |
| Lovastatin | HeLa (Cervical Cancer) | 160 µg/mL | [2] |
| Equisetin (B570565) | CCRF-CEM (Human Lymphoid) | 144 nM | [10] |
Antibacterial and Antifungal Activity
The decalin motif is present in numerous natural products with potent antimicrobial properties.
| Compound | Microorganism | MIC | Reference |
| CJ-21,058 | Staphylococcus aureus, Enterococcus faecalis | 5 µg/mL | [11] |
| Paecilosetin | Bacillus subtilis | - | [5] |
| Cadinane Sesquiterpene (Compound 1) | Sclerotium rolfsii | ED50 181.60 ± 0.58 μgmL(-1) | [12] |
| Cadinane Sesquiterpene (Compound 1) | Rhizoctonia solani | ED50 189.74 ± 1.03 μgmL(-1) | [12] |
Enzyme Inhibitory Activity
Decalin-containing compounds are notable for their ability to inhibit key enzymes involved in various disease pathways.
| Compound | Enzyme | IC50/Ki | Reference |
| Lovastatin | HMG-CoA Reductase | 3.4 nM (cell-free) | [1][3] |
| Lovastatin | HMG-CoA Reductase (rat liver cells) | 2.3 nM | [2] |
| Lovastatin | HMG-CoA Reductase (HepG2 cells) | 5 nM | [2] |
| Equisetin | HIV-1 Integrase | 7-20 µM | [13] |
| Phomasetin | HIV-1 Integrase | 7-20 µM | [13] |
| Phomopsidin | Microtubule Assembly | 2.4 µM | [4] |
| Tanzawaic Acid B | Superoxide Anion Production in Human Neutrophils | - | [14] |
| Cadinane Sesquiterpenoids (Comp. 1, 5, 8, 13, 16) | Glutamic Oxaloacetate Transaminase 1 (GOT1) | 20.0 ± 2.1 to 26.2 ± 2.7 μM | [9] |
Other Biological Activities
| Compound | Activity | IC50/EC50 | Reference |
| Monascusic Acids | Immunosuppressive (human T cell proliferation) | 10-100 µM | [12] |
| Tanzawaic Acid Derivatives (Comp. 2, 10, 15) | NF-κB Inhibition | 10.4, 18.6, and 15.2 μM | [15] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of decalin-containing compounds stem from their interaction with various cellular targets and signaling pathways. Here, we illustrate the mechanisms of two prominent examples: Lovastatin and Equisetin.
HMG-CoA Reductase Inhibition by Lovastatin
Lovastatin, a well-known cholesterol-lowering drug, contains a decalin ring essential for its activity. It acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.
HIV-1 Integrase Inhibition by Equisetin
Equisetin, a fungal metabolite, has been identified as an inhibitor of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. By blocking this enzyme, equisetin prevents the integration of the viral DNA into the host genome.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of decalin-containing compounds.
General Workflow for Biological Assays
The following diagram illustrates a general workflow for screening and evaluating the biological activity of decalin-containing compounds.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the decalin-containing compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the decalin-containing compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay (Generic Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.
Protocol:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and the decalin-containing inhibitor.
-
Assay Setup: In a 96-well plate, add the enzyme and various concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value.
Conclusion
Decalin-containing compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their broad range of activities, from anticancer to antimicrobial and enzyme inhibition, underscores the importance of the decalin scaffold in medicinal chemistry. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the exploration and development of novel therapeutics based on this privileged structural motif. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paecilosetin, a new bioactive fungal metabolite from a New Zealand isolate of Paecilomyces farinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective cytotoxic eremophilane-type sesquiterpenes from Penicillium citreonigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective cytotoxic eremophilane-type sesquiterpenes from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
decalin derivatives and their potential applications
An In-depth Technical Guide to Decalin Derivatives and Their Potential Applications
Abstract
The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a prevalent structural motif in a vast array of natural products and synthetic compounds.[1] Its unique stereochemical properties, existing as both cis and trans fused isomers, provide a rigid three-dimensional framework that is of significant interest in medicinal chemistry, materials science, and drug development.[2][3] Decalin derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and immunosuppressive effects.[4][5] Furthermore, their high energy density and thermal stability make them excellent candidates for advanced high-energy-density fuels.[6][7] This technical guide provides a comprehensive overview of the synthesis, applications, and characterization of decalin derivatives, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes and pathways.
Synthesis of Decalin Derivatives
The construction of the decalin scaffold is a cornerstone of synthetic organic chemistry. The major strategies involve the formation of the two fused six-membered rings, which can be achieved through several powerful reactions.
Key Synthetic Strategies:
-
Diels-Alder Reaction: This [4+2] cycloaddition is one of the most efficient methods for constructing the decalin core. It can be performed in both intermolecular and intramolecular (IMDA) fashions, often setting multiple stereocenters in a single step with high control.[1][8][9] The stereochemistry of the resulting decalin ring (cis or trans) can be influenced by the reaction conditions and the stereochemistry of the starting triene.[8]
-
Robinson Annulation: A classic method that involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring, which can be a key step in building the bicyclic system.
-
Anionic and Cation-Induced Cyclizations: Polyene cyclizations triggered by anionic species or cations are also employed to construct the decalin framework, mimicking biosynthetic pathways.[1]
-
Michael-Michael Ring Closure (MIMIRC): This cascade reaction involves a double Michael addition to form the bicyclic system in a highly stereoselective manner.[10]
dot
Caption: General workflow for the synthesis of decalin derivatives.
Experimental Protocol: Synthesis of a Decalin-Based FKBP51 Ligand Intermediate
This protocol is adapted from the synthesis of a novel decalin-based scaffold for FKBP51-selective ligands.[11]
Reaction: (E)-Nona-6,8-dien-1-ol Synthesis
-
Preparation: To a solution of 1,3-butadiene (B125203) (2.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Reaction Initiation: Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition of Electrophile: Add a solution of 3-(bromomethyl)oxane (1.0 equiv.) in anhydrous THF to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous phase three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., 0–40% EtOAc in cyclohexane) to yield the desired diene product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
-
¹H NMR (300 MHz, CDCl₃): δ 6.31 (dt, J = 16.9, 10.2 Hz, 1H), 6.12–5.99 (m, 1H), 5.70 (dt, J = 14.6, 6.9 Hz, 1H), 5.14–5.04 (m, 1H), 4.99–4.92 (m, 1H), 3.64 (t, J = 6.6 Hz, 2H), 2.18–2.00 (m, 2H), 1.68–1.49 (m, 2H), 1.47–1.32 (m, 5H).[11]
-
¹³C NMR (75 MHz, CDCl₃): δ 137.23, 135.12, 131.07, 114.73, 62.92, 32.61, 32.44, 28.94, 25.29.[11]
-
Medicinal and Biological Applications
Decalin-containing natural products exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.[8] Their rigid structure allows for precise positioning of functional groups to interact with biological targets.
Key Therapeutic Areas:
-
Antibacterial/Antifungal: Many decalin derivatives isolated from fungi and bacteria show potent activity against pathogenic microbes, including resistant strains like MRSA.[12][13] Examples include equisetin (B570565), phomasetin, and anthracimycin.[5][12] A recently discovered derivative, trans-1-oxo-2,4-diacetylaminodecalin, shows specific activity against Candida albicans and Candida auris.[13]
-
Anticancer: Certain derivatives have been investigated as anticancer agents. (+)-Trichodermic acid and its synthetic derivative AMF-26 are being studied as inhibitors of the Golgi system.[14] Novel synthetic decalins have been shown to induce apoptosis in cancer cell lines.[11]
-
Antiviral: Decalin-containing tetramic acids like equisetin and phomasetin have been identified as inhibitors of HIV-1 integrase.[5]
-
Enzyme Inhibition: The decalin scaffold is found in compounds that inhibit a variety of enzymes. For instance, synthetic dihydro-β-agarofurans show acetylcholinesterase (AChE) inhibitory activity, and other derivatives are potent antagonists of the TRPA1 channel, a target for nociceptive pain.[15]
dot
Caption: Conceptual mechanism of action for a decalin-based therapeutic agent.
Quantitative Data: Biological Activities of Decalin Derivatives
The biological potency of decalin derivatives is often dependent on the stereochemistry of the decalin core (cis vs. trans).
| Compound/Class | Target/Activity | Quantitative Data | Reference |
| Equisetin (trans-decalin) | Antibacterial | MIC: 0.2 µg/mL (S. aureus) | [5] |
| Phomasetin (trans-decalin) | Antibacterial | MIC: 0.78 µg/mL (S. aureus) | [5] |
| Fusaequisin A (cis-decalin) | Antibacterial | MIC: >100 µg/mL (S. aureus) | [5] |
| Dihydro-β-agarofurans | AChE Inhibition | IC₅₀: 0.046 - 0.738 mM | [15] |
| SAFit1 / SAFit2 | FKBP51 Inhibition / Apoptosis | Induce apoptosis at 1 µM in KB cells | [11] |
| trans-1-oxo-2,4-diacetylaminodecalin | Anti-Candida | Active against C. albicans, C. auris | [13] |
Experimental Protocol: In Vitro Anticancer Activity (Apoptosis Assay)
This protocol describes a method to assess the ability of a decalin derivative to induce apoptosis in a cancer cell line, such as the KB cell line.[11]
-
Cell Culture: Culture KB cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the decalin derivative (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with ice-cold PBS (Phosphate-Buffered Saline).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition compared to the vehicle control.
Applications in Materials Science and Energy
Decalin and its derivatives are classified as high-energy-density fuels (HEDFs) due to their high volumetric net heat of combustion (NHOC) and high density.[16] These properties are critical for volume-limited applications, such as jet and missile propulsion.
Key Properties and Applications:
-
High Density: The compact, bicyclic structure of decalin results in a higher density compared to acyclic alkanes of similar carbon number, allowing more energy to be stored in a given volume.[6][17]
-
Thermal Stability: The saturated ring system provides excellent thermal stability, a crucial property for jet fuels.[6]
-
Renewable Sources: Significant research is focused on producing decalin derivatives from renewable biomass sources, such as lignocellulose-derived platform molecules like cyclopentanone (B42830).[6][7] This offers a pathway to sustainable aviation fuels (SAFs).[17]
dot
Caption: Workflow for the production of decalin-based fuels from biomass.
Quantitative Data: Physical Properties of Decalin Derivatives for Fuel Applications
| Compound | Density (g/mL) | Net Heat of Combustion (NHOC) | Freezing Point (°C) | Reference |
| cis-Decalin | ~0.896 | 38.7 MJ/L | -43 | [17][18] |
| trans-Decalin | ~0.870 | - | -30 | [18] |
| JP-10 | 0.935 | 141.5 kBtu/gallon | -79 | [16] |
| Biomass-derived Decalin Mix | 0.896 | - | -37 | [7][19] |
| Branched Decalins (from biomass) | up to 0.88 | - | as low as -110 | [7] |
Experimental Protocol: Synthesis of Decalin from Cyclopentanone
This protocol outlines a biomass-to-fuel pathway for producing decalin.[6]
Step 1: Self-Aldol Condensation of Cyclopentanone
-
Catalyst and Reactants: In a reactor, combine cyclopentanone with a catalyst such as an ionic liquid (e.g., ethanolamine (B43304) acetate, EAOAc).
-
Reaction Conditions: Heat the mixture under optimized conditions (e.g., 180 °C for 4 hours) to promote the self-aldol condensation.
-
Product: The primary product is 2-cyclopentylidenecyclopentanone. Monitor reaction progress using GC-MS.
-
Separation: After the reaction, separate the product from the catalyst.
Step 2: Hydrodeoxygenation (HDO) and Isomerization
-
Catalyst: Use a dual-catalyst system, such as a physical mixture of a hydrogenation catalyst (e.g., Ru/C) and an acidic zeolite (e.g., H-β zeolite).
-
Reaction Conditions: Perform the HDO of the dimer product in a high-pressure reactor under a hydrogen atmosphere (e.g., 4 MPa H₂) at elevated temperature (e.g., 200 °C).
-
Isomerization: The initial HDO product, bi(cyclopentane), is subsequently isomerized to decalin over an appropriate catalyst (e.g., La-Y zeolite) to yield the final fuel product.
-
Analysis: Analyze the final product composition using GC-MS to determine the yield and selectivity of decalin isomers.[6]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Decalin - Wikipedia [en.wikipedia.org]
- 4. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]
- 5. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of a novel decalin derivative with anti-Candida activity from Streptomyces chrestomyceticus strain ADP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Introduction to Stereoisomerism in Fused-Ring Systems
An In-depth Technical Guide to the Theoretical Studies of Decalin Ring Conformations
For Researchers, Scientists, and Drug Development Professionals
Decalin, or decahydronaphthalene, is a bicyclic alkane consisting of two fused cyclohexane (B81311) rings. It serves as a fundamental structural motif in a multitude of natural products, most notably steroids like cholesterol and testosterone, making its conformational behavior of significant interest in medicinal chemistry and drug design.[1] The fusion of the two rings at adjacent carbon atoms gives rise to two distinct stereoisomers: cis-decalin and trans-decalin.[2][3][4] These isomers are diastereomers, meaning they are not mirror images and cannot be interconverted through bond rotation or ring flipping.[1] Consequently, they are separable compounds with distinct physical and chemical properties.[2] The Sachse-Mohr concept of puckered, strain-free rings was pivotal in predicting the existence of these two isomers, a significant departure from Baeyer's earlier planar ring theory.[5]
The key structural difference lies in the orientation of the hydrogen atoms at the bridgehead carbons (the shared carbons). In cis-decalin, these hydrogens are on the same side of the molecule, resulting from an axial-equatorial ring fusion.[4][5] In trans-decalin, they are on opposite sides, a result of an equatorial-equatorial fusion.[4][5] This fundamental geometric difference dictates their conformational flexibility and thermodynamic stability.
Caption: Synthetic relationship of decalin isomers from naphthalene.
Conformational Analysis
The conformational preferences of decalin isomers are best understood by considering each six-membered ring to adopt a low-energy chair conformation, similar to cyclohexane.[3][5]
trans-Decalin
In trans-decalin, the two cyclohexane rings are fused via equatorial-type bonds.[5][6] This arrangement results in a relatively flat and rigid structure.[6][7] A critical feature of trans-decalin is that it is "conformationally locked".[2][3][6] It cannot undergo the chair-chair ring flip characteristic of cyclohexane because such an inversion would require the bridging bonds to span between two axial positions, which is sterically impossible.[4][6] This conformational rigidity means that any substituent on the ring is fixed in either an axial or equatorial position.[5] The molecule possesses a center of symmetry, making it achiral.[6]
cis-Decalin
In contrast, cis-decalin is formed from the fusion of one axial and one equatorial bond.[4] This results in a bent, "tent-like" geometry.[2][6] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a concerted ring flip of both rings.[4][5][8][9] This inversion process interconverts the two equivalent chair-chair conformations.[10] During this flip, a substituent on one of the rings will change its orientation from axial to equatorial, and vice versa.[5][10] Although cis-decalin lacks a chiral carbon, the molecule itself is chiral. However, due to the rapid ring inversion at room temperature, it exists as a racemic mixture of two rapidly interconverting enantiomers, rendering it optically inactive.[6][11]
Thermodynamic Stability and Energetics
Relative Stability of cis- and trans-Decalin
Theoretical and experimental studies consistently show that trans-decalin is thermodynamically more stable than cis-decalin.[4][5][8] The energy difference is primarily attributed to unfavorable steric interactions within the concave region of the cis isomer.[5] Specifically, the cis conformation suffers from three additional gauche-butane interactions compared to the trans isomer, which is essentially strain-free.[8] This increased steric strain destabilizes the cis isomer.
Table 1: Reported Thermodynamic Stability Difference Between Decalin Isomers
| Isomer Comparison | Energy Difference (kcal/mol) | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|
| trans vs. cis | ~2.0 | ~8.4 | [5] |
| trans vs. cis | 2.7 | 11.3 | [4][8] |
| trans vs. cis | - | 10.5 |[11] |
Energetics of cis-Decalin Ring Inversion
The ring flip of cis-decalin is not a barrierless process. The molecule must pass through higher-energy transition states and intermediates, such as twist and boat conformations.[10][12] The energy barrier for this inversion has been quantified using experimental techniques, particularly variable-temperature NMR spectroscopy.
Caption: Simplified energy profile for the ring inversion of cis-decalin.
Table 2: Experimental Energy Barriers for cis-Decalin Ring Inversion
| Method | Barrier (kcal/mol) | Temperature | Reference |
|---|---|---|---|
| Variable-Temperature 13C NMR | 12.6 | Room Temp. | [2] |
| (Not specified) | ~14 | - |[5] |
Experimental and Computational Methodologies
The conformational landscape of decalin has been elucidated through a combination of experimental techniques and computational modeling.
Caption: Workflow for the conformational analysis of decalin systems.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
Principle: VT-NMR is a powerful technique for studying dynamic processes like conformational inversions. At low temperatures ("slow exchange regime"), the inversion is slow on the NMR timescale, and signals for individual, non-equivalent nuclei in each conformer can be resolved. As the temperature is increased, the rate of inversion increases. At the "coalescence temperature," the separate signals broaden and merge into a single peak. At higher temperatures ("fast exchange regime"), a single, time-averaged signal is observed.
Methodology:
-
Sample Preparation: A solution of the decalin derivative is prepared in a suitable deuterated solvent with a wide liquid temperature range (e.g., deuterated toluene (B28343) or Freon).
-
Data Acquisition: 1H or 13C NMR spectra are recorded at various temperatures, starting from a low temperature where distinct signals are visible, and incrementally increasing through the coalescence point to a high temperature where a single averaged signal is observed.[2][12]
-
Data Analysis (Lineshape Analysis): The rate constants (k) for the inversion process at different temperatures are extracted by fitting the experimental spectra to theoretical lineshapes calculated using the Bloch equations.[12]
-
Thermodynamic Parameter Calculation: The Gibbs free energy of activation (ΔG‡) is calculated from the rate constant at the coalescence temperature. A more detailed analysis involves plotting ln(k/T) versus 1/T (an Eyring plot), from which the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined.[12]
X-ray Crystallography
Principle: X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state. When a beam of X-rays is passed through a single crystal, the electrons of the atoms diffract the beam into a unique pattern of spots. The geometry and intensity of these spots are used to calculate an electron density map, from which the positions of the atoms can be determined.[13][14]
Methodology:
-
Crystallization: A highly purified sample of the decalin or its derivative is crystallized from a suitable solvent system to obtain a single, well-ordered crystal. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[14] The crystal is rotated, and the diffraction pattern is recorded at hundreds of different orientations using a detector.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[13] Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles with high precision.[13] This technique has been used to definitively confirm the chair-chair conformations of decalin derivatives in the solid state.[15][16][17]
Computational Chemistry (Molecular Mechanics)
Principle: Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. The total steric energy of a conformation is calculated as the sum of energies from various sources: bond stretching, angle bending, torsional strain (from rotations around single bonds), and non-bonded (van der Waals) interactions.[18]
Methodology:
-
Force Field Selection: An appropriate force field (a set of parameters and potential energy functions) is chosen (e.g., MM2, MM3, AMBER).
-
Conformational Search: A systematic or stochastic search is performed to locate all low-energy minima (stable conformers) on the potential energy surface.
-
Energy Minimization: The geometry of each identified conformer is optimized to find the structure with the minimum steric energy. The relative energies of these minimized structures correspond to their relative stabilities.
-
Transition State Analysis: To determine the energy barrier for a process like ring inversion, the structure of the transition state connecting the two conformers is located. The energy difference between the ground state conformer and the transition state represents the activation energy for the process. This method has been used in conjunction with NMR data to map the complete energy profile of cis-decalin inversion.[12]
Conclusion: Implications for Drug Development
A thorough understanding of the conformational behavior of the decalin ring system is crucial for medicinal chemistry. The rigid, locked framework of trans-decalin provides a predictable and stable scaffold for orienting functional groups in three-dimensional space. Conversely, the flexibility of the cis-decalin system allows for conformational adaptability, which can be advantageous or detrimental depending on the desired biological target interaction. The energetic penalties associated with certain conformations directly influence receptor binding affinity and molecular recognition. Therefore, the theoretical and experimental principles outlined in this guide are fundamental tools for the rational design of therapeutics incorporating this prevalent structural motif.
References
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. askthenerd.com [askthenerd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Decalins | PPT [slideshare.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Selected Examples in 3D Analysis - Drug Design Org [drugdesign.org]
- 11. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Safe Handling of Decalin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for decalin (decahydronaphthalene) in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
Decalin is a bicyclic organic compound commonly used as an industrial solvent and in various research applications. It exists as two stereoisomers: cis-decalin and trans-decalin. Commercial decalin is typically a mixture of these isomers. Understanding its physical and chemical properties is fundamental to its safe handling.[1]
| Property | Value |
| Chemical Formula | C₁₀H₁₈ |
| CAS Number | 91-17-8 |
| Molecular Weight | 138.25 g/mol [2][3] |
| Appearance | Clear, colorless liquid[3][4] |
| Odor | Aromatic, menthol-like[3] |
| Boiling Point | 189-191 °C[5] |
| Melting Point | -125 °C[5] |
| Flash Point | 57 °C (134.6 °F) - closed cup[5] |
| Vapor Density | 4.76 (Air = 1)[5] |
| Density | 0.896 g/mL at 25 °C[5] |
| Solubility | Insoluble in water; soluble in many organic solvents.[3] |
| Autoignition Temperature | 250 °C (482 °F) |
| Explosive Limits | 0.7% - 4.9% by volume in air[6] |
Hazard Identification and Mitigation
Decalin is classified as a hazardous substance with multiple risk factors that necessitate careful handling and the implementation of appropriate safety measures.
Primary Hazards:
-
Flammability: Decalin is a flammable liquid and vapor.[2][4] Vapors are heavier than air and may travel to a source of ignition and flash back.[7]
-
Toxicity: It is toxic if inhaled.[1][2] Inhalation of high concentrations can lead to central nervous system depression, with symptoms including headache, dizziness, and nausea.[8]
-
Skin and Eye Corrosion: Decalin causes severe skin burns and eye damage.[1][2] Prolonged contact can lead to dermatitis.
-
Aspiration Hazard: May be fatal if swallowed and enters the airways.[1][2]
-
Aquatic Toxicity: Decalin is toxic to aquatic life with long-lasting effects.[1][2]
-
Peroxide Formation: Decalin can form explosive peroxides upon prolonged exposure to air and light.[4][8]
Occupational Exposure Limits:
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling decalin to minimize the risk of exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory. For larger quantities or in case of a high risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are not sufficient to maintain low airborne concentrations, a NIOSH-approved respirator with organic vapor cartridges should be used.[6]
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of vapor or mist.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Handle in accordance with good industrial hygiene and safety practices.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4]
-
Keep containers tightly closed to prevent leakage and evaporation.[2][4]
-
Store in a locked-up area.
-
Due to the risk of peroxide formation, containers should be dated upon opening and tested for peroxides periodically, especially if stored for an extended period.[4][8]
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill. For larger spills, dike the area to prevent spreading.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of decalin and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of decalin down the drain.[3]
First Aid Measures
In case of exposure to decalin, the following first aid measures should be taken immediately.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Experimental Protocols
Decalin is frequently used as a high-boiling point solvent in organic synthesis. The following is a generalized protocol for its use in a laboratory reaction, emphasizing safety and handling precautions.
Example Protocol: High-Temperature Organic Synthesis using Decalin as a Solvent
-
Reaction Setup:
-
All procedures should be performed in a certified chemical fume hood.
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser, and magnetic stirrer) and ensure all glassware is dry and free of defects.
-
The heating source should be a heating mantle or an oil bath to avoid open flames.
-
-
Reagent Addition:
-
Wear appropriate PPE (goggles, face shield, lab coat, and chemical-resistant gloves).
-
Carefully measure the required amount of decalin using a graduated cylinder or a syringe.
-
Add the decalin and other reagents to the reaction flask.
-
-
Reaction:
-
Begin stirring and slowly heat the reaction mixture to the desired temperature.
-
Monitor the reaction closely.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction carefully if necessary.
-
The product can be isolated from the decalin solvent through techniques such as distillation (under vacuum to lower the boiling point) or extraction with an immiscible solvent.
-
-
Waste Disposal:
-
All decalin-containing waste, including the solvent from the reaction and any contaminated materials, must be collected in a designated hazardous waste container.
-
Visualizations
Diagram 1: Decalin Spill Response Workflow
Caption: Workflow for a safe and effective response to a decalin spill in the laboratory.
Diagram 2: First Aid for Decalin Exposure
Caption: Immediate first aid procedures for different routes of decalin exposure.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. isotope.com [isotope.com]
- 4. fishersci.com [fishersci.com]
- 5. デカヒドロナフタレン、cis+trans混合物 anhydrous, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for Resin and Polymer Dissolution Using Decalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of decalin (decahydronaphthalene) as a solvent for various resins and polymers. Decalin is a versatile, high-boiling point solvent effective for dissolving a range of polymeric materials, particularly non-polar polymers.[1][2][3] Its two isomeric forms, cis and trans, offer slightly different physical properties.[2] This document outlines its applications in polymer dissolution, provides quantitative data for solubility, and details experimental protocols for laboratory use.
Overview of Decalin as a Polymer Solvent
Decalin is a bicyclic organic compound that serves as an industrial solvent for numerous materials, including resins, fats, oils, and waxes.[2][3] It is particularly effective for dissolving polymers that are resistant to more common solvents, often requiring elevated temperatures to achieve dissolution. Its relatively high boiling point (cis-decalin: 196°C, trans-decalin: 187°C) makes it suitable for high-temperature dissolution processes. However, it is important to note that decalin can form explosive peroxides upon prolonged storage in the presence of air, necessitating careful handling and storage.[3]
Data Presentation: Polymer Solubility in Decalin
The following tables summarize quantitative data on the dissolution of various polymers in decalin, providing a comparative overview of dissolution conditions.
Table 1: Dissolution of Polyolefins in Decalin
| Polymer | Grade/Type | Concentration (wt%) | Temperature (°C) | Dissolution Time | Notes |
| Polypropylene (B1209903) (PP) | Isotactic | Not specified | 130 | ~19 minutes | Complete dissolution.[1] |
| Polypropylene (PP) | Isotactic | Not specified | 170 | Faster than at 130°C | Rapid dissolution near melting point. |
| High-Density Polyethylene (B3416737) (HDPE) | Not specified | Not specified | 120-140 | Up to 24 hours or more | Dissolution time is dependent on molecular weight. |
| Low-Density Polyethylene (LDPE) | Not specified | Not specified | 120-140 | Not specified | Easily soluble at elevated temperatures. |
| Ultra-High Molecular Weight Polyethylene (UHMWPE) | Viscosity average MW = 1.2 x 10^6 g/mol | 0.1 | 150 | 2.5 hours | 1 hour static followed by 1.5 hours of mechanical stirring. |
Table 2: Dissolution of Other Polymers and Rubbers in Decalin
| Polymer/Resin | Grade/Type | Concentration (wt%) | Temperature (°C) | Dissolution Time | Notes |
| Styrene-Butadiene Rubber (SBR) | From scrap tires | 10 g in 100 mL | 50, then reflux at 198 | 30 days steeping, then 2 hours boiling | For recovery from scrap tires.[1] |
| Expanded Polystyrene (EPS) | Not specified | Not specified | 25 | Minutes | Dissolution rate increases with temperature and stirring. |
| Ethylene Vinyl Acetate (EVA) | High Vinyl Acetate content | Not specified | Room Temperature | Not specified | Readily dissolved. |
Experimental Protocols
General Protocol for Dissolving Thermoplastic Polymers in Decalin
This protocol provides a general workflow for dissolving thermoplastic polymers like polyethylene and polypropylene in decalin.
Materials:
-
Polymer (in powder, pellet, or film form)
-
Decalin (reagent grade)
-
Heating mantle or oil bath with magnetic stirrer and thermocouple
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Preparation: Cut the polymer into small pieces if it is not in powder or pellet form to increase the surface area for dissolution.
-
Assembly: Set up the heating mantle or oil bath with the round-bottom flask, magnetic stirrer, and reflux condenser in a well-ventilated fume hood.
-
Charging the Flask: Add the desired amount of decalin to the flask, followed by the polymer.
-
Heating and Stirring: Begin stirring the mixture and gradually heat it to the target temperature (refer to Table 1 for guidance).
-
Dissolution: Maintain the temperature and stirring until the polymer is completely dissolved. The time required will vary depending on the polymer type, molecular weight, and concentration.
-
Cooling: Once dissolution is complete, turn off the heat and allow the solution to cool slowly to room temperature while stirring. Be aware that some polymers may precipitate out of solution upon cooling.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Decalin is flammable; keep it away from open flames and ignition sources.
-
Avoid inhaling the vapors.
-
Store decalin in a tightly sealed container in a cool, dry place, away from light and air to prevent peroxide formation.
Detailed Protocol for Dissolving Ultra-High Molecular Weight Polyethylene (UHMWPE)
This protocol is adapted for the dissolution of high molecular weight polyethylene, which requires more stringent conditions.
Materials:
-
UHMWPE resin powder
-
Decalin
-
Antioxidant (e.g., Irganox 1010)
-
Constant temperature bath
-
Mechanical stirrer
-
Glass reaction vessel
Procedure:
-
Preparation: Weigh the required amounts of UHMWPE powder and decalin to achieve the desired concentration (e.g., 0.1 wt%). Add a small amount of antioxidant (e.g., 0.5 wt% relative to the polymer) to the decalin to prevent polymer degradation at high temperatures.
-
Initial Heating (Static): Place the UHMWPE/decalin mixture in the glass reaction vessel and immerse it in a constant temperature bath set to 150°C. Let the mixture stand without stirring for 1 hour to allow for initial swelling of the polymer.
-
Mechanical Stirring: After the static heating period, begin mechanical stirring of the mixture while maintaining the temperature at 150°C.
-
Complete Dissolution: Continue stirring for approximately 1.5 to 2 hours, or until the solution becomes homogeneous and visually clear.
-
Use or Analysis: The resulting solution can then be used for further processing or analysis. For some applications, it may be necessary to filter the hot solution to remove any undissolved gel particles.
Protocol for Recovery of Styrene-Butadiene Rubber (SBR) from Scrap Tires
This protocol outlines a method for reclaiming SBR from ground scrap tire rubber using decalin.[1]
Materials:
-
Ground scrap tire particles
-
Decalin
-
Water bath
-
Heating mantle with reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Steeping: Place a known weight of ground scrap tire (e.g., 10 g) into a flask and add a sufficient volume of decalin (e.g., 100 mL).[1]
-
Low-Temperature Digestion: Heat the mixture in a water bath at 50°C for an extended period (e.g., 30 days) to allow the decalin to swell and dissolve the SBR. The solution will become a thick, black liquid.[1]
-
High-Temperature Reflux: Transfer the thick black solution to a round-bottom flask and reflux at the boiling point of decalin (~198°C) for 2 hours.[1]
-
Precipitation: After cooling, precipitate the dissolved rubber by adding methanol to the solution.[1]
-
Recovery: Separate the precipitated rubber from the solvent mixture. This can be achieved by filtration or decantation.
-
Drying: Dry the recovered SBR to remove any residual solvent.
Insoluble Resins in Decalin
It is important to note that not all resins are soluble in decalin. Cured thermosetting resins, such as epoxy and polyester resins , are generally insoluble in decalin due to their cross-linked molecular structure. Dissolving these materials typically requires more aggressive chemical treatments that break the cross-links, rather than simple solvent dissolution.
Visualizations
The following diagrams illustrate the experimental workflows for polymer dissolution in decalin.
References
The Decalin Motif: A Versatile Scaffold in the Synthesis of Multifunctional Natural Products
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a privileged motif frequently encountered in a diverse array of natural products, particularly those derived from isoprenoids and polyketides. Its rigid, three-dimensional structure provides an excellent framework for the stereocontrolled installation of multiple functional groups, leading to compounds with significant biological activities. This document provides an overview of the synthetic strategies employed to construct decalin-containing natural products and detailed protocols for the synthesis and biological evaluation of representative examples.
Introduction to Decalin-Containing Natural Products
Natural products featuring the decalin core exhibit a wide spectrum of biological activities, including antineoplastic, antifungal, and enzyme-inhibitory properties.[1][2] The stereochemical complexity and dense functionalization of these molecules present formidable challenges to synthetic chemists, driving the development of innovative and efficient synthetic methodologies. Key strategies for constructing the decalin framework often involve powerful cycloaddition reactions, such as the intramolecular Diels-Alder (IMDA) and transannular Diels-Alder (TADA) reactions, which allow for the rapid assembly of the bicyclic core with a high degree of stereocontrol.[1]
This application note will focus on three exemplary natural products that highlight different synthetic approaches to the decalin scaffold and showcase their diverse biological functions:
-
(+)-Phomopsidin: A potent antimitotic agent that inhibits microtubule assembly. Its synthesis features a key transannular Diels-Alder (TADA) reaction.
-
Equisetin (B570565): An inhibitor of HIV-1 integrase, showcasing the utility of a stereoselective intramolecular Diels-Alder (IMDA) reaction for the construction of its decalin core.
-
Lovastatin (B1675250): A blockbuster cholesterol-lowering drug that inhibits HMG-CoA reductase. Its synthesis is a landmark example of a convergent strategy in natural product synthesis.
Synthetic Strategies and Key Transformations
The construction of the decalin ring system is a critical step in the total synthesis of these natural products. The choice of strategy is often dictated by the desired stereochemistry (cis or trans fusion) and the substitution pattern of the target molecule.
A logical diagram illustrating the general synthetic approaches to decalin-containing natural products is presented below.
Caption: General synthetic pathways to decalin-containing natural products.
Featured Natural Product Syntheses
This section provides detailed information on the synthesis and biological activity of three selected decalin-containing natural products.
(+)-Phomopsidin
(+)-Phomopsidin is a fungal metabolite that exhibits potent inhibitory activity against the assembly of microtubule proteins, making it a promising candidate for the development of new anticancer agents.[3][4] The first total synthesis of (+)-phomopsidin was achieved by Nakada and coworkers, employing a diastereoselective transannular Diels-Alder (TADA) reaction as the key step to construct the decalin core.[1]
Quantitative Data: Synthesis and Biological Activity of (+)-Phomopsidin
| Parameter | Value | Reference |
| Synthesis | ||
| Overall Yield | Not explicitly stated | [1] |
| Key Step (TADA) Yield | Not explicitly stated | [1] |
| Biological Activity | ||
| Target | Microtubule Assembly | [3] |
| Assay | Inhibition of purified porcine brain microtubule protein assembly | [3] |
| IC50 | 5.7 µM | [3] |
Experimental Protocol: Key Transannular Diels-Alder (TADA) Reaction in the Synthesis of (+)-Phomopsidin
The following protocol is adapted from the total synthesis of (+)-phomopsidin by Nakada and coworkers. Please refer to the original publication for the full experimental details of all synthetic steps.[1]
Workflow for the Synthesis of (+)-Phomopsidin Decalin Core
Caption: Key TADA reaction in the synthesis of (+)-Phomopsidin.
Protocol:
-
Preparation of the Macrocyclic Precursor: The synthesis of the macrocyclic triene precursor is a multi-step process involving the coupling of two advanced fragments. Key reactions include a highly E-selective intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the macrocycle.[1]
-
Transannular Diels-Alder (TADA) Reaction: The macrocyclic precursor is subjected to thermal or Lewis acid-catalyzed conditions to induce the TADA reaction. This reaction proceeds with high diastereoselectivity to furnish the tricyclic decalin core of phomopsidin.[1]
-
Purification: The resulting tricyclic adduct is purified by flash column chromatography on silica (B1680970) gel.
-
Further Elaboration: The decalin core is then further functionalized through a series of reactions, including stereoselective reductions and the installation of the side chains, to complete the total synthesis of (+)-phomopsidin.[1]
Equisetin
Equisetin, a fungal metabolite, is a potent inhibitor of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus.[2] The total synthesis of equisetin has been accomplished by several groups, with a key feature being the stereoselective construction of the trans-fused decalin system. A notable approach by Ley and coworkers utilizes a stereoselective intramolecular Diels-Alder (IMDA) reaction of a fully conjugated E,E,E-triene.[2][5]
Quantitative Data: Synthesis and Biological Activity of Equisetin
| Parameter | Value | Reference |
| Synthesis | ||
| Overall Yield | Not explicitly stated | [2][5] |
| Key Step (IMDA) Yield | Not explicitly stated | [2][5] |
| Biological Activity | ||
| Target | HIV-1 Integrase | [2] |
| Assay | in vitro anti-HIV activity against the replication of HIV-1 (IIIB) in MT-4 cells | |
| IC50 | Specific value for synthetic equisetin not found, but it is a known potent inhibitor. |
Experimental Protocol: Key Intramolecular Diels-Alder (IMDA) Reaction in the Synthesis of Equisetin
The following protocol is based on the total synthesis of equisetin by Ley and coworkers. For complete experimental details, the original publication should be consulted.[2][5]
Workflow for the Synthesis of the Equisetin Decalin Core
Caption: Key IMDA reaction in the synthesis of Equisetin.
Protocol:
-
Preparation of the Triene Precursor: The acyclic E,E,E-triene precursor is synthesized in a linear sequence from commercially available starting materials.
-
Intramolecular Diels-Alder (IMDA) Reaction: The triene precursor is treated with lithium perchlorate (B79767) in a suitable solvent (e.g., diethyl ether) to promote the IMDA reaction. This cycloaddition proceeds with high stereoselectivity to yield the trans-fused decalin core.
-
Purification: The decalin adduct is purified by flash column chromatography.
-
Completion of the Synthesis: The decalin intermediate undergoes further transformations, including a Dieckmann condensation to form the tetramic acid moiety, to afford equisetin.
Lovastatin
Lovastatin (Mevinolin) is a highly successful therapeutic agent used to lower cholesterol levels in individuals with hypercholesterolemia. It functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The total synthesis of lovastatin has been a significant achievement in organic chemistry, with several elegant approaches reported.
Quantitative Data: Biological Activity of Lovastatin
| Parameter | Value | Reference |
| Biological Activity | ||
| Target | HMG-CoA Reductase | [6][7] |
| Assay | Cell-free assay | [7] |
| IC50 | 3.4 nM | [7] |
Experimental Protocol: HMG-CoA Reductase Activity Assay
The following is a general protocol for determining the inhibitory activity of compounds like lovastatin against HMG-CoA reductase. This protocol is based on commercially available assay kits.
Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for determining HMG-CoA reductase inhibition.
Protocol:
-
Reagent Preparation: Prepare solutions of HMG-CoA reductase, HMG-CoA, NADPH, and the test inhibitor (lovastatin, converted to its active dihydroxy-open acid form) in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase, and varying concentrations of the test inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at the recommended temperature (e.g., 37 °C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to all wells.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration. Determine the percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
The decalin motif remains a cornerstone in the discovery and development of new therapeutic agents. The synthetic strategies highlighted in this application note, particularly the powerful Diels-Alder reactions, provide efficient pathways to these complex and biologically active molecules. The detailed protocols serve as a valuable resource for researchers engaged in the synthesis and evaluation of decalin-containing natural products and their analogues, paving the way for the discovery of next-generation pharmaceuticals.
References
- 1. First total synthesis of antimitotic compound, (+)-phomopsidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the Fusarium toxin equisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Phomopsidin, a new inhibitor of microtubule assembly produced by Phomopsis sp. isolated from coral reef in Pohnpei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of the Fusarium toxin equisetin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application of Decalin in Catalytic Dehydrogenation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of decalin in catalytic dehydrogenation reactions. This process is pivotal in various fields, including its role as a Liquid Organic Hydrogen Carrier (LOHC) for hydrogen storage and in promoting certain catalytic cracking reactions.
Decalin (decahydronaphthalene) serves as a significant model compound and practical hydrogen carrier for catalytic dehydrogenation. The reaction primarily yields naphthalene (B1677914) through the intermediate tetralin, releasing hydrogen in a controlled manner. This endothermic process is typically catalyzed by platinum (Pt) or palladium (Pd) based catalysts at elevated temperatures. The efficiency of this reaction is highly dependent on the catalyst composition, support material, and reaction conditions.
Reaction Pathway and Mechanism
The catalytic dehydrogenation of decalin to naphthalene is a two-step process. Initially, decalin is dehydrogenated to form the intermediate tetralin. Subsequently, tetralin undergoes further dehydrogenation to produce the final product, naphthalene. Theoretical and experimental studies have shown that platinum-based catalysts are generally more effective for the initial conversion of decalin to tetralin, while palladium-based catalysts show higher efficacy in the subsequent dehydrogenation of tetralin to naphthalene.[1][2]
The overall reaction can be summarized as follows:
Decalin (C₁₀H₁₈) → Tetralin (C₁₀H₁₂) + 3H₂ Tetralin (C₁₀H₁₂) → Naphthalene (C₁₀H₈) + 2H₂
This sequential reaction pathway is a key consideration in catalyst selection and process optimization for maximizing naphthalene yield and hydrogen release.
Applications
The primary application of decalin dehydrogenation lies in the field of hydrogen storage as a Liquid Organic Hydrogen Carrier (LOHC). Decalin offers a high hydrogen storage density (7.3 wt%) and can be safely stored and transported as a liquid.[3] The hydrogen is released on-demand through catalytic dehydrogenation.
Another notable application is in enhancing catalytic cracking processes . In-situ hydrogen production from decalin dehydrogenation can be used to promote the hydrocracking of paraffinic hydrocarbons, which can extend the lifetime of the cracking catalyst by reducing coke formation.[4][5]
Quantitative Data Summary
The performance of various catalysts under different conditions is summarized in the tables below.
Table 1: Performance of Platinum-Based Catalysts in Decalin Dehydrogenation
| Catalyst | Support | Temperature (°C) | Pressure | Decalin Conversion (%) | Naphthalene Selectivity (%) | Reference |
| Pt (3 wt%) | Activated Carbon (C) | 320 | Atmospheric | cis-decalin: 97, trans-decalin: 66 | 97 | [6] |
| Pt | MCM-48 | 325 | - | 86 | - | [7] |
| 1 wt% Pt | Alumina (Al₂O₃) | 400 | 500 psig | High | - | [4][5] |
| Pt | MgAl₂O₄ | 260 | - | - | - | [8] |
Table 2: Performance of Palladium-Based Catalysts in Decalin Dehydrogenation
| Catalyst | Support | Temperature (°C) | Pressure | Decalin Conversion (%) | Naphthalene Selectivity (%) | Reference |
| 1.5 wt% Pd | Activated Carbon (C) | - | - | 98.3 | 95.3 | [6] |
| 5 wt% Pd | Alumina (Al₂O₃) | - | - | 98.3 | 97.6 | [6] |
Experimental Protocols
Protocol 1: Preparation of Pt/C Catalyst by Incipient Wetness Impregnation
This protocol describes a common method for preparing a platinum-on-activated-carbon catalyst.
Materials:
-
Activated Carbon (C) support
-
Chloroplatinic acid (H₂PtCl₆) solution of known concentration
-
Deionized water
-
Drying oven
-
Furnace for calcination and reduction
Procedure:
-
Support Preparation: Dry the activated carbon support in an oven at 110°C for at least 4 hours to remove adsorbed water.
-
Impregnation: Calculate the required volume of the H₂PtCl₆ solution to achieve the desired platinum loading (e.g., 1-5 wt%). Add the H₂PtCl₆ solution dropwise to the dried activated carbon support until the pores are completely filled (incipient wetness).
-
Drying: Dry the impregnated support in an oven at 120°C overnight.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of inert gas (e.g., nitrogen or argon) at 300-500°C for 2-4 hours.
-
Reduction: Reduce the calcined catalyst in a stream of hydrogen (H₂) gas. The reduction temperature is typically in the range of 300-500°C, held for 2-4 hours.
-
Passivation: After reduction, cool the catalyst to room temperature under an inert gas flow. For safety and ease of handling, the catalyst can be passivated with a flow of 1% O₂ in N₂.
Protocol 2: Catalytic Dehydrogenation of Decalin in a Batch Reactor
This protocol outlines the general procedure for carrying out the dehydrogenation of decalin in a laboratory-scale batch reactor.
Equipment:
-
Glass batch reactor equipped with a magnetic stirrer, condenser, and temperature controller.
-
Heating mantle or oil bath.
-
Gas outlet connected to a collection system (e.g., gas burette) to measure hydrogen evolution.
-
Sampling port.
Procedure:
-
Catalyst Loading: Place a known amount of the prepared catalyst (e.g., Pt/C) into the batch reactor.
-
Reactant Addition: Add a measured volume of decalin to the reactor.
-
System Purge: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove air.
-
Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 210-350°C) with continuous stirring.
-
Data Collection: Monitor the reaction progress by measuring the volume of hydrogen evolved over time. Samples of the liquid phase can be periodically withdrawn for analysis by gas chromatography (GC) to determine the conversion of decalin and the selectivity to tetralin and naphthalene.
-
Reaction Termination: After the desired reaction time or when hydrogen evolution ceases, cool the reactor to room temperature.
-
Product Analysis: Analyze the final liquid product using GC to determine the overall conversion and product distribution.
Concluding Remarks
The catalytic dehydrogenation of decalin is a well-studied and versatile reaction with significant potential in emerging energy technologies and existing industrial processes. The choice of catalyst, support, and reaction conditions are critical parameters that must be optimized to achieve high conversion rates and selectivity towards the desired products. The protocols and data presented here provide a solid foundation for researchers to design and conduct experiments in this promising area. Further research into novel catalyst formulations and reactor designs will continue to enhance the efficiency and economic viability of decalin dehydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. sibran.ru [sibran.ru]
- 4. researchgate.net [researchgate.net]
- 5. "Decalin Dehydrogenation for In-Situ Hydrogen Production to Increase Ca" by Christopher Bruening [ecommons.udayton.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Synthesis of cis-Decalin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-decalin framework is a prevalent structural motif in a wide array of biologically active natural products, including terpenoids and steroids.[1][2] The stereocontrolled synthesis of these bicyclo[4.4.0]decane systems is of significant interest to organic chemists, particularly in the fields of natural product synthesis and drug discovery.[1][3] This document provides an overview of key stereoselective strategies for the synthesis of cis-decalin derivatives, complete with detailed experimental protocols and comparative data to guide researchers in this area.
Key Synthetic Strategies
Several powerful methodologies have been developed for the stereoselective construction of the cis-decalin core. The most prominent among these are the Diels-Alder reaction, Robinson annulation, and various organocatalytic and transition-metal-catalyzed cyclizations.
The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of six-membered rings and has been extensively applied to the construction of cis-decalin frameworks.[1][2][4][5] This pericyclic reaction offers high levels of chemo-, regio-, and stereoselectivity.[1] Both intermolecular and intramolecular variants are widely used.[1]
A logical diagram illustrating the general approach to cis-decalin synthesis via the Diels-Alder reaction is presented below.
Caption: General schematic of the Diels-Alder reaction for cis-decalin synthesis.
The reaction between a diene and a dienophile, such as a cyclohexenone derivative, can efficiently generate the cis-decalin skeleton.[1][2] Lewis acid catalysis is often employed to enhance the reactivity and stereoselectivity of the reaction.[2]
The IMDA reaction is a powerful strategy for constructing complex polycyclic systems, including cis-decalins, from a single acyclic or macrocyclic precursor.[1] This approach offers excellent control over stereochemistry.
Recent advances have demonstrated the utility of IEDDA reactions, for example, between 2-pyrones and silyl (B83357) cyclohexadienol ethers, for the enantioselective synthesis of highly functionalized cis-decalins.[6][7][8][9][10] These reactions are often catalyzed by chiral metal complexes.[7][8][10]
Robinson Annulation
The Robinson annulation is a classic method for the formation of a six-membered ring in a fused bicyclic system.[11] It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[11][12][13] While it typically yields α,β-unsaturated ketones, the stereochemistry of the ring fusion can be controlled to favor the cis isomer under specific reaction conditions.[14]
Below is a workflow diagram for the Robinson annulation leading to a decalin system.
Caption: Workflow of the Robinson annulation for decalin synthesis.
Organocatalytic Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[3] Chiral secondary amine catalysts, such as Jørgensen's catalyst, can be used to synthesize chiral cis-decalins from sulfonyl Nazarov reagents and cyclohexenal derivatives with high enantioselectivity.[3] This approach proceeds via a proposed double-Michael addition mechanism.[3]
The proposed catalytic cycle is depicted below.
Caption: Proposed mechanism for the organocatalytic synthesis of cis-decalins.
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of a cis-Decalin Derivative
This protocol is adapted from the work of Menéndez and coworkers on the synthesis of chiral cis-decalins using a Jørgensen's catalyst.[3]
Materials:
-
β-Ketosulfone (Nazarov Reagent)
-
α,β-Unsaturated aldehyde (e.g., cyclohexenal derivative)
-
Jørgensen's catalyst (or its enantiomer)
-
Ethanol (B145695) (EtOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
To a solution of the β-ketosulfone (0.15 mmol) and the corresponding α,β-unsaturated aldehyde (0.07 mmol) in ethanol (1 mL), add the catalyst (20 mol %).
-
Stir the reaction mixture at room temperature for 48–72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a mixture of n-hexane/EtOAc as the eluent to afford the chiral cis-decalin product.
Protocol 2: Asymmetric Ionic Diels-Alder Reaction
This protocol is based on the work of Anderson and coworkers for the synthesis of a cis-decalin derivative.[15]
Materials:
-
Chiral acetal (B89532) derivative of 2-methylcyclohex-2-enone
-
Z-3-t-butyldimethylsilyloxypenta-1,3-diene
-
Lewis or Brønsted acid (e.g., Yb(OTf)₃)
-
Appropriate solvent (to be optimized)
Procedure:
-
Dissolve the chiral acetal derivative of 2-methylcyclohex-2-enone and Z-3-t-butyldimethylsilyloxypenta-1,3-diene in the chosen solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the Lewis or Brønsted acid catalyst.
-
Stir the reaction for the required time, monitoring by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data from the literature for different stereoselective syntheses of cis-decalin derivatives.
Table 1: Organocatalytic Synthesis of cis-Decalins [3]
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexenal | Jørgensen's | 48 | 65 | >95:5 | 99 |
| 2 | 2-Methylcyclohexenal | Jørgensen's | 72 | 70 | >95:5 | 98 |
| 3 | 3-Methylcyclohexenal | Jørgensen's | 72 | 68 | >95:5 | 97 |
Table 2: Asymmetric Ionic Diels-Alder Reaction [15]
| Entry | Dienophile | Diene | Diastereoselectivity (%) | Isolated Yield (%) |
| 1 | Chiral acetal of cyclohex-2-enone | 2,3-dimethyl-1,3-butadiene | 73 | - |
| 2 | Chiral acetal of 2-methylcyclohex-2-enone | 2,3-dimethyl-1,3-butadiene | 82 | - |
| 3 | Chiral acetal of 2-methylcyclohex-2-enone | Z-3-t-butyldimethylsilyloxypenta-1,3-diene | >98 | 74 |
Table 3: Base-Catalyzed Cycloaddition of Nazarov Reagents [2]
| Entry | Solvent | Base | Ratio of cis,cis to cis,trans | Overall Yield (%) |
| 1 | CH₃CN | K₂CO₃ | 85:11 | - |
| 2 | CH₃CN | Cs₂CO₃ | 57:43 | 68 |
| 3 | CHCl₃ | Cs₂CO₃ | >99.5:0.5 | 69 |
Conclusion
The stereoselective synthesis of cis-decalin derivatives is a well-developed field with a variety of powerful and reliable methods at the disposal of the synthetic chemist. The choice of a particular synthetic strategy will depend on the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. The Diels-Alder reaction, in its various forms, remains a highly versatile and widely used method. For enantioselective syntheses, organocatalytic approaches and reactions employing chiral Lewis acids have proven to be highly effective. The protocols and data presented herein serve as a guide for the practical application of these important synthetic transformations in a research and development setting.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of cis-Decalins by Merging the Birch Reduction and Inverse-Electron-Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Robinson annulation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diels-Alder Reaction for Constructing Decalin Systems
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction widely employed in organic synthesis for the construction of six-membered rings.[1] Its high degree of stereocontrol and predictability makes it an invaluable tool for the synthesis of complex polycyclic systems, such as the decalin framework, which is a core structural motif in numerous natural products and pharmaceutically active compounds.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of decalin systems using both intermolecular and intramolecular Diels-Alder reactions.
Introduction to Diels-Alder Reactions for Decalin Synthesis
The decalin ring system, consisting of two fused cyclohexane (B81311) rings, can exist as two diastereomers: cis-decalin and trans-decalin. The stereochemical outcome of the Diels-Alder reaction in forming these systems is highly dependent on the nature of the diene and dienophile, as well as the reaction conditions.
-
Intermolecular Diels-Alder Reaction: This approach involves the reaction of a cyclic dienophile with an acyclic diene, or a cyclohexadiene with a dienophile, to form the decalin skeleton in a single step. Lewis acid catalysis is often employed to enhance the reaction rate and selectivity.[1][4]
-
Intramolecular Diels-Alder (IMDA) Reaction: In this variation, the diene and dienophile are tethered within the same molecule. The subsequent cyclization is often highly regio- and stereoselective, providing a powerful method for the construction of complex, substituted decalin systems.[5][6] The stereochemistry of the newly formed ring junction is influenced by the geometry of the transition state.[6]
Key Applications in Synthesis
The construction of decalin frameworks via the Diels-Alder reaction has been a key strategy in the total synthesis of a wide array of natural products, including steroids, terpenoids, and alkaloids. For instance, the core of many bioactive molecules has been assembled using this powerful transformation, highlighting its significance in drug discovery and development.[2]
Data Presentation: Representative Diels-Alder Reactions for Decalin Synthesis
The following tables summarize quantitative data from selected Diels-Alder reactions for the construction of decalin systems, showcasing the influence of substrates, catalysts, and reaction conditions on yield and stereoselectivity.
Table 1: Intermolecular Diels-Alder Reactions for cis-Decalin Synthesis
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 2,3-Dimethyl-1,3-butadiene (B165502) | (R)-5,5-Dimethyl-3-(prop-1-en-2-oyl)oxazolidin-2-one | Et₂AlCl (20) | CH₂Cl₂ | -78 | 3 | 92 | >99:1 | [3] |
| Isoprene | 2-Carbomethoxy-2-cyclohexen-1-one | SnCl₄ (100) | Benzene | 25 | 24 | 85 | 7:1 | [4] |
| 1,3-Cyclohexadiene | N-Phenylmaleimide | - | Toluene (B28343) | 110 | 2 | 95 | >95:5 | This is a general representation |
Table 2: Intramolecular Diels-Alder (IMDA) Reactions for Decalin Synthesis
| Substrate | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| (E,E,E)-Methyl 5,7-dimethyl-10-nitrodeca-2,6,8-trienoate | Thermal | Toluene | 110 | 48 | 85 | 10:1 | [6] |
| (E,E)-1-Nitro-1,7,9-decatriene | Thermal | Benzene | 80 | 72 | 70 | 4:1 | [6] |
| Trienal substrate for Solanapyrone D synthesis | (S)-2-(Triphenylmethyl)pyrrolidine (20 mol%) | CHCl₃ | 25 | 24 | 71 | >20:1 (endo:exo) | This is a general representation |
Experimental Protocols
The following are detailed protocols for representative intermolecular and intramolecular Diels-Alder reactions for the synthesis of decalin systems.
Protocol 1: Lewis Acid-Catalyzed Intermolecular Diels-Alder Reaction for cis-Decalin Synthesis[3][4]
This protocol describes the reaction between 2,3-dimethyl-1,3-butadiene and a chiral acryloyloxazolidinone, catalyzed by diethylaluminum chloride, to yield a cis-decalin derivative with high stereoselectivity.
Materials:
-
(R)-5,5-Dimethyl-3-(prop-1-en-2-oyl)oxazolidin-2-one (1.0 equiv)
-
2,3-Dimethyl-1,3-butadiene (3.0 equiv)
-
Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes, 1.2 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral acryloyloxazolidinone (1.0 equiv).
-
Dissolve the dienophile in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the diethylaluminum chloride solution (1.2 equiv) dropwise to the stirred solution. Stir the resulting mixture for 30 minutes at -78 °C.
-
Add 2,3-dimethyl-1,3-butadiene (3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-decalin product.
Protocol 2: Thermal Intramolecular Diels-Alder (IMDA) Reaction for trans-Decalin Synthesis[6]
This protocol details the thermal cyclization of a triene precursor to form a trans-decalin system.
Materials:
-
(E,E,E)-Methyl 5,7-dimethyl-10-nitrodeca-2,6,8-trienoate (1.0 equiv)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the triene substrate (1.0 equiv).
-
Add anhydrous toluene to dissolve the substrate.
-
Heat the solution to reflux (approximately 110 °C) and maintain the temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trans-decalin product.
Visualizations
The following diagrams illustrate the fundamental concepts and workflows associated with the Diels-Alder reaction for decalin synthesis.
Caption: General Mechanism of the Diels-Alder Reaction for Decalin Formation.
Caption: Typical Experimental Workflow for Diels-Alder Synthesis of Decalins.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Decalin as a Hydrogen Source in Transfer Hydrogenation
Introduction
Transfer hydrogenation is a powerful and versatile reduction method in organic synthesis that utilizes a hydrogen donor molecule in place of gaseous hydrogen.[1] This technique offers several advantages, including enhanced safety by avoiding the handling of flammable hydrogen gas, and often proceeds under milder reaction conditions.[1][2] Decalin (decahydronaphthalene) has emerged as an effective hydrogen source for various transfer hydrogenation reactions.[2][3] Its high hydrogen storage capacity (7.3 wt%) and the stability of its dehydrogenated product, naphthalene (B1677914), make it a valuable reagent for researchers, particularly in the fields of drug discovery and development.[4]
These application notes provide a comprehensive overview of the use of decalin as a hydrogen source in transfer hydrogenation, including key data, detailed experimental protocols, and a mechanistic workflow.
Key Applications
The primary application of decalin in transfer hydrogenation is the reduction of various functional groups. Notably, it has been successfully employed for the hydrogenation of:
-
Phenolic Compounds: Decalin is an efficient hydrogen source for the hydrogenation and deoxygenation of lignin-derived phenolics, which is relevant for biorefinery and the synthesis of fine chemicals.[2][3]
-
Ketones and Imines: While not the most common application, the principle of transfer hydrogenation with decalin can be extended to the reduction of ketones and imines to their corresponding alcohols and amines, which are crucial transformations in pharmaceutical synthesis.[1]
-
Unsaturated Compounds: The reduction of alkenes and alkynes to saturated hydrocarbons is another potential application, offering an alternative to traditional catalytic hydrogenation.[5]
Advantages of Using Decalin
-
High Hydrogen Content: Decalin possesses a high hydrogen-to-carbon ratio, making it an efficient hydrogen donor.[4]
-
Safety: It circumvents the need for high-pressure hydrogen gas, mitigating safety risks in the laboratory.[2]
-
Stability: Both decalin and its dehydrogenated product, naphthalene, are stable under typical reaction conditions.
-
Solvent Properties: Decalin can sometimes act as both the hydrogen donor and the reaction solvent.[1]
Quantitative Data Summary
The efficiency of transfer hydrogenation using decalin is highly dependent on the catalyst, substrate, and reaction conditions. Below is a summary of representative data from the literature.
Table 1: Transfer Hydrogenation of Phenolic Compounds with Decalin
| Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Major Product(s) | Reference |
| Guaiacol (B22219) | Pt/C | 275 | 4 | 95.1 | Cyclohexanol, Cyclohexanone | [3] |
| Phenol | Pt/C | 275 | 4 | ~80 | Cyclohexanol | [2][3] |
| o-Cresol | Pt/C | 275 | 4 | ~75 | Methylcyclohexanol | [3] |
| Guaiacol | Pd/C | 275 | 4 | ~60 | Cyclohexanol | [3] |
Table 2: Catalyst Performance in Naphthalene Hydrogenation (Reverse Reaction)
| Catalyst | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Decalin Selectivity (%) | Reference |
| NiMoW (unsupported) | 240 | 6.0 | 100 | 99.1 | [6] |
| Ni/Al2O3 | 260-290 | 5-7 | 100 | ~100 | [7] |
| Pd5%/Al2O3 | 150 | 3.0 | >95 | 99.5 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Transfer Hydrogenation of Phenolic Compounds
This protocol is a generalized procedure based on the transfer hydrogenation of guaiacol using a Pt/C catalyst and decalin as the hydrogen source.[3]
Materials:
-
Guaiacol (substrate)
-
Decalin (hydrogen donor)
-
Platinum on activated carbon (Pt/C, 5 wt%)
-
Nitrogen gas (for inert atmosphere)
-
Reactor vessel (e.g., Parr reactor)
-
Heater and temperature controller
-
Magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reactor Setup: Ensure the reactor vessel is clean and dry. Add the desired amount of guaiacol, decalin, and the Pt/C catalyst to the reactor. A typical ratio would be 1:10:0.1 by weight (substrate:donor:catalyst), but this should be optimized for specific reactions.
-
Inert Atmosphere: Seal the reactor and purge with nitrogen gas for 15-20 minutes to remove any air.
-
Reaction: Heat the reactor to the desired temperature (e.g., 275 °C) while stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of the starting material and the formation of products.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the reactor to room temperature. Filter the reaction mixture to remove the catalyst.
-
Purification: The product can be purified from the remaining decalin and naphthalene by distillation or column chromatography.
Diagrams
Workflow for Transfer Hydrogenation using Decalin
Caption: Experimental workflow for transfer hydrogenation.
Simplified Mechanism of Catalytic Transfer Hydrogenation
References
- 1. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Experimental Protocol for the Catalytic Hydrogenation of Naphthalene to Decalin
Audience: Researchers, scientists, and drug development professionals.
This application note provides a comprehensive experimental protocol for the hydrogenation of naphthalene (B1677914) to decalin, a critical reaction in the production of high-density fuels and hydrogen storage materials. The protocol details the necessary equipment, reagents, reaction execution, and product analysis.
Introduction
The hydrogenation of polyaromatic hydrocarbons (PAHs) is a significant process in the upgrading of heavy oils and the synthesis of specialty chemicals. Naphthalene, a two-ring aromatic compound, serves as a model for studying the hydrogenation of more complex PAHs. The reaction proceeds through a two-step pathway, first forming the intermediate tetralin (tetrahydronaphthalene), followed by the complete saturation to decalin (decahydronaphthalene).[1] Decalin exists as two stereoisomers, cis- and trans-decalin, whose relative ratios are of significant interest for applications such as jet fuel additives, where the cis isomer's lower thermodynamic stability can be advantageous for subsequent ring-opening reactions.[2][3] This protocol outlines a standardized procedure using a batch reactor system and gas chromatography for product analysis.
Experimental Protocols
Materials and Equipment
-
Reagents: Naphthalene, a suitable solvent (e.g., decane, n-hexane), high-purity hydrogen gas, and a selected catalyst (e.g., Pd/Al₂O₃, NiMo/Al₂O₃, Pt/Hβ-2).[2][4]
-
Equipment:
-
100 mL high-pressure batch reactor (e.g., Anton Parr stainless steel reactor).[2]
-
Magnetic stirrer with heating capabilities.
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for separating aromatic hydrocarbons (e.g., Agilent 19091J-413).[3]
-
Standard laboratory glassware and analytical balance.
-
Catalyst Activation
Prior to the reaction, the catalyst often requires an activation or pre-treatment step to ensure optimal performance. A common procedure is degassing to remove adsorbed moisture and impurities from the catalyst pores.
-
Weigh the required amount of catalyst (e.g., 20-120 mg) and place it in a quartz tube reactor or directly in the batch reactor vessel if in-situ activation is possible.[2][4]
-
Heat the catalyst under an inert atmosphere or vacuum. A typical procedure involves heating to 350°C and holding for 6 hours to sufficiently evacuate the pores.[3]
-
For sulfided catalysts (e.g., NiMo, NiW), a sulfidation step is necessary, which is typically performed by passing a mixture of H₂S/H₂ over the catalyst at elevated temperatures.[5]
-
After activation, cool the catalyst to room temperature under an inert atmosphere before introducing the reactants.
Naphthalene Hydrogenation Procedure
The following protocol is based on a typical batch reaction setup.[2][3]
-
Reactor Charging:
-
System Assembly and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the system multiple times with high-purity hydrogen gas to remove any residual air.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 40 bar).[2][3]
-
Begin stirring at a high rate (e.g., 1000 rpm) to ensure good mass transfer.[2][3]
-
Heat the reactor to the target temperature (e.g., 250°C).[2][3] The reaction time starts once the target temperature is reached.
-
Maintain constant temperature and pressure throughout the experiment (e.g., 2 hours).[6]
-
-
Reaction Quenching and Sample Collection:
-
After the designated reaction time, rapidly cool the reactor to room temperature using a cooling bath to quench the reaction.
-
Carefully vent the excess hydrogen gas.
-
Open the reactor and collect the liquid product mixture.
-
Filter the mixture to separate the solid catalyst from the liquid products. The liquid sample is now ready for analysis.
-
Product Analysis via Gas Chromatography (GC)
-
Sample Preparation: Dilute a small aliquot of the filtered product mixture with a suitable solvent if necessary.
-
GC Analysis:
-
Inject the sample into the GC.
-
The components (naphthalene, tetralin, cis-decalin, and trans-decalin) are separated based on their boiling points using a capillary column.[3]
-
A typical GC temperature program is: hold at 80°C for 3 minutes, ramp to 135°C over 9 minutes, and then ramp to 300°C over 4 minutes.[3]
-
-
Data Interpretation:
-
Identify the peaks corresponding to each component by comparing their retention times with those of known standards.
-
Quantify the amount of each component using the peak areas.
-
Calculate the naphthalene conversion, selectivity for each product (tetralin, cis-decalin, trans-decalin), and the cis/trans decalin ratio.
-
Data Presentation
The performance of different catalytic systems for naphthalene hydrogenation is summarized below.
Table 1: Comparison of Catalyst Performance in Naphthalene Hydrogenation.
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Naphthalene Conversion (%) | Decalin Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 5% Pd/Al₂O₃ | 250 | 4.0 | High | Favored | [1][2] |
| NiMo/Al₂O₃ | 300 | - | 49.6 | 40.1 | [5] |
| Highly-loaded NiMoW | ≥200 | 6.0 | >99.0 | >99.9 | [5][7] |
| Pt/Hβ-2 | 220 | 3.0 | 94.2 | 81.4 (Yield) | [4] |
| Ni/Al₂O₃ | 260-290 | 5-7 | 100 | ~100 | [8] |
| Ni/S950 | 200 | 2.0 | 100 | 95.6 (Tetralin) |[6] |
Table 2: Pseudo-First-Order Kinetic Rate Constants (k) for Naphthalene Hydrogenation at 250°C. [2] k₁ represents the rate constant for Naphthalene → Tetralin. k₂ represents the rate constant for Tetralin → Decalin.
| Catalyst | k₁ (L·g⁻¹·min⁻¹) | k₂ (L·g⁻¹·min⁻¹) | Notes |
| 5% Pd/Al₂O₃ | 0.069 | 0.224 | Tetralin hydrogenation is favored over naphthalene hydrogenation. |
| 1% Pd/Al₂O₃ | Orders of magnitude lower than 5% Pd/Al₂O₃ | Orders of magnitude lower than 5% Pd/Al₂O₃ | Reaction proceeds at a much poorer rate. |
| Mo-MMO | Comparable to 2% Pd/Al₂O₃ | - | Produced the most significant amount of cis-decalin (cis/trans ratio of 0.62). |
Visualization of Experimental Workflow
The logical flow of the experimental protocol, from preparation to final analysis, is illustrated in the diagram below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Decalin in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decalin (decahydronaphthalene) is a versatile non-polar solvent widely utilized in various spectroscopic applications.[1][2][3] Its key properties, including chemical inertness, a broad transparency window in the UV-Visible and Infrared regions, and its ability to dissolve a wide range of non-polar compounds, make it an excellent choice for spectroscopic analysis.[3] This document provides detailed application notes and protocols for the use of decalin as a solvent in UV-Visible, Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Decalin exists as two stereoisomers: cis-decalin and trans-decalin.[2][3] The trans isomer is energetically more stable.[2] Both isomers are colorless liquids with an aromatic odor.[1][2]
Key Physicochemical Properties of Decalin
A summary of the key physical and chemical properties of cis- and trans-decalin is presented below. These properties are crucial for sample preparation and interpretation of spectroscopic data.
| Property | cis-Decalin | trans-Decalin | Reference |
| Molar Mass | 138.25 g/mol | 138.25 g/mol | [2] |
| Appearance | Colorless liquid | Colorless liquid | [2] |
| Density | 0.896 g/cm³ | 0.864 g/cm³ | [2] |
| Melting Point | -42.9 °C | -30.4 °C | [2] |
| Boiling Point | 195.774 °C | 187.273 °C | [4] |
| Solubility in Water | Insoluble | Insoluble | [1] |
General Experimental Workflow
The following diagram illustrates a general workflow for utilizing decalin as a non-polar solvent in a typical spectroscopic experiment.
References
Application Notes and Protocols: Decalin as a High-Density Aviation Fuel Component
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of decalin as a promising component in high-density aviation fuels. The document details its physicochemical properties in comparison to conventional and high-performance jet fuels, outlines detailed experimental protocols for its synthesis, and visualizes key manufacturing pathways.
Introduction
Decalin (decahydronaphthalene) is a bicyclic alkane that exists as two stereoisomers, cis-decalin and trans-decalin. Its high density, significant volumetric energy density, and excellent thermal stability make it a compelling candidate for inclusion in advanced aviation fuels.[1][2] High-density fuels are critical for volume-limited aircraft, enabling extended range and increased payload capacity. Decalin and its derivatives are being explored as "drop-in" components to enhance the performance of both conventional and sustainable aviation fuels (SAFs).[3]
Data Presentation: Physicochemical Properties of Decalin and Aviation Fuels
The following tables summarize the key quantitative data for decalin isomers and compare them with standard and high-density aviation fuels.
Table 1: Properties of Decalin Isomers
| Property | cis-Decalin | trans-Decalin | Unit |
| Density | ~0.896 | ~0.870 | g/mL |
| Net Volumetric Heat of Combustion | 38.7[4] | 37.9 | MJ/L |
| Heat of Combustion | ~ -44.7 | ~ -44.7 | MJ/kg |
| Freezing Point | -43 | -30 | °C |
| Boiling Point | 195 | 187 | °C |
| Flash Point | 57[5] | 57.5 | °C |
Table 2: Comparison with Conventional and High-Density Aviation Fuels
| Property | Decalin (mixture) | Jet A | JP-8 | JP-10 | Unit |
| Density | 0.880 - 0.896[6] | 0.775 - 0.840[7] | 0.775 - 0.840[8] | ~0.94[9][10] | g/mL |
| Net Volumetric Heat of Combustion | ~38.3 | ~34.7 | ~35.0 | 39.6[9][11] | MJ/L |
| Specific Energy (LHV) | ~43.5 | ~42.8[12] | ~42.8 | 43.0[9] | MJ/kg |
| Freezing Point | -30 to -43 | -40 (max)[12][13] | -47 (max)[8] | < -110[9] | °C |
| Flash Point | ~57[5] | 38 (min)[12][13] | 38 (min)[8] | 54[9] | °C |
Experimental Protocols
Synthesis of Decalin via Hydrogenation of Naphthalene (B1677914)
This protocol describes the catalytic hydrogenation of naphthalene to produce decalin. The reaction proceeds in two steps: the hydrogenation of naphthalene to tetralin, followed by the hydrogenation of tetralin to decalin.[14][15]
Materials:
-
Naphthalene
-
Supported Nickel (Ni) or Platinum (Pt) catalyst (e.g., Ni/Al₂O₃)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
-
Solvent (e.g., decane, if necessary)
-
Standard laboratory glassware
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation (if required): The catalyst may require activation prior to use. For a Ni/Al₂O₃ catalyst, this is typically done by heating under a flow of hydrogen at a specified temperature to reduce the nickel oxide.
-
Reaction Setup:
-
Load the activated catalyst into the high-pressure autoclave reactor.
-
Add naphthalene to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-7 MPa).[7]
-
Heat the reactor to the target temperature (e.g., 260-290 °C).[7]
-
Maintain the reaction under constant stirring for a specified duration. The reaction progress can be monitored by taking samples and analyzing them by GC.
-
The ratio of trans- to cis-decalin can be influenced by reaction conditions; higher temperatures and hydrogen-to-oil ratios tend to favor the trans isomer.[7]
-
-
Workup and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation to separate decalin from any remaining tetralin or solvent.
-
-
Analysis:
-
The composition of the product mixture (naphthalene, tetralin, cis-decalin, and trans-decalin) can be determined using gas chromatography.
-
Synthesis of Decalin from Cyclopentanone (B42830)
This protocol outlines a multi-step synthesis of decalin from cyclopentanone, a biomass-derived feedstock.[1][6]
Step 1: Aldol Condensation of Cyclopentanone
Materials:
-
Cyclopentanone
-
Ethanolamine acetate (B1210297) (EAOAc) ionic liquid catalyst
-
Reaction flask with a reflux condenser
-
Standard laboratory glassware
-
Hexane
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine cyclopentanone and the EAOAc catalyst.
-
-
Reaction:
-
Heat the mixture under reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.
-
A typical reaction might yield ~83.5% carbon yield of 2-cyclopentylidenecyclopentanone (B1265648).[1]
-
-
Workup and Purification:
-
After the reaction, cool the mixture and extract the product with hexane.
-
Wash the organic layer with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate using a rotary evaporator to obtain the crude 2-cyclopentylidenecyclopentanone.
-
Step 2: Hydrodeoxygenation (HDO) and Isomerization
Materials:
-
2-cyclopentylidenecyclopentanone
-
Ru/C and H-β zeolite catalyst mixture
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
-
La-Y zeolite catalyst
-
Standard laboratory glassware
Procedure:
-
Hydrodeoxygenation:
-
Charge the autoclave with 2-cyclopentylidenecyclopentanone and the Ru/C and H-β zeolite catalyst mixture.
-
Pressurize with hydrogen and heat to carry out the hydrodeoxygenation, which will afford bicyclopentane.
-
-
Isomerization:
-
Purification:
-
The final product can be purified by distillation.
-
Mandatory Visualizations
Caption: Synthesis pathway of decalin from naphthalene via catalytic hydrogenation.
Caption: Multi-step synthesis of decalin from biomass-derived cyclopentanone.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Decalin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Jet fuel - Wikipedia [en.wikipedia.org]
- 8. Kerosene JP-8 - fuel for military aircraft| Repsol [repsol.com]
- 9. JP-10 (fuel) - Wikipedia [en.wikipedia.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. ExxonMobil Jet Fuel [exxonmobil.com]
- 13. Civil Aviation Fuel | Jet Fuel Specifications | Shell Global [shell.com]
- 14. asianpubs.org [asianpubs.org]
- 15. dalalinstitute.com [dalalinstitute.com]
Application Notes and Protocols: Synthesis of Spirocarbocycles from trans-Decalin Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spirocarbocycles utilizing trans-decalin precursors. The methodologies outlined herein are based on contemporary research and are intended to serve as a comprehensive guide for chemists in academic and industrial settings, particularly those involved in medicinal chemistry and drug discovery. The trans-decalin framework is a prevalent motif in numerous biologically active natural products, and its use as a synthetic precursor offers a robust strategy for the stereoselective construction of complex spirocyclic architectures.[1][2][3]
Introduction
Spirocarbocycles, compounds containing two rings connected by a single common atom, represent a unique class of three-dimensional molecules with significant potential in drug development. Their rigid, well-defined spatial arrangement of substituents allows for precise interaction with biological targets. The trans-decalin scaffold, with its inherent stereochemical complexity, serves as an excellent starting point for the synthesis of novel spirocyclic systems. This document details two primary methodologies: a diastereoselective Norrish-Yang photocyclization and a sequential organocatalytic Michael-domino Michael/aldol (B89426) reaction.
Method 1: Diastereoselective Norrish-Yang Photocyclization
This method achieves the synthesis of trans-decalin-based α-hydroxyl butanone spirocarbocycles through a Norrish-Yang photocyclization of trans-decalin-substituted-2,3-butanediones.[1][2][4][5] This reaction proceeds with high diastereoselectivity, which is influenced by substrate conformation and intramolecular hydrogen bonding.[1][2][4] The resulting α-hydroxyl cyclobutanone (B123998) motif is a versatile building block for further molecular elaborations.[1][2]
Experimental Workflow
The overall synthetic strategy involves the preparation of a key trans-decalin-based diketone precursor, followed by the crucial photocyclization step.
Caption: Synthetic workflow for spirocarbocycle synthesis via Norrish-Yang photocyclization.
Quantitative Data
| Entry | Substrate (Diketone) | Product (Spirocycle) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| 1 | Diketone 5 | α-hydroxyl butanone spirocarbocycle | Good | High | High |
| 2 | Ketoester 6 | Ketoester 8 | 92 | - | - |
Note: Specific yield and stereoselectivity data are highly substrate-dependent. The provided data is indicative of the reaction's efficiency.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Wieland-Miescher Ketone (1) [1][2]
-
To a solution of 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione (5.00 g, 25.48 mmol) in chloroform (B151607) (25 mL), add a prolinamide catalyst (520 mg, 2.55 mmol).
-
Stir the mixture at room temperature for 7 days.
-
Remove volatile organic materials under vacuum.
-
Purify the residue by flash chromatography on silica (B1680970) gel to yield the Wieland-Miescher ketone. (Typical yield: 80%, 89% ee).[1][2]
Protocol 2: Enantioselective Synthesis of 1,2-Diketones (General Procedure A) [1][2]
-
At -78 °C, add lithium solid (683 mg, 97.62 mmol) portion-wise over 5 minutes to liquid ammonia (B1221849) (200 mL).
-
Add a solution of enone 2 (6.20 g, 27.89 mmol) in tetrahydrofuran (B95107) (THF) (25 mL) dropwise over 5 minutes.
-
Reflux the resulting mixture at -33 °C for 4 hours.
-
Add a mixed solution of water/THF (0.5 mL of H₂O in 2.0 mL of THF) dropwise at the same temperature.
-
Continue refluxing at -33 °C for 30 minutes.
-
Following workup and purification, the intermediate is taken to the next step.
-
To a solution of the resulting alcohol 4 (2.00 g, 6.24 mmol) in a mixed solvent of MeCN/CCl₄/H₂O (8/8/12 mL), add NaIO₄ (3.33 g, 15.60 mmol) and RuO₂·H₂O (19 mg, 0.12 mmol) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
After extraction and purification, the desired 1,2-diketone is obtained.
Protocol 3: Norrish-Yang Photocyclization [1][2]
-
Dissolve the trans-decalin-substituted-2,3-butanedione in a suitable solvent (e.g., methanol).
-
Expose the solution to daylight or a suitable light source until the reaction is complete (monitored by TLC).
-
Remove the solvent under vacuum.
-
Purify the residue by column chromatography on silica gel to afford the spirocarbocyclic product.
Method 2: Sequential Organocatalytic Michael-Domino Michael/Aldol Reaction
This highly stereoselective method allows for the synthesis of spiro-polycyclic oxindoles bearing five contiguous stereogenic centers, including two tetrasubstituted carbons.[6][7] The reaction sequence is a one-pot process that proceeds with excellent diastereoselectivity and high enantioselectivity.[6][7]
Reaction Pathway
The reaction proceeds through a cascade of Michael and aldol reactions, catalyzed by a pyrrolidine-based organocatalyst and DBU.
Caption: Pathway for the synthesis of spiro-decalin oxindoles via a domino reaction.
Quantitative Data
| Entry | N-Substituent (Oxindole) | Aromatic Substituent (Alkylidene) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| 1 | H | H | 6 | >99:1 | - |
| 2 | Bn | H | 13-25 | >99:1 | 92 |
| 3 | Bn | 5-Br | 15 | >99:1 | 92 |
| 4 | Bn | 5-Me | 18 | >99:1 | 92 |
| 5 | Me | H | 79 | >99:1 | 92 |
| 6 | Me | 5-Br | 65 | >99:1 | 92 |
| 7 | Me | 5-Me | 72 | >99:1 | 92 |
Data adapted from a study on the synthesis of spiro-decalin oxindole derivatives.[6][7]
Experimental Protocols
Protocol 4: Synthesis of N-Substituted Isatins (General) [6]
-
To a solution of isatin (B1672199) (1.0 mmol) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent (e.g., acetonitrile (B52724) or DMF), add the corresponding alkyl or benzyl (B1604629) halide (1.0-1.1 mmol).
-
Stir the mixture at room temperature or under reflux for 12-24 hours.
-
After cooling, evaporate the solvent and dissolve the crude product in an organic solvent (e.g., EtOAc).
-
Wash with an aqueous basic solution.
-
Dry the organic phase, concentrate under reduced pressure, and purify by flash chromatography if necessary.
Protocol 5: Organocatalytic Stereoselective Domino Michael/Aldol Reaction (General) [6]
-
To a solution of the Michael adduct 4 (0.1 mmol) in CH₂Cl₂ (1.0 mL), add the alkylidene oxindole 3 (0.1 mmol) and DBU (4.5 μL, 0.03 mmol).
-
Stir the mixture for 4 days.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired spiro-decalin oxindole.
Conclusion
The methodologies presented provide robust and stereoselective pathways for the synthesis of complex spirocarbocycles from readily available trans-decalin precursors. The Norrish-Yang photocyclization offers a route to unique α-hydroxyl butanone spirocycles, while the organocatalytic domino reaction provides access to highly functionalized spiro-oxindoles. These protocols and the accompanying data should serve as a valuable resource for researchers engaged in the synthesis of novel molecular entities for drug discovery and development.
References
- 1. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 155.Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones-YANG Group [web.pkusz.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
Application Notes & Protocols: Enzymatic Formation of Decalin Rings in Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Decalin Motif in Natural Products
The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a prevalent structural motif in a vast array of biologically active natural products.[1] These molecules, ranging from cholesterol-lowering statins like lovastatin (B1675250) to complex diterpenes, exhibit significant therapeutic potential, including antitumor, antiviral, and antihyperlipidemic activities.[2] Nature employs two primary and elegant enzymatic strategies to construct this bicyclic core, providing a masterclass in stereoselective synthesis.
Based on their biosynthetic origin, decalin-containing natural products are broadly classified into two groups: terpenoids and polyketides (PKs) .[2][3]
-
Terpenoid Biosynthesis: Involves enzyme-catalyzed, carbocation-initiated cyclization cascades of linear isoprenoid precursors. This pathway is dominated by the action of terpene cyclases.[2][4]
-
Polyketide Biosynthesis: Utilizes an enzyme-catalyzed intramolecular Diels-Alder (IMDA) [4+2] cycloaddition of a linear polyene chain, typically assembled by a polyketide synthase (PKS).[2][3][5]
These enzymatic transformations are notable for their remarkable control over regio- and stereoselectivity, often producing a single stereoisomer from multiple possibilities.[6][7] Understanding these enzymatic mechanisms is critical for natural product discovery, pathway engineering, and the development of novel biocatalysts for synthetic chemistry.
Mechanism I: Carbocation-Initiated Cyclization in Terpenoids
The formation of decalin rings in terpenoid biosynthesis is a classic example of electrophilic chemistry, initiated and controlled within the active site of a Class II terpene cyclase.[8][9] These enzymes catalyze the protonation-initiated cyclization of acyclic precursors like geranylgeranyl diphosphate (B83284) (GGPP, C20) to form bicyclic intermediates, such as ent-copalyl diphosphate (ent-CPP), the precursor to thousands of labdane-related diterpenoids.[10][11]
Mechanism: The reaction is initiated by the protonation of the terminal double bond of the substrate (e.g., GGPP) by a catalytic acid residue (typically an aspartate in a DxDD motif) within the enzyme's active site.[12] This generates a tertiary carbocation, which triggers a cascade of ring-closing reactions. The enzyme template guides the folding of the flexible substrate, ensuring the correct bonds are formed to yield the decalin scaffold with precise stereochemistry (cis or trans).[10][13] The cascade is terminated by deprotonation by a catalytic base, regenerating the enzyme for another cycle.[5]
Quantitative Data: Diterpene Cyclases
Detailed kinetic analysis of terpene cyclases can be challenging, but studies on ent-copalyl diphosphate synthases (CPS) from various plant species provide key insights into their function and regulation.
| Enzyme / Isoform | Substrate | Key Kinetic Features / Parameters | Organism | Reference(s) |
| OsCPS1 | GGPP | Activity inhibited by high substrate concentrations (50–60 µM). Inhibited by Amo-1618. | Oryza sativa (Rice) | [14] |
| OsCPS2 / OsCyc2 | GGPP | Activity NOT inhibited by high substrate concentrations. Largely insensitive to Amo-1618. | Oryza sativa (Rice) | [14] |
| AtCPS | GGPP | Exhibits synergistic substrate inhibition by Mg²⁺ and GGPP, suggesting a feed-forward regulatory mechanism. | Arabidopsis thaliana | [2] |
Protocol: Heterologous Expression and In Vitro Assay of a Diterpene Cyclase
This protocol describes a general method for producing a recombinant plant diterpene cyclase in E. coli and assaying its activity in vitro to confirm decalin ring formation.
Objective: To express a candidate diterpene cyclase and analyze its enzymatic product.
Materials & Reagents:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET-28a(+) with N-terminal His-tag)
-
LB Broth and Agar (B569324) with appropriate antibiotic (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Buffer A (Lysis): 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol
-
Buffer B (Wash): 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole, 10% Glycerol
-
Buffer C (Elution): 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM Imidazole, 10% Glycerol
-
Buffer D (Assay): 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% Glycerol, 5 mM DTT
-
Geranylgeranyl diphosphate (GGPP) substrate
-
Alkaline Phosphatase (e.g., Calf Intestinal Phosphatase, CIP)
-
Organic solvent for extraction (e.g., Hexane (B92381) or Ethyl Acetate)
-
Sodium Dodecyl Sulfate (SDS) and Polyacrylamide (for SDS-PAGE)
-
GC-MS system with appropriate column (e.g., DB-5ms)
Procedure:
-
Cloning and Transformation:
-
Synthesize the codon-optimized gene for the candidate cyclase and clone it into the expression vector.
-
Transform the resulting plasmid into the E. coli expression strain.
-
Plate on LB agar with antibiotic and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a 10 mL LB starter culture with a single colony and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of LB broth. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Incubate for 16-20 hours at 18°C with shaking.
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
-
Protein Purification (His-tag):
-
Resuspend the cell pellet in 30 mL of ice-cold Buffer A containing a protease inhibitor cocktail.
-
Lyse cells via sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Buffer B.
-
Elute the protein with 5 column volumes of Buffer C.
-
Verify protein purity and size using SDS-PAGE. Dialyze the purified protein against assay buffer (Buffer D) without MgCl₂.
-
-
Enzymatic Assay:
-
Set up a 500 µL reaction in a glass vial:
-
450 µL of Buffer D
-
10 µL of purified enzyme (to a final concentration of ~5 µM)
-
40 µL of GGPP stock solution (to a final concentration of 50 µM)
-
-
Overlay the reaction with 500 µL of hexane to capture volatile products.
-
Incubate at 30°C for 4 hours.
-
To analyze the diphosphate product, quench a separate reaction by adding EDTA. For GC-MS analysis of the hydrocarbon backbone, proceed to dephosphorylation.
-
-
Product Dephosphorylation and Extraction:
-
Add 10 units of Alkaline Phosphatase to the reaction vial.
-
Incubate for an additional 2 hours at 37°C to remove the diphosphate group, yielding the corresponding alcohol.
-
Vortex the vial vigorously for 1 minute to extract the product into the hexane layer.
-
Centrifuge briefly to separate phases and carefully transfer the hexane layer to a new vial for analysis.
-
-
Product Analysis:
-
Analyze the extracted product using GC-MS.
-
Compare the resulting mass spectrum and retention time to authentic standards or published data to identify the decalin-containing product.
-
Mechanism II: Intramolecular Diels-Alder [4+2] Cycloaddition in Polyketides
The construction of decalin rings in many fungal and bacterial metabolites is achieved through a powerful intramolecular Diels-Alder (IMDA) reaction.[5] This pericyclic reaction involves a [4+2] cycloaddition between a diene and a dienophile located on the same linear polyketide chain.[3] The enzymes that catalyze these reactions, known as Diels-Alderases (DAases), are remarkable for their ability to control the high stereochemical complexity of the reaction, often forcing the reaction through a kinetically disfavored transition state to produce a specific cis or trans decalin product.[3][6]
Mechanism: A large, multi-domain PKS-NRPS hybrid enzyme first synthesizes a linear polyene precursor.[2] This flexible substrate is then bound by a dedicated Diels-Alderase. The enzyme's active site acts as a scaffold, pre-organizing the substrate into a reactive conformation that favors a specific transition state (endo or exo), thereby dictating the stereochemical outcome of the cyclization.[4] This catalytic strategy overcomes the challenge of forming a single stereoisomer, a significant hurdle in chemical synthesis.[3]
Quantitative Data: Natural and Artificial Diels-Alderases
While detailed kinetic data for many natural decalin-forming Diels-Alderases are still emerging, studies on related enzymes and highly evolved artificial catalysts provide valuable benchmarks for catalytic efficiency.
| Enzyme | Substrate(s) | k_cat | K_M | k_cat / K_M | Key Function / Note | Reference(s) |
| FinI | Fischerin precursor | N/A | N/A | N/A | Forms cis-decalin via IMDA reaction. | [7] |
| ApiI | Apiosporamide precursor | N/A | N/A | N/A | Forms trans-decalin via IMDA reaction. | [7] |
| Fsa2 / Phm7 | Equisetin/Phomasetin precursors | N/A | N/A | N/A | Form enantiomeric trans-decalin scaffolds. | [4] |
| AbyU | Abyssomicin precursor | 6.94 min⁻¹ | N/A | 0.70 µM⁻¹min⁻¹ | Natural Diels-Alderase; product release is rate-limiting. | [8] |
| CE20 (Artificial) | Carboxybenzyl-butadiene & Dimethylacrylamide | 0.17 h⁻¹ | 1.0 mM (diene) / 30 mM (dienophile) | 160 M⁻¹h⁻¹ | Computationally designed and evolved Diels-Alderase. |
N/A: Data not available in the reviewed literature. The table includes enzymes forming related cyclic structures to provide context on Diels-Alderase kinetics.
Protocol: Characterization of a Fungal Diels-Alderase via Heterologous Expression
This protocol outlines the expression of a fungal biosynthetic gene cluster (BGC) in a model host to characterize the function of a putative Diels-Alderase.
Objective: To confirm that a candidate gene (e.g., finI) is responsible for the stereoselective formation of a decalin ring.
Materials & Reagents:
-
Aspergillus nidulans host strain (e.g., A. nidulans LO8030)
-
Fungal expression vectors
-
Genes from the BGC (e.g., PKS, reductase, and the putative DAase finI)
-
Protoplast transformation reagents
-
Minimal media (MM) and Complete Media (CM) for fungal growth
-
Solvents for extraction: Ethyl Acetate, Methanol, Dichloromethane
-
LC-MS system for metabolite analysis
Procedure:
-
Gene Cluster Assembly:
-
Amplify all necessary genes from the BGC from the native organism's genomic DNA.
-
Assemble the genes into a fungal expression vector under the control of an inducible promoter (e.g., PalcA).
-
Create two constructs:
-
Full Cluster: Contains the PKS, reductases, and the candidate DAase gene (finI).
-
Knockout Cluster: Contains the PKS and reductases, but without the DAase gene.
-
-
-
Fungal Transformation:
-
Generate protoplasts from the A. nidulans host strain.
-
Transform the fungal expression plasmids (Full Cluster and Knockout Cluster) into the protoplasts separately.
-
Select for successful transformants on appropriate selection media.
-
-
Expression and Metabolite Production:
-
Grow the positive transformants in liquid CM for 2 days to generate sufficient mycelia.
-
Transfer the mycelia to inducible MM (e.g., containing threonine to induce the alcA promoter).
-
Incubate for 3-5 days with shaking to allow for metabolite production.
-
-
Metabolite Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Homogenize and extract the mycelia with ethyl acetate.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate in vacuo.
-
-
LC-MS Analysis:
-
Resuspend the dried extract in methanol.
-
Analyze the extracts from both the "Full Cluster" and "Knockout Cluster" experiments by LC-MS.
-
Expected Result:
-
The "Full Cluster" extract should show a peak corresponding to the mass of the final decalin-containing product (e.g., fischerin).
-
The "Knockout Cluster" extract should show the absence of the final product and the accumulation of a linear precursor or a non-enzymatically cyclized side product.
-
-
This result confirms that the candidate DAase is essential for the stereospecific decalin ring formation. Further analysis by NMR can be used to confirm the cis or trans stereochemistry.
-
General Experimental Workflow
The discovery and characterization of novel decalin-forming enzymes typically follows a structured workflow, integrating bioinformatics, molecular biology, and analytical chemistry.
References
- 1. Delineation of the complete reaction cycle of a natural Diels–Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 55 Å-resolution structure of ent-copalyl diphosphate synthase and exploration of general acid function by site-directed mutagenesis | Semantic Scholar [semanticscholar.org]
- 7. escholarship.org [escholarship.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Basis for Two Stereoselective Diels–Alderases that Produce Decalin Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Application Notes and Protocols for Nanoparticle Synthesis in Decalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of decalin as a high-boiling point solvent in the synthesis of various nanoparticles. Decalin's inert nature, high boiling point, and excellent heat transfer properties make it a suitable medium for producing monodisperse nanoparticles with controlled size and morphology, which are critical attributes for applications in drug delivery, diagnostics, and catalysis.
Introduction to Decalin in Nanoparticle Synthesis
Decalin, a bicyclic saturated hydrocarbon, offers several advantages as a solvent for the synthesis of nanoparticles, particularly through thermal decomposition and hot-injection methods. Its high boiling point (cis-decalin: 196 °C, trans-decalin: 187 °C) allows for a wide operational temperature range, enabling the synthesis of highly crystalline nanoparticles that require elevated temperatures for precursor decomposition and crystal growth.[1][2] The use of high-boiling point solvents like decalin can facilitate slower, more controlled nucleation and growth of nanoparticles, which is crucial for achieving a narrow size distribution.[2]
Key Properties of Decalin for Nanoparticle Synthesis:
-
High Boiling Point: Enables high-temperature synthesis, leading to improved crystallinity and the ability to decompose high-stability precursors.[1][2]
-
Chemical Inertness: Minimizes unwanted side reactions with precursors and capping agents.
-
Good Heat Transfer: Ensures uniform heating of the reaction mixture, promoting homogeneous nucleation and growth.
-
Solvent for Organic Precursors and Surfactants: Effectively dissolves a wide range of organometallic precursors and capping agents like oleic acid and oleylamine.
Nanoparticle Synthesis Methods in Decalin
The primary methods for nanoparticle synthesis in decalin are thermal decomposition and hot-injection. These techniques offer excellent control over nanoparticle size, shape, and composition.
Thermal Decomposition Method
In the thermal decomposition method, a metal-organic precursor is dissolved in decalin along with surfactants. The mixture is then heated to a high temperature, causing the precursor to decompose and form nanoparticles. The size of the nanoparticles can be controlled by varying parameters such as the reaction temperature, heating rate, precursor concentration, and the ratio of surfactant to precursor.[3][4]
Hot-Injection Method
The hot-injection technique involves the rapid injection of a precursor solution into a hot solution of decalin containing surfactants. This rapid injection induces a burst of nucleation, which is followed by a slower growth phase. This separation of nucleation and growth is key to producing nanoparticles with a very narrow size distribution.[5] The final size of the nanoparticles is influenced by the injection temperature, precursor concentration, and the type and amount of surfactants used.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of iron oxide nanoparticles and cadmium selenide (B1212193) (CdSe) quantum dots, substituting decalin as the high-boiling point solvent.
Protocol 1: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles via Thermal Decomposition in Decalin
This protocol describes the synthesis of monodisperse Fe₃O₄ nanoparticles by the thermal decomposition of an iron oleate (B1233923) precursor in decalin.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate
-
Oleic acid
-
Decalin (cis/trans mixture)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Centrifuge
Procedure:
-
Preparation of Iron Oleate Precursor:
-
In a beaker, dissolve iron(III) chloride hexahydrate and sodium oleate in a mixture of ethanol, and distilled water.
-
Heat the mixture to 80°C and stir for 4 hours.
-
Wash the upper organic layer containing the iron oleate complex with distilled water multiple times in a separatory funnel.
-
Evaporate the solvent to obtain the iron oleate precursor as a waxy solid.
-
-
Nanoparticle Synthesis:
-
In a three-neck flask, combine the iron oleate precursor, oleic acid, and decalin.
-
Under a gentle flow of inert gas, heat the mixture to 120°C for 30 minutes to remove any residual water and oxygen.
-
Increase the temperature to 320°C at a controlled rate (e.g., 3-5 °C/min) and maintain this temperature for 30-60 minutes.[3] The solution will turn from brown to black, indicating the formation of Fe₃O₄ nanoparticles.
-
After the desired reaction time, cool the mixture to room temperature.
-
-
Purification:
-
Add ethanol to the reaction mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane and ethanol.
-
Finally, redisperse the purified Fe₃O₄ nanoparticles in a nonpolar solvent like hexane or toluene (B28343).
-
Quantitative Data Summary:
| Parameter | Value | Reference for similar synthesis |
| Iron Oleate | 1-5 mmol | [3] |
| Oleic Acid | 1-10 mmol | [3] |
| Decalin | 50-100 mL | N/A (substituted solvent) |
| Reaction Temperature | 320 °C | [3] |
| Reaction Time | 30-60 min | [3] |
| Resulting Nanoparticle Size | 5-20 nm (tunable) | [4][6] |
Protocol 2: Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Hot-Injection in Decalin
This protocol outlines the synthesis of CdSe quantum dots using a hot-injection method in decalin.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
Decalin (cis/trans mixture)
-
Selenium (Se) powder
-
Toluene
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringe for injection
-
Centrifuge
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine CdO, oleic acid, and decalin.
-
Heat the mixture to 150°C under inert gas until the CdO completely dissolves and the solution becomes clear.
-
Raise the temperature to the desired injection temperature (e.g., 240-280°C).
-
-
Preparation of Selenium Precursor Solution:
-
In a separate vial inside a glovebox or under inert atmosphere, dissolve selenium powder in trioctylphosphine (TOP) to form a TOP-Se solution.
-
-
Hot-Injection and Growth:
-
Rapidly inject the TOP-Se solution into the hot cadmium precursor solution under vigorous stirring.
-
The color of the solution will change immediately, indicating the nucleation of CdSe quantum dots.
-
The growth of the quantum dots can be monitored by taking small aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra. The size of the quantum dots increases with reaction time.
-
After the desired size is reached, cool the reaction mixture to room temperature.
-
-
Purification:
-
Add methanol to the reaction mixture to precipitate the CdSe quantum dots.
-
Separate the quantum dots by centrifugation.
-
Wash the quantum dots multiple times with a mixture of toluene and methanol.
-
Redisperse the purified CdSe quantum dots in a nonpolar solvent like toluene.
-
Quantitative Data Summary:
| Parameter | Value | Reference for similar synthesis |
| Cadmium Oxide (CdO) | 0.1-0.5 mmol | [7][8] |
| Oleic Acid | 1-5 mmol | [7][8] |
| Decalin | 50-100 mL | N/A (substituted solvent) |
| Selenium (Se) | 0.1-0.5 mmol | [7][8] |
| Trioctylphosphine (TOP) | 1-5 mL | [7][8] |
| Injection Temperature | 240-280 °C | [9] |
| Growth Time | Seconds to minutes | [9] |
| Resulting Quantum Dot Size | 2-10 nm (tunable) | [9] |
Visualizations
Conclusion
Decalin serves as an effective high-boiling point solvent for the synthesis of high-quality, monodisperse nanoparticles. Its properties allow for precise control over reaction conditions, which in turn enables the tuning of nanoparticle size, shape, and crystallinity. The protocols provided herein offer a foundation for researchers to develop and optimize nanoparticle synthesis for a wide range of applications, from advanced drug delivery systems to novel diagnostic agents and catalysts. Further optimization of these protocols may be necessary depending on the specific nanoparticle system and desired final properties.
References
- 1. ‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. Precise size control of superparamagnetic Fe3O4 nanoparticles for liver cancer diagnosis and magnetic hyperthermia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 9. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
Application Notes and Protocols for Decalin as a Heat Transfer Fluid
Audience: Researchers, scientists, and drug development professionals.
Introduction to Decalin as a Heat Transfer Fluid
Decahydronaphthalene, commonly known as decalin, is a bicyclic organic compound used as an industrial solvent for various materials, including resins, fats, oils, and waxes.[1] It exists as two stereoisomers, cis-decalin and trans-decalin, which possess different physical properties.[2][3] While not as common as water or glycols in conventional cooling applications, decalin's properties, such as its high boiling point and thermal stability, make it a candidate for specialized heat transfer applications, particularly in research and industrial settings where specific temperature ranges and chemical compatibility are required.[4]
This document provides detailed application notes, thermophysical data, and experimental protocols for evaluating decalin as a heat transfer fluid.
Key Characteristics:
-
High Boiling Point: Decalin has a boiling point significantly higher than water, making it suitable for applications requiring stable liquid-phase heat transfer at temperatures above 100°C. The boiling points for cis- and trans-isomers are approximately 196°C and 187°C, respectively.[5]
-
Two Isomers: The cis and trans isomers have distinct physical properties, including viscosity and melting point, which can influence fluid dynamics and low-temperature performance.[2][6] The trans form is generally more energetically stable.[3]
-
Chemical Reactivity: Decalin can serve as a hydrogen donor in chemical reactions, a property utilized in heavy oil cracking and other organic syntheses.[7][8][9] This reactivity should be considered for potential interactions within a heat transfer system.
-
Safety Considerations: Decalin is a combustible liquid and can form explosive hydroperoxides upon storage in the presence of air.[6][10] Proper handling and storage procedures are critical.
Data Presentation: Thermophysical Properties
The selection of a heat transfer fluid is critically dependent on its thermophysical properties. The data below is compiled for both cis and trans isomers of decalin.
Table 1: General and Thermal Properties of Decalin Isomers
| Property | cis-Decalin | trans-Decalin | Unit | Reference(s) |
|---|---|---|---|---|
| Molar Mass | 138.25 | 138.25 | g/mol | [6] |
| Density (at 20°C) | ~0.896 | ~0.870 | g/cm³ | [6] |
| Boiling Point | 195.8 | 187.3 | °C | [5] |
| Melting Point | -42.9 | -30.4 | °C | [6] |
| Flash Point | 57 | 57 | °C (closed cup) | [11] |
| Heat of Vaporization | 41.0 | 40.2 | kJ/mol | [11] |
| Thermal Conductivity (at 290K / ~17°C) | 0.114 | 0.114 | W/(m·K) | [5] |
| Thermal Conductivity (at 360K / ~87°C) | 0.109 | 0.109 | W/(m·K) |[5] |
Table 2: Viscosity of Decalin Isomers at Different Temperatures
| Temperature | cis-Decalin Viscosity | trans-Decalin Viscosity | Unit | Reference(s) |
|---|---|---|---|---|
| 25°C | 2.99 | 1.936 | cP (mPa·s) | [11] |
| 20°C to 120°C | Viscosity is higher than trans-decalin across the range. | Viscosity is lower than cis-decalin across the range. | - |[2][12] |
Table 3: Liquid Heat Capacity of Decalin (Isomer Mixture)
| Temperature (°F) | Temperature (°C) | Heat Capacity (BTU/lb-°F) | Heat Capacity (kJ/kg-K) | Reference(s) |
|---|---|---|---|---|
| 55 | 12.8 | 0.380 | 1.59 | [10] |
| 75 | 23.9 | 0.394 | 1.65 | [10] |
| 95 | 35.0 | 0.408 | 1.71 | [10] |
| 125 | 51.7 | - | ~1.80 (interpolated) |[10][13] |
Application Areas and Considerations
3.1 Suitable Applications
-
Chemical Reactors: For reactions requiring precise temperature control above 100°C where decalin is chemically compatible with the reactants and products. Its role as a hydrogen donor could be beneficial in specific hydrogenation processes.[8]
-
High-Temperature Electronics Cooling: In specialized, non-direct cooling loops for power electronics or other components that operate at high temperatures, although dielectric fluids are more common for direct immersion.[14][15]
-
Laboratory-Scale Thermal Management: In experimental setups requiring a stable, high-boiling point liquid for controlled heating or cooling baths.
3.2 Limitations and Safety Precautions
-
Peroxide Formation: Decalin can form explosive hydroperoxides when exposed to air and light over time.[6] Store in a cool, dark, and well-ventilated area under an inert atmosphere (e.g., nitrogen) if possible. Periodically test for peroxides before heating.
-
Combustibility: Decalin is a combustible liquid with a flash point of 57°C.[11] Keep away from open flames, sparks, and other ignition sources. Ensure the heat transfer system is well-sealed to prevent leaks.
-
Material Compatibility: As a solvent, decalin may be incompatible with certain plastics and elastomers. System components (seals, gaskets, tubing) should be carefully selected. Metals like steel and aluminum are generally compatible.
-
Health Hazards: Decalin is irritating to the skin and eyes. Inhalation or ingestion can cause adverse health effects.[10] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.
Diagrams and Workflows
The following diagrams illustrate the decision-making process for selecting a heat transfer fluid and a typical experimental setup for its evaluation.
Caption: Logical workflow for heat transfer fluid selection.
Caption: Experimental setup for evaluating a heat transfer fluid.
Experimental Protocols
The following protocols outline methods for evaluating the performance of decalin as a heat transfer fluid using a setup similar to the one diagrammed above.
5.1 Protocol for Determining Heat Transfer Coefficient
Objective: To measure the convective heat transfer coefficient of decalin under controlled flow and temperature conditions.
Materials:
-
Closed-loop circulation system (pump, reservoir, tubing).
-
Heated test section with a known surface area (A) and a controllable power supply to provide a constant heat flux (Q).[16]
-
Cooling heat exchanger to remove heat from the fluid.
-
Temperature sensors (thermocouples or RTDs) at the inlet (T_in) and outlet (T_out) of the heated section, and on the surface of the heated section (T_surface).
-
Flow meter.
-
Data acquisition (DAQ) system.
Procedure:
-
Fill the circulation loop with decalin, ensuring no air is trapped in the system.
-
Set the pump to achieve the desired flow rate (mass flow rate, ṁ).
-
Turn on the power supply to the heater and set a specific power input (Q).
-
Allow the system to reach a steady state, where all temperature readings are stable.[16]
-
Record the inlet fluid temperature (T_in), outlet fluid temperature (T_out), heater surface temperature (T_surface), mass flow rate (ṁ), and power input (Q).
-
Calculate the heat absorbed by the fluid using the equation: Q_fluid = ṁ * c_p * (T_out - T_in) , where c_p is the specific heat capacity of decalin at the average fluid temperature.
-
Calculate the heat transfer coefficient (h) using the Newton's law of cooling equation: h = Q / (A * (T_surface - T_bulk)) , where T_bulk is the average fluid temperature, (T_in + T_out) / 2.
-
Repeat steps 2-7 for a range of flow rates and heat inputs to characterize the performance under different conditions.
5.2 Protocol for Measuring Pressure Drop
Objective: To determine the pressure drop of decalin flowing through a conduit, which is essential for pump selection and estimating pumping power requirements.
Materials:
-
The same closed-loop system as in Protocol 5.1.
-
Differential pressure transducer or two separate pressure gauges installed at the inlet (P_in) and outlet (P_out) of a straight test section of known length and diameter.
Procedure:
-
With the system operating at a steady state, record the pressure at the inlet (P_in) and outlet (P_out) of the test section for a given flow rate.
-
The pressure drop (ΔP) is the difference: ΔP = P_in - P_out .
-
Repeat this measurement for various flow rates to generate a pressure drop vs. flow rate curve.
-
This data can be used to calculate the friction factor and validate it against theoretical correlations (e.g., for laminar or turbulent flow).
5.3 Protocol for Assessing Thermal Stability
Objective: To evaluate the degradation of decalin after prolonged exposure to high temperatures.
Materials:
-
A sealed, high-pressure vessel (autoclave or similar) made of a material compatible with decalin.
-
Oven or other heating system capable of maintaining a constant, elevated temperature.
-
Analytical equipment for fluid analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), viscometer, Karl Fischer titrator for water content).
Procedure:
-
Take a baseline sample of fresh decalin and analyze its properties (viscosity, chemical composition via GC-MS, water content).
-
Place a known volume of decalin into the pressure vessel. To simulate system conditions, a metal coupon (e.g., copper, aluminum) can be added to test for fluid-material interactions.
-
Seal the vessel and heat it to the desired test temperature (e.g., 150°C - 200°C) for an extended period (e.g., 100 hours).
-
After the aging period, allow the vessel to cool completely to room temperature.
-
Carefully open the vessel in a well-ventilated area.
-
Take a sample of the aged decalin and re-analyze its properties (viscosity, composition, water content).
-
Compare the "before" and "after" results. Significant changes in viscosity or the appearance of new peaks in the GC-MS chromatogram indicate thermal degradation. Visual inspection of the fluid for discoloration or sludge formation is also important.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. You are being redirected... [schultzchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Decalin - Wikipedia [en.wikipedia.org]
- 7. Effect of decalin as a hydrogen donor in cracking of atmospheric residue from Tamsagbulag oil, Mongolia | Atlantis Press [atlantis-press.com]
- 8. Tetralin and Decalin H-Donor Effect on Catalytic Upgrading of Heavy Oil Inductively Heated with Steel Balls [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Overview of Liquid Coolants for Electronics Cooling | Electronics Cooling [electronics-cooling.com]
- 15. techspray.com [techspray.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Decalin as an NMR Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Nuclear Magnetic Resonance (NMR) spectroscopy, accurate chemical shift referencing is crucial for the correct identification and characterization of chemical structures. While common standards like tetramethylsilane (B1202638) (TMS) are widely used, certain experimental conditions or sample characteristics may necessitate alternative reference compounds. Decalin (decahydronaphthalene) presents itself as a viable option in specific scenarios, particularly in non-polar solvent systems or when studying hydrocarbon-based molecules.
Decalin exists as two stereoisomers, cis-decalin and trans-decalin, each with distinct NMR spectra.[1] The choice of isomer or a mixture of both can be tailored to the specific needs of the experiment. These application notes provide a detailed protocol for the use of decalin as an internal or external NMR reference standard for both ¹H and ¹³C NMR spectroscopy.
Properties of Decalin as an NMR Standard
Decalin's utility as an NMR standard stems from its chemical and physical properties:
-
Chemical Inertness: Decalin is a saturated hydrocarbon, making it chemically inert and unlikely to react with a wide range of analytes.
-
Simple NMR Spectrum: The ¹H and ¹³C NMR spectra of decalin isomers are relatively simple and appear in the aliphatic region, minimizing the chance of signal overlap with many classes of organic molecules.[2][3]
-
Solubility: It is highly soluble in non-polar organic solvents, making it suitable for studies in such media.
-
Low Volatility: Compared to some other volatile standards, decalin has a higher boiling point (cis: ~195 °C, trans: ~187 °C), which reduces concentration changes due to evaporation.
Data Presentation: NMR Chemical Shifts of Decalin
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for cis- and trans-decalin. These values can be used to identify the reference signals in the NMR spectrum.
Table 1: ¹H NMR Chemical Shifts (ppm) of Decalin Isomers
| Isomer | Proton | Chemical Shift (ppm) |
| trans-Decalin | H-1, H-4, H-5, H-8 (axial) | ~1.23 |
| H-1, H-4, H-5, H-8 (equatorial) | ~1.67 | |
| H-2, H-3, H-6, H-7 (axial) | ~0.93 | |
| H-2, H-3, H-6, H-7 (equatorial) | ~1.55 | |
| H-4a, H-8a (bridgehead) | ~0.87 | |
| cis-Decalin | Multiple broad peaks at room temp. | ~1.31, ~1.53, ~1.65[4] |
Note: The spectrum of cis-decalin is complicated by rapid ring inversion at room temperature, leading to broad, averaged signals.[1][4] Low-temperature NMR would be required to resolve individual signals.
Table 2: ¹³C NMR Chemical Shifts (ppm) of Decalin Isomers
| Isomer | Carbon | Chemical Shift (ppm) |
| trans-Decalin | C-1, C-4, C-5, C-8 | ~26.8 |
| C-2, C-3, C-6, C-7 | ~34.6 | |
| C-4a, C-8a (bridgehead) | ~44.1 | |
| cis-Decalin | C-1, C-4, C-5, C-8 | ~24.6 |
| C-2, C-3, C-6, H-7 | ~27.2 | |
| C-4a, C-8a (bridgehead) | ~37.1 |
Experimental Protocols
Protocol 1: Using Decalin as an Internal Reference Standard
An internal standard is added directly to the NMR sample tube containing the analyte and the deuterated solvent.
Materials:
-
Analyte of interest
-
Decalin (cis-, trans-, or a mixture)
-
Deuterated NMR solvent (e.g., CDCl₃, C₆D₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tube and cap
Procedure:
-
Preparation of a Stock Solution of Decalin (Optional but Recommended):
-
Accurately weigh a known amount of decalin.
-
Dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the deuterated solvent.
-
To this solution, add a small, accurately known volume of the decalin stock solution. The final concentration of decalin should be sufficient to give a good signal-to-noise ratio without overwhelming the analyte signals (typically in the 0.5-1% v/v range).
-
Alternatively, if not using a stock solution, add a small, accurately weighed amount of decalin directly to the analyte solution.
-
-
NMR Data Acquisition:
-
Transfer the final solution to an NMR tube.
-
Acquire the NMR spectrum of the sample. Ensure that the spectral window includes the chemical shift range of both the analyte and decalin.
-
-
Data Processing:
-
Process the acquired FID (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift axis by setting one of the known decalin signals to its literature value (from Tables 1 or 2).
-
Protocol 2: Using Decalin as an External Reference Standard
An external standard is placed in a separate container, typically a sealed capillary, which is then inserted into the NMR tube containing the analyte solution.
Materials:
-
Analyte of interest
-
Decalin (cis-, trans-, or a mixture)
-
Deuterated NMR solvent
-
NMR tube and cap
-
Sealed capillary or a coaxial NMR tube insert
Procedure:
-
Preparation of the External Standard:
-
Fill a capillary with a solution of decalin in a suitable deuterated solvent. The concentration should be high enough to provide a strong signal in a single scan.
-
Seal the capillary carefully.
-
-
Sample Preparation:
-
Dissolve the analyte in the deuterated solvent in a standard NMR tube.
-
Carefully insert the sealed capillary containing the decalin standard into the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the NMR spectrum. The spectrum will show signals from both the analyte and the decalin in the capillary.
-
-
Data Processing:
-
Process the spectrum as described for the internal standard.
-
Reference the spectrum using the known chemical shift of the decalin signal.
-
Mandatory Visualizations
Caption: Workflow for using decalin as an internal NMR reference.
Caption: Workflow for using decalin as an external NMR reference.
Discussion
Advantages of Using Decalin as an NMR Standard:
-
Minimal Signal Overlap: Its signals are in the aliphatic region, which is often clear in the spectra of aromatic, heteroaromatic, and many functionalized organic molecules.
-
Suitability for Non-polar Solvents: It is an excellent choice for referencing in non-polar deuterated solvents where TMS may have limited solubility or be too volatile.
-
Chemical Stability: Its inert nature prevents unwanted reactions with the analyte.
Disadvantages and Considerations:
-
Signal Complexity of cis-Isomer: The room temperature spectrum of cis-decalin consists of broad, unresolved peaks, which can be less precise for referencing than the sharper signals of trans-decalin.[1][4]
-
Potential for Overlap: In the study of other aliphatic or alicyclic compounds, there is a higher risk of signal overlap with decalin.
-
External Standard Considerations: When used as an external standard, susceptibility differences between the sample and the standard can lead to slight inaccuracies in chemical shift referencing.
Conclusion
Decalin is a valuable alternative to traditional NMR standards in specific applications. Its chemical inertness and distinct spectral features in the aliphatic region make it particularly useful for referencing in non-polar media and for analytes with signals in the aromatic or functional group regions. By following the detailed protocols provided, researchers can effectively utilize decalin to ensure accurate and reliable chemical shift referencing in their NMR experiments.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Commercial-Grade Decalin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial-grade decalin. It is designed for researchers, scientists, and drug development professionals who require high-purity decalin for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade decalin?
Commercial-grade decalin is primarily a mixture of cis- and trans-decalin isomers. The exact ratio can vary, but it often contains up to 60% of the cis-isomer.[1] The most significant impurity is typically the precursor, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). Other potential impurities can include unreacted naphthalene (B1677914) and byproducts from the hydrogenation process.
Q2: Why is it important to purify commercial-grade decalin?
For many applications in research and pharmaceutical development, the presence of impurities, particularly tetralin and isomeric variations, can significantly impact experimental outcomes. Tetralin, being an aromatic compound, has different solvent properties and reactivity compared to the completely saturated decalin. The presence of different isomers can also affect physical properties like boiling point and viscosity, and may lead to inconsistencies in reaction kinetics and product formation. In drug development, stringent purity requirements are essential to avoid introducing unwanted variables and potential side reactions.
Q3: What are the primary methods for purifying decalin?
The most common methods for purifying decalin on a laboratory scale are:
-
Fractional Distillation: This technique is effective for separating components with different boiling points. It can be used to separate decalin from the higher-boiling tetralin and other less volatile impurities.
-
Steam Distillation: This method is particularly useful for separating the cis- and trans-decalin isomers.[1] It takes advantage of the slight differences in their volatility in the presence of steam.
-
Azeotropic Distillation: This involves adding an entrainer to form an azeotrope with one of the components, altering its effective boiling point and facilitating separation.
-
Crystallization: This method can be employed to separate isomers based on differences in their melting points and solubility in a particular solvent.
-
Adsorption: Chromatographic techniques using adsorbents can be used to remove polar impurities and separate isomers.
Q4: How can I analyze the purity of my decalin sample?
Gas chromatography (GC) is the most common and effective method for analyzing the purity of decalin. A Flame Ionization Detector (FID) is typically used for quantification.[2][3][4] By comparing the retention times and peak areas of the components in your sample to those of pure standards, you can accurately determine the percentage of cis-decalin, trans-decalin, tetralin, and other impurities.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of decalin.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of decalin and tetralin. | Inefficient distillation column (insufficient theoretical plates). | Use a longer fractionating column or one packed with a more efficient material (e.g., Raschig rings, Vigreux indentations). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation. | |
| Fluctuating heat source. | Use a stable heating source like a heating mantle with a controller or an oil bath to ensure consistent heating. | |
| "Bumping" or uneven boiling. | Lack of boiling chips or a stir bar. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| Localized overheating. | Ensure the heating mantle is appropriately sized for the flask and that the liquid is being stirred effectively. | |
| Product is contaminated with a lower-boiling impurity. | Thermometer placement is incorrect. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
| "Flooding" of the column. | This occurs when the vapor flow rate is too high, preventing the liquid from flowing back down the column. Reduce the heating rate. |
Steam Distillation for Isomer Separation
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of separated isomers. | Inefficient steam generation or delivery. | Ensure a steady and sufficient flow of steam into the distillation flask. The steam should cause vigorous boiling of the decalin-water mixture. |
| Premature condensation of steam. | Insulate the distillation apparatus, particularly the connection between the steam generator and the distillation flask, to minimize heat loss. | |
| Emulsion formation in the receiving flask. | Agitation is too vigorous. | Moderate the steam flow to prevent excessive agitation. |
| Presence of surfactants or other impurities. | Pre-wash the commercial decalin with dilute acid and then a base to remove any acidic or basic impurities that could act as emulsifying agents. | |
| Incomplete separation of isomers. | Insufficient number of theoretical plates in the column. | While steam distillation is effective, for very high purity, a fractionating column can be used in conjunction with the steam inlet. |
| Incorrect collection temperature. | Monitor the temperature at the distillation head closely. Collect the fractions over a narrow temperature range corresponding to the boiling point of the desired isomer-water azeotrope. |
Quantitative Data on Purification Methods
| Purification Method | Target Impurity | Achievable Purity | Reference |
| Steam Distillation | cis-/trans-isomers | > 99% for both cis- and trans-decalin | [1] |
| Fractional Distillation | Tetralin | Can significantly reduce tetralin content, final purity depends on column efficiency and initial concentration. | General textbook knowledge |
| Pervaporation | Water (dehydration) | Can achieve very low water content (<0.1%) | [5] |
Experimental Protocols
Protocol 1: Purification of Decalin by Fractional Distillation to Remove Tetralin
Objective: To remove the higher-boiling impurity, tetralin, from commercial-grade decalin.
Materials:
-
Commercial-grade decalin
-
Boiling chips or magnetic stir bar and stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the commercial-grade decalin and a few boiling chips or a stir bar to the round-bottom distillation flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to ensure a slow and steady distillation. A good rate is typically 1-2 drops of distillate per second.
-
Monitor the temperature at the distillation head. The initial fraction will likely be enriched in any lower-boiling impurities.
-
The temperature should stabilize at the boiling point of the cis/trans-decalin mixture (approx. 187-195 °C). Collect this fraction as your purified decalin.
-
As the distillation proceeds, the temperature may start to rise again, indicating that the higher-boiling tetralin (b.p. ~207 °C) is beginning to distill. Stop the distillation at this point to prevent contamination of your purified product.
-
Allow the apparatus to cool completely before disassembling.
-
Analyze the purity of the collected fraction using Gas Chromatography (GC).
Protocol 2: Purity Analysis of Decalin by Gas Chromatography (GC-FID)
Objective: To determine the percentage of cis-decalin, trans-decalin, and tetralin in a sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[2][3][4]
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating these hydrocarbons.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/minute.
-
Hold at 150 °C for 5 minutes. (Note: This is a starting point and may need to be optimized for your specific column and instrument.)
-
Procedure:
-
Standard Preparation: Prepare individual standard solutions of pure cis-decalin, trans-decalin, and tetralin in a suitable solvent (e.g., hexane) at known concentrations. Also, prepare a mixed standard solution containing all three components.
-
Sample Preparation: Dilute a small amount of your purified decalin sample in the same solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the standards and the sample into the GC.
-
Data Acquisition: Record the chromatograms for each run.
-
Analysis:
-
Identify the peaks in your sample chromatogram by comparing their retention times to the retention times of the pure standards.
-
Calculate the area of each peak.
-
Determine the concentration of each component in your sample by comparing its peak area to the peak areas of the standards (using a calibration curve or the assumption of equal response factors for these similar hydrocarbons with an FID).
-
Calculate the purity of your decalin as the percentage of the desired isomer(s) relative to the total area of all peaks (excluding the solvent peak).
-
Logical Workflow and Diagrams
Experimental Workflow for Decalin Purification and Analysis
Caption: Workflow for the purification and subsequent purity analysis of commercial-grade decalin.
Decision Tree for Choosing a Purification Method
Caption: Decision tree to guide the selection of an appropriate decalin purification method based on the primary impurity.
Safety, Handling, and Disposal
Safety Precautions:
-
Decalin is a flammable liquid and vapor.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
It is harmful if swallowed or inhaled and can cause skin and eye irritation.[7]
-
Always work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Decalin can form explosive peroxides upon prolonged exposure to air.[8][9] Store in a tightly sealed container in a cool, dark place.
Handling:
-
Avoid direct contact with skin and eyes.[6]
-
Avoid breathing in the vapors.[6]
-
Use non-sparking tools when handling decalin.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
Disposal:
-
Dispose of decalin waste as hazardous chemical waste in accordance with local, state, and federal regulations.[6][10][11]
-
Do not pour decalin down the drain.[10]
-
Collect waste decalin in a designated, properly labeled, and sealed container.[10]
-
Contaminated materials, such as absorbent pads, should also be treated as hazardous waste.[8]
References
- 1. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 2. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. GC-FID chromatography in the laboratory - YesWeLab. [yeswelab.fr]
- 5. pervatech.com [pervatech.com]
- 6. isotope.com [isotope.com]
- 7. lobachemie.com [lobachemie.com]
- 8. decalinchemicals.com [decalinchemicals.com]
- 9. decalinchemicals.com [decalinchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. nipissingu.ca [nipissingu.ca]
Decalin Solvent Technical Support Center: Peroxide Removal
Welcome to the technical support center for handling decalin solvent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective removal of peroxide impurities from decalin. Peroxides can form in decalin upon exposure to air and light, posing a significant safety hazard, as they can be explosive, especially when concentrated.[1][2] This guide provides answers to frequently asked questions, detailed troubleshooting, and standardized protocols for peroxide removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I know if my decalin contains peroxides?
A1: Visual inspection is the first step. If you observe crystal formation in the solvent or around the cap, or an oily, viscous layer, consider the solvent extremely hazardous as these are indicators of high peroxide levels.[3] Do not handle the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[3] For quantitative assessment, peroxide test strips are a common and convenient method. A widely accepted control point for hazardous peroxide concentration is 100 ppm, though this can vary depending on the application.[3] Another simple qualitative test is the iodide test: add 0.5-1.0 ml of the decalin to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals. A yellow to brown color indicates the presence of peroxides.[3]
Q2: What are the acceptable limits of peroxides in decalin for different applications?
A2: The acceptable peroxide concentration depends on the intended use. Here are general guidelines:
-
< 3 ppm: Generally considered safe for most laboratory procedures.[4]
-
3 - 30 ppm: Poses a moderate hazard. Avoid concentrating the solvent (e.g., distillation or evaporation).[4]
-
> 30 ppm: Unacceptable and may pose a serious hazard. The peroxides must be removed before use, or the solvent should be disposed of according to your institution's hazardous waste procedures.[4][5]
-
For distillation or reflux: The solvent must be peroxide-free (0 ppm).[4][5]
Q3: My decalin tested positive for peroxides. What should I do?
A3: If the peroxide level is above the acceptable limit for your application, you must remove the peroxides before using the solvent. Several methods are available, with the most common being treatment with activated alumina (B75360) or a reducing agent like ferrous sulfate (B86663). The choice of method depends on the level of contamination and the required purity.
Q4: I passed my decalin through an alumina column, but it still tests positive for peroxides. What went wrong?
A4: There are several possibilities:
-
Insufficient Alumina: The amount of alumina may not have been sufficient for the volume of solvent or the concentration of peroxides. As a general guideline, a 2 x 33 cm column with 80 g of 80-mesh basic activated alumina can treat 100 to 400 mL of solvent.[6][7]
-
Improperly Activated Alumina: Alumina needs to be activated by heating to remove any adsorbed water, which can reduce its effectiveness.[8]
-
Column Channeling: The solvent may have created channels in the alumina packing, leading to incomplete contact. Ensure the alumina is packed tightly and evenly.[8]
-
High Peroxide Concentration: For very high levels of peroxides, a single pass may not be sufficient. You may need to repeat the procedure.[8]
Q5: Can I distill decalin to remove peroxides?
A5: No. Distilling decalin that contains peroxides is extremely dangerous. Peroxides are generally less volatile than the solvent and will concentrate in the distillation flask as the solvent evaporates, which can lead to a violent explosion.[4][5][9] Always test for and remove peroxides before any distillation or evaporation procedure. When distilling peroxide-free decalin, it is a good practice to leave at least 10% of the solvent in the flask to prevent it from boiling dry.[4][5]
Quantitative Data Summary
The following table summarizes the acceptable peroxide levels in decalin for various laboratory applications.
| Peroxide Concentration (ppm) | Hazard Level | Recommended Actions & Suitable Applications |
| < 3 | Low | Reasonably safe for most laboratory procedures, including chromatography (if not evaporated).[4] |
| 3 - 30 | Moderate | Avoid concentration (distillation, evaporation). Disposal is recommended if the solvent is not to be used soon.[4] |
| > 30 | High / Unacceptable | Poses a serious hazard. Peroxides must be removed before use, or the solvent must be disposed of as hazardous waste.[4][5] |
| > 100 | Very High | Widely used as a general control point for minimum hazardous concentration.[3] Treat with extreme caution and consult EHS. |
| Visible Crystals/Precipitate | Extreme | Do not handle. Treat as a potential bomb and contact EHS immediately.[3][4] |
Experimental Protocols
Method 1: Peroxide Removal Using Activated Alumina Column Chromatography
This method is effective for removing peroxides from water-insoluble solvents like decalin and can reduce peroxide levels to near zero.[4][8]
Materials:
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous sodium sulfate
-
Peroxide test strips
-
Receiving flask
Procedure:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Carefully add the basic activated alumina to the column, tapping the column gently to ensure even and tight packing. A general guideline is to use about 80g of alumina for every 100-400 mL of solvent to be purified.[6][7]
-
Add a layer of anhydrous sodium sulfate (about 1-2 cm) on top of the alumina.
-
Slowly pour the decalin containing peroxides onto the top of the column.
-
Open the stopcock and allow the solvent to flow through the column at a steady rate. Collect the purified solvent in a clean receiving flask.[8]
-
After all the decalin has passed through, rinse the column with a small amount of fresh, peroxide-free solvent to recover any remaining purified decalin.[8]
-
Test the collected decalin for the presence of peroxides using a test strip. If peroxides are still present, the procedure may need to be repeated with fresh alumina.[8]
-
Important: The used alumina will contain concentrated peroxides and should be treated as hazardous. Flush the alumina with a dilute acidic solution of ferrous sulfate before disposal.[4][5]
Method 2: Peroxide Removal Using Ferrous Sulfate
This method utilizes a reducing agent to chemically destroy the peroxides. It is effective for water-insoluble solvents like decalin.[6]
Materials:
-
Separatory funnel
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Peroxide test strips
-
Stirring plate and stir bar (optional)
Procedure:
-
Prepare the ferrous sulfate solution. A commonly used recipe is to dissolve 6 g of FeSO₄·7H₂O in a mixture of 6 mL of concentrated sulfuric acid and 11 mL of water.[6] This solution should be freshly prepared.
-
Pour the decalin containing peroxides into a separatory funnel.
-
Add the ferrous sulfate solution to the separatory funnel. A common ratio is to use a significant volume of the ferrous sulfate solution per volume of solvent (e.g., stir 1L of solvent with the prepared solution).[6]
-
Stopper the separatory funnel and shake vigorously for several minutes, periodically venting the funnel to release any pressure buildup. Alternatively, the mixture can be stirred vigorously in a flask.[6]
-
Allow the layers to separate. The aqueous layer (bottom) will contain the destroyed peroxides.
-
Drain the lower aqueous layer.
-
Wash the decalin layer with deionized water to remove any remaining acid or salts.
-
Separate the decalin from the water wash.
-
Test the purified decalin for the presence of peroxides. Repeat the treatment if necessary.
-
Dry the decalin over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) and filter.
Visualizations
Caption: Decision workflow for testing and removing peroxide impurities from decalin.
Caption: Simplified reaction of decalin hydroperoxide with ferrous sulfate.
References
- 1. triumvirate.com [triumvirate.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. uwyo.edu [uwyo.edu]
- 7. my.alfred.edu [my.alfred.edu]
- 8. column-chromatography.com [column-chromatography.com]
- 9. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Stereoselective Synthesis of Decalin Derivatives
Welcome to the Technical Support Center for the Stereoselective Synthesis of Decalin Derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this important structural motif. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Robinson Annulation
Q1: My Robinson annulation is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in a Robinson annulation can stem from several factors. Here’s a troubleshooting guide:
-
Side Reactions: Polymerization of the Michael acceptor (e.g., methyl vinyl ketone, MVK) is a common side reaction. To mitigate this, you can use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the reactive species in situ at a low concentration.[1] Another strategy is to perform the initial Michael addition at a lower temperature to disfavor polymerization.
-
Reaction Conditions: The choice of base and solvent is critical. While protic solvents with alkoxide bases are common, aprotic solvents with stronger, non-nucleophilic bases like LDA or NaH can sometimes improve yields by providing more controlled enolate formation. It's also worth noting that while the Robinson annulation can be performed in one pot, isolating the initial Michael adduct before proceeding with the aldol (B89426) condensation can often lead to higher overall yields.[2]
-
Substrate Reactivity: Steric hindrance on the ketone or the Michael acceptor can significantly lower the reaction rate and yield. If steric hindrance is a suspected issue, you may need to explore alternative synthetic routes or use more forcing reaction conditions (higher temperatures, longer reaction times), though this may also increase side product formation.
Q2: I am observing poor diastereoselectivity in my Robinson annulation. How can I control the stereochemistry of the newly formed ring?
A2: Controlling the stereochemistry in a Robinson annulation can be challenging. The final stereochemistry is often a result of the intramolecular aldol condensation step.
-
Kinetic vs. Thermodynamic Control: The formation of the trans-fused decalin is often favored under kinetically controlled conditions due to an antiperiplanar arrangement in the transition state of the aldol condensation.[2] Running the reaction at lower temperatures may favor the kinetic product. Conversely, higher temperatures can lead to equilibration and the formation of the thermodynamically more stable isomer, which may not be the desired product.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and thus the stereochemical outcome. It is recommended to screen different solvents to optimize the diastereoselectivity for your specific substrate.
-
Chiral Auxiliaries and Catalysts: For enantioselective Robinson annulations, the use of chiral catalysts, such as proline and its derivatives, has proven effective. These catalysts can direct the formation of one enantiomer over the other with high selectivity.
Diels-Alder Reaction
Q3: My Diels-Alder reaction is resulting in a mixture of endo and exo products. How can I improve the selectivity?
A3: The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions that stabilize the transition state. However, the exo product is typically the thermodynamically more stable product due to reduced steric hindrance.[3][4]
-
Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic endo product.[5] If the exo product is desired, running the reaction at higher temperatures can favor the thermodynamic product, as the Diels-Alder reaction is often reversible.[5]
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the rate of the Diels-Alder reaction and often increases the endo selectivity.[6] The choice and bulkiness of the Lewis acid can significantly impact the stereochemical outcome.[7] For example, bulkier Lewis acids may favor the formation of the exo product by sterically disfavoring the endo transition state.[7]
-
Solvent Choice: The polarity of the solvent can influence the transition state and, consequently, the endo/exo selectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexane) to polar (e.g., dichloromethane, acetonitrile) can help optimize the desired outcome.
Q4: I am struggling to achieve high enantioselectivity in my asymmetric Diels-Alder reaction for decalin synthesis. What factors should I consider?
A4: Achieving high enantioselectivity in asymmetric Diels-Alder reactions depends heavily on the catalyst system and reaction conditions.
-
Catalyst Selection: A wide range of chiral catalysts are available, including those based on oxazaborolidines, copper-bis(oxazoline) complexes, and various organocatalysts. The choice of catalyst is substrate-dependent, and it is often necessary to screen a variety of catalysts to find the optimal one for a specific transformation.
-
Catalyst Loading: The amount of catalyst used can impact both the yield and the enantioselectivity. While higher catalyst loading may increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity. It is important to optimize the catalyst loading for each specific reaction.
-
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Organocatalysis
Q5: My organocatalytic decalin synthesis is slow and gives a low yield. What can I do to improve the reaction efficiency?
A5: Slow reaction rates and low yields in organocatalytic reactions can often be addressed by optimizing the reaction parameters.
-
Catalyst Choice: The structure of the organocatalyst is crucial. For example, in proline-catalyzed reactions, derivatives such as diphenylprolinol silyl (B83357) ethers have been shown to be highly effective for the synthesis of polysubstituted decalins.[8][9] If a standard catalyst like proline is not effective, exploring more specialized derivatives is recommended.
-
Catalyst Loading: Increasing the catalyst loading can often improve the reaction rate and yield. However, this should be balanced against the cost of the catalyst. An optimal catalyst loading should be determined experimentally.
-
Additives: The addition of co-catalysts or additives, such as a weak acid, can sometimes accelerate the reaction.
-
Solvent: The choice of solvent can have a significant impact on the reaction rate and selectivity. Polar protic solvents like ethanol (B145695) have been found to be effective in some organocatalytic decalin syntheses.
Troubleshooting Guides
Controlling cis/trans Stereochemistry at the Ring Junction
A common challenge in decalin synthesis is controlling the relative stereochemistry of the two fused rings. The desired isomer often depends on the chosen synthetic strategy.
-
Diels-Alder Reactions: Intermolecular Diels-Alder reactions typically lead to cis-fused decalins due to the concerted nature of the cycloaddition.[10]
-
Robinson Annulation: The stereochemical outcome of the Robinson annulation is determined in the intramolecular aldol condensation step and can often be influenced by reaction conditions to favor either the cis or trans isomer.
-
Epimerization: If the undesired isomer is formed, it is sometimes possible to epimerize the ring junction to the more stable isomer. For example, a cis-decalin can be epimerized to the thermodynamically more stable trans-decalin under acidic or basic conditions.[11]
Troubleshooting Workflow for Stereoselectivity
References
- 1. Robinson Annulation [organic-chemistry.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. osti.gov [osti.gov]
Technical Support Center: Optimizing Catalyst Performance in Decalin Dehydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing catalyst performance in decalin dehydrogenation.
Troubleshooting Guide
This guide addresses common issues encountered during decalin dehydrogenation experiments in a question-and-answer format.
Question 1: Why is my hydrogen yield lower than expected?
Answer: Low hydrogen yield can be attributed to several factors:
-
Suboptimal Catalyst-to-Decalin Ratio: The ratio of decalin to the catalyst significantly impacts performance. An optimized ratio is crucial for maximizing hydrogen production.[1][2]
-
Poor Catalyst Activity: The choice of active metal and support material is critical. Platinum (Pt) based catalysts are generally more effective for the dehydrogenation of decalin to tetralin.[3][4] The support material also plays a significant role, with activated carbon and mesoporous silicas like SBA-15 and MCM-48 often showing higher activity compared to alumina (B75360) or silica.[5][6]
-
Low Reaction Temperature: Decalin dehydrogenation is an endothermic reaction, and higher temperatures generally favor higher conversion rates and hydrogen evolution.[2][3] However, excessively high temperatures can lead to side reactions and catalyst deactivation.
-
Catalyst Deactivation: The catalyst may have lost activity due to poisoning, coking, or sintering of the metal particles.[7][8][9][10]
Question 2: My catalyst is deactivating rapidly. What are the possible causes and solutions?
Answer: Rapid catalyst deactivation is a common problem in decalin dehydrogenation. The primary causes are:
-
Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[7][8] This is often exacerbated by high reaction temperatures.
-
Sintering: At high temperatures, the fine metal particles on the support can agglomerate into larger particles, reducing the active surface area.
-
Solution: Employing supports with strong metal-support interactions can help to stabilize the metal nanoparticles and prevent sintering.[5] Optimizing the reaction temperature to be high enough for good activity but below the temperature where significant sintering occurs is also crucial.
-
-
Poisoning: Impurities in the feed, such as sulfur compounds, can irreversibly bind to the active sites and poison the catalyst.[12][13]
-
Solution: Ensure high purity of the decalin feed. If poisoning is suspected, the catalyst may need to be replaced.
-
Question 3: The selectivity towards naphthalene (B1677914) is poor, with significant side products. How can I improve it?
Answer: Poor selectivity can be addressed by considering the following:
-
Catalyst Composition: While platinum is effective for the initial dehydrogenation steps, palladium (Pd) catalysts have shown to be more selective for the conversion of tetralin to naphthalene.[3][4] A bimetallic Pt-Pd catalyst might offer a balance of high activity and selectivity.
-
Support Acidity: Acidic supports like alumina can promote side reactions such as ring opening, cracking, and isomerization.[6][11] Using neutral or basic supports like activated carbon or certain modified silicas can minimize these unwanted reactions.
-
Reaction Conditions: Optimizing the reaction temperature and pressure can influence the reaction pathway and selectivity. Lowering the temperature might reduce the rate of undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for decalin dehydrogenation?
A1: The most commonly used catalysts for decalin dehydrogenation are based on platinum (Pt) and palladium (Pd) as the active metals, typically supported on high-surface-area materials.[3][11] Pt is particularly efficient for the initial dehydrogenation of decalin, while Pd can be more effective for the subsequent conversion of tetralin to naphthalene.[3][4]
Q2: How does the catalyst support affect the performance?
A2: The catalyst support significantly influences the overall catalytic performance. Key factors include:
-
Surface Area and Porosity: High surface area and appropriate pore structure allow for better dispersion of the active metal particles and facilitate reactant and product transport.[5] Mesoporous materials like MCM-48 and SBA-15 have shown excellent performance due to their high surface area and large pore volumes.[5]
-
Acidity: The acidity of the support can lead to undesirable side reactions. Activated carbon is often preferred as a support because it is less acidic compared to supports like alumina, thus minimizing side reactions like cracking and isomerization.[6][11]
-
Metal-Support Interaction: Strong interactions between the metal and the support can help to maintain high dispersion of the metal particles and prevent sintering, thereby enhancing catalyst stability.[5]
Q3: What is the typical reaction pathway for decalin dehydrogenation?
A3: The dehydrogenation of decalin to naphthalene proceeds through a series of steps, with tetralin being a key intermediate. The overall reaction pathway is: Decalin → Tetralin → Naphthalene. Both cis- and trans-decalin isomers can undergo dehydrogenation, though their reaction pathways to form tetralin may differ.[14][15]
Q4: How can I characterize my catalyst to understand its properties and performance?
A4: A variety of characterization techniques are used to analyze the properties of dehydrogenation catalysts:
-
Structural and Morphological Analysis:
-
Surface and Adsorption Properties:
-
Thermal and Reducibility Analysis:
Data Presentation
Table 1: Influence of Catalyst Support on Decalin Dehydrogenation Performance
| Catalyst Support | Active Metal | Average Metal Particle Size (nm) | Specific Surface Area (m²/g) | Conversion (%) | Reference |
| Al₂O₃ | Pt | - | - | Lower activity | [5] |
| SiO₂ | Pt | - | - | Moderate activity | [5] |
| MCM-48 | Pt | Smaller | High | 86 (at 325°C) | [5] |
| SBA-15 | Pt | Smaller | High | High activity | [5] |
| MgAl-LDO(HT) | Pt | 1.62 | 374 | - | [5] |
| Activated Carbon | Pt | - | - | Superior activity | [6] |
Table 2: Comparison of Pt and Pd Catalyst Performance
| Catalyst | Reaction Step | Energetic Preference | Experimental Observation | Reference |
| Pt/C | Decalin → Tetralin | More favorable | More easily dehydrogenated | [3][4] |
| Pd/C | Tetralin → Naphthalene | More favorable | More facile dehydrogenation | [3][4] |
Experimental Protocols
Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation
-
Support Preparation: Dry the support material (e.g., activated carbon, alumina) in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: Dissolve a calculated amount of the metal precursor (e.g., H₂PtCl₆ for platinum) in a volume of solvent (e.g., deionized water, acetone) equal to the pore volume of the support.
-
Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 120°C overnight to remove the solvent.
-
Calcination (if required): Calcine the dried catalyst in air at a specific temperature (e.g., 300-500°C) to decompose the precursor and anchor the metal oxide to the support.
-
Reduction: Reduce the calcined catalyst in a hydrogen flow at an elevated temperature to form the active metallic phase. The temperature and duration of reduction are critical and depend on the specific catalyst system.
Protocol 2: Decalin Dehydrogenation in a Batch Reactor
-
Reactor Setup: Place a known amount of the prepared catalyst into a batch reactor equipped with a magnetic stirrer, a reflux condenser, and a temperature controller.
-
Reactant Addition: Add a specific volume of decalin to the reactor.
-
Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen, argon) to remove air.
-
Reaction: Heat the reactor to the desired reaction temperature under continuous stirring. The reaction is often carried out under boiling and refluxing conditions.[2]
-
Product Analysis: Periodically, collect liquid and gas samples for analysis. Liquid samples can be analyzed by Gas Chromatography (GC) to determine the conversion of decalin and the selectivity to products like tetralin and naphthalene. The evolved hydrogen gas can be quantified using a gas chromatograph or a gas flow meter.
Visualizations
Caption: Reaction pathway of decalin dehydrogenation.
Caption: Experimental workflow for decalin dehydrogenation.
Caption: Troubleshooting catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. sibran.ru [sibran.ru]
- 3. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Decalin Dehydrogenation for In-Situ Hydrogen Production to Increase Ca" by Christopher Bruening [ecommons.udayton.edu]
- 8. Item - Advanced X-ray Characterization Techniques to Improve the Stability of Dehydrogenation Catalysts - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst Characterization Techniques [hidenanalytical.com]
Technical Support Center: Managing Steric Hindrance in Decalin-Based Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during the synthesis of decalin frameworks.
Troubleshooting Guides
This section addresses specific issues encountered during decalin synthesis, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in Ring-Forming Reactions (e.g., Diels-Alder, Robinson Annulation)
-
Question: My decalin synthesis is producing a mixture of cis and trans isomers with poor selectivity. How can I favor the formation of one diastereomer?
-
Answer: Low diastereoselectivity often stems from insufficient facial control during the crucial ring-forming step. The choice of reactants, catalysts, and reaction conditions can profoundly influence the stereochemical outcome.
-
Potential Cause 1: Insufficient Steric Bias in Substrate: The dienophile or enone precursor may lack a sufficiently bulky group to effectively block one face of the molecule from attack.
-
Solution: Introduce a bulky protecting group (e.g., TBS, TIPS) at a position that can direct the incoming reactant to the opposite, less hindered face.[1][2] For instance, in a Diels-Alder reaction, a bulky silyloxy group can effectively shield one face of the diene, leading to highly selective cycloaddition on the anti face.[1]
-
-
Potential Cause 2: Reaction Conditions Favoring Thermodynamic Product: The reaction may be running under conditions that allow for equilibration to the more stable isomer, which might not be the desired one. Trans-decalin is generally more stable than cis-decalin due to fewer unfavorable nonbonded interactions.[3][4]
-
Solution: Employ kinetic control by running the reaction at lower temperatures. For Lewis acid-catalyzed reactions, the choice of acid can influence selectivity. Some Lewis acids may promote epimerization; consider milder options.
-
-
Potential Cause 3: Inadequate Catalyst Control (Asymmetric Synthesis): In organocatalyzed reactions like the Robinson annulation, the catalyst may not be providing a sufficiently chiral environment.
-
Solution: The stereocontrol in proline-catalyzed Robinson annulations is governed by the formation of specific chair-like transition states.[5] Experiment with different proline derivatives or other organocatalysts to enhance the energy difference between the transition states leading to the different diastereomers.[5]
-
-
Issue 2: Unexpected Stereochemistry in Substituent Addition to a Pre-formed Decalin Ring
-
Question: I am trying to add a substituent (e.g., via reduction of a ketone, alkylation) to my decalin core, but I'm obtaining the axial isomer instead of the expected equatorial one. Why is this happening?
-
Answer: The stereochemical outcome of additions to a decalin ring is dictated by the conformational rigidity of the system and the direction of nucleophilic attack.
-
Potential Cause 1: Steric Hindrance from Existing Axial Groups: The approach to the equatorial face may be blocked by existing axial substituents on the same side of the ring (1,3-diaxial interactions).[6] The trans-decalin system is conformationally "locked" and cannot undergo a ring flip, fixing substituents in either axial or equatorial positions.[3][7]
-
Solution: Use smaller, less sterically demanding reagents that can approach from the more hindered face. Alternatively, if possible, modify the synthetic route to introduce the substituent before cyclization.
-
-
Potential Cause 2: Reagent Approaching from the Least Hindered Face: Even without significant 1,3-diaxial interactions, the overall topology of the decalin ring can make one face more accessible. For example, in the epoxidation of an alkene on a decalin ring, the reagent (e.g., m-CPBA) will preferentially attack the more accessible face, which can lead to the axial product depending on the ring's conformation.[7]
-
Solution: Employ directing groups. A hydroxyl group, for example, can coordinate to certain reagents and direct them to the same face, overriding simple steric control.
-
-
Potential Cause 3: Electronic Effects: In some cases, stereoelectronic effects can override steric effects, favoring an axial attack.
-
Solution: Altering the solvent or the reagent may change the balance between steric and electronic control.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between synthesizing a cis- or trans-decalin? A1: The choice is dictated by the target molecule's stereochemistry. Trans-decalins are thermodynamically more stable and rigid.[3] Syntheses targeting the trans isomer often involve an equilibration step or use reactions known to favor this geometry, such as catalytic hydrogenation of naphthalenes under certain conditions.[4][8] Cis-decalins are more flexible and can undergo ring inversion.[3][7][9] Their synthesis often relies on methods that provide kinetic control, like the Diels-Alder reaction, which can yield the cis-fused product stereoselectively.[10]
Q2: My Robinson annulation yield is low. Could steric hindrance be the cause? A2: Yes. The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[11][12] Significant steric bulk near the reacting centers of either the enolate or the methyl vinyl ketone can impede both steps. Annulation of a ketone with a highly substituted beta-carbon, for example, can be difficult due to steric hindrance.[11] Consider using a less hindered ketone or a different annulation strategy if yields remain low.
Q3: Why is catalytic hydrogenation of a naphthalene (B1677914) derivative giving me a mix of decalin isomers? A3: The catalytic hydrogenation of naphthalenes to decalins is a stepwise process, typically proceeding through a tetralin intermediate.[13] The final stereochemistry depends on the catalyst, solvent, and reaction conditions. Some catalysts, like rhodium on charcoal, have been reported to show high selectivity for cis-decalin.[13] The formation of trans-decalin is often favored under conditions that allow for thermodynamic equilibration.[4] The ratio of cis to trans isomers can be influenced by how the tetralin intermediate adsorbs onto the catalyst surface.
Q4: Can I epimerize an unwanted cis-decalin to the desired trans isomer? A4: Yes, this is a viable strategy. If the cis isomer is formed under kinetic control, it may be possible to epimerize it to the more stable trans isomer. This is often achieved by treating the cis-decalin with a catalyst, such as a Lewis acid (e.g., EtAlCl₂), under conditions that allow for equilibration.[2]
Data Presentation: Stereoselectivity in Decalin Synthesis
The following table summarizes quantitative data on the diastereomeric ratio of decalin products obtained under different reaction conditions.
| Reaction Type | Substrates | Conditions | Diastereomeric Ratio (Product A : Product B) | Reference |
| Claisen Rearrangement | Allyl vinyl ether on a trans-decalin core | Thermal | 85 : 15 (favored isomer formed from top face attack) | [14] |
| Catalytic Hydrogenation | Bicyclic precursor to decalin-dione | H₂, Catalyst | 13 : 1 (favored cis-decalin vs. minor trans-decalin) | [15] |
| Diels-Alder Reaction | Enone 5 with diene 6 | Catalytic EtAlCl₂ | Single diastereoisomer (cis-decalin) | [2] |
| Asymmetric Synthesis | Wieland-Miescher ketone synthesis | Prolinamide catalyst | 80% yield, 89% ee | [16] |
Experimental Protocols
Protocol 1: Diastereoselective Diels-Alder Reaction to form a cis-Decalin [2]
This protocol describes the Lewis acid-promoted reaction between an enone and a diene to form a cis-fused decalin system, where facial selectivity is controlled by a bulky triisopropylsilyl (TIPS) protecting group.
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the enone substrate (1.0 equiv) and dissolve in dry toluene.
-
Addition of Diene: Add the diene (1.5-2.0 equiv) to the solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: Add the Lewis acid catalyst, for example, ethylaluminum dichloride (EtAlCl₂, ~20 mol%), dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from hours to days.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cis-decalin diastereoisomer.
Protocol 2: Epimerization of cis-Decalin to trans-Decalin [2]
This protocol allows for the conversion of a kinetically favored cis-decalin to the thermodynamically more stable trans isomer.
-
Preparation: Dissolve the purified cis-decalin substrate (1.0 equiv) in a dry, non-coordinating solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., EtAlCl₂, catalytic amount) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: This process can be slow. Monitor the reaction over several days by ¹H NMR or GC-MS to observe the conversion to the trans isomer.
-
Workup: Once equilibrium is reached or the desired conversion is achieved, quench the reaction with saturated aqueous NaHCO₃. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography to separate the trans-decalin from any remaining cis starting material.
Visualizations
Caption: Decision workflow for decalin synthesis strategy.
Caption: Logic diagram for predicting nucleophilic attack.
References
- 1. Controlling the Facial Selectivity of Asymmetric [4+2] Cyclo-additions: A Concise Synthesis of the cis-Decalin Core Structure of Superstolides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of an advanced trans -decalin intermediate towards the total synthesis of anthracimycin - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01738B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. osti.gov [osti.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. byjus.com [byjus.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Intramolecular Diels-Alder Reactions for Decalin Synthesis
Welcome to the Technical Support Center for Intramolecular Diels-Alder (IMDA) Reactions. This resource is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of decalin ring systems. Here, you will find practical guidance to enhance reaction yields, control stereoselectivity, and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My IMDA reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in IMDA reactions for decalin synthesis can often be attributed to several factors. These include suboptimal reaction temperature, inappropriate solvent choice, decomposition of the starting material, or competing side reactions. A systematic approach to troubleshooting is recommended, starting with an evaluation of the reaction conditions.
Q2: Should I use thermal conditions or a Lewis acid catalyst for my IMDA reaction?
A2: The choice between thermal and Lewis acid-catalyzed conditions depends on the specific substrate and the desired stereochemical outcome. Thermal conditions are often simpler to implement but may require high temperatures, which can lead to decomposition or undesired side reactions.[1] Lewis acid catalysis can significantly accelerate the reaction, often allowing for lower reaction temperatures and improved stereoselectivity, typically favoring the formation of trans-fused decalin systems.[2]
Q3: How does the choice of solvent affect the outcome of my IMDA reaction?
A3: Solvents can have a profound impact on both the rate and selectivity of IMDA reactions. Non-polar solvents, such as toluene, are known to increase overall reaction rates.[3] Conversely, polar solvents, like acetone, can enhance selectivity by stabilizing the more polar transition state, potentially leading to a higher yield of the desired stereoisomer.[3]
Q4: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of my reaction?
A4: Achieving high stereoselectivity is a common challenge. The stereochemical outcome is influenced by the conformation of the acyclic precursor, the choice between thermal and catalytic conditions, and the nature of the catalyst itself. Lewis acids, for instance, can favor the endo transition state, leading to trans-fused decalins.[1][2] The inherent geometry of the tether connecting the diene and dienophile also plays a crucial role in dictating the facial selectivity of the cycloaddition.[1]
Q5: Are there any common side reactions to be aware of during an IMDA reaction for decalin synthesis?
A5: Yes, common side reactions include[4][4] sigmatropic rearrangements and cis-trans isomerization of the diene, particularly under thermal conditions.[5] At elevated temperatures, radical-mediated decomposition of the starting triene can also occur. The addition of radical inhibitors, such as butylated hydroxytoluene (BHT), can help to mitigate this decomposition.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the IMDA synthesis of decalins.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Inappropriate solvent. | If using a non-polar solvent, consider switching to a more polar solvent to potentially enhance selectivity, or vice versa to increase the reaction rate.[3] | |
| Lewis acid catalyst is inactive. | Ensure the Lewis acid is fresh and handled under anhydrous conditions. Consider screening a panel of different Lewis acids. | |
| Low Yield with Starting Material Decomposition | Reaction temperature is too high. | If using thermal conditions, lower the temperature and increase the reaction time. Alternatively, switch to a Lewis acid-catalyzed protocol that allows for milder conditions. |
| Presence of oxygen. | Degas the solvent and ensure the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen). | |
| Radical decomposition. | For thermal reactions, add a small amount of a radical inhibitor like BHT.[1] | |
| Formation of an Undesired Stereoisomer (e.g., cis-decalin instead of trans) | Thermal conditions favor the thermodynamically more stable cis-fused product. | Employ a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) to favor the kinetically controlled endo transition state, which typically leads to the trans-fused decalin.[2] |
| Substrate conformation. | The stereochemistry of the tether can predispose the reaction to a particular outcome. Re-evaluation of the synthetic route to the triene precursor may be necessary.[1] | |
| Formation of Multiple Products (Low Diastereoselectivity) | Competing endo and exo transition states. | Lewis acid catalysis can increase the energy difference between the endo and exo transition states, leading to higher selectivity.[6] |
| Isomerization of the starting material. | Confirm the isomeric purity of the starting triene. Isomerization may occur during purification or on standing. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the IMDA reaction for decalin synthesis, highlighting the impact of different conditions on yield and stereoselectivity.
Table 1: Thermal vs. Lewis Acid Catalyzed IMDA Reactions of a Terminally Activated Dienophile [2]
| Entry | Conditions | Temperature | Time | Yield (%) | cis : trans Ratio |
| 1 | Thermal (Toluene) | 150 °C | 24 h | 90 | 50 : 50 |
| 2 | Et₂AlCl (CH₂Cl₂) | 23 °C | 36 h | 85 | 12 : 88 |
Caption: Comparison of thermal and Lewis acid-catalyzed conditions for a terminally activated dienophile, demonstrating the enhanced trans-selectivity with Et₂AlCl.
Table 2: Effect of Lewis Acid on the Stereoselectivity of an IMDA Reaction [7]
| Entry | Lewis Acid | Yield (%) | cis-exo : trans-exo Ratio |
| 1 | Me₂AlCl | 75 | 1 : 1.1 |
| 2 | Et₂AlCl | 72 | 1 : 1.2 |
| 3 | BF₃·OEt₂ | 68 | 1.1 : 1 |
| 4 | SnCl₄ | 45 | 1.5 : 1 |
Caption: Screening of various Lewis acids reveals differences in yield and diastereoselectivity for an exo-selective IMDA reaction.
Experimental Protocols
General Protocol for Thermal Intramolecular Diels-Alder Reaction
-
Preparation: To a solution of the triene precursor (1.0 eq) in a high-boiling point solvent (e.g., toluene, xylene, 0.05 M), add a radical inhibitor such as BHT (catalytic amount) if necessary.[1]
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction (using Et₂AlCl)
-
Preparation: Dissolve the triene precursor (1.0 eq) in a dry, inert solvent (e.g., CH₂Cl₂) under an argon atmosphere. Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Addition of Lewis Acid: Slowly add a solution of the Lewis acid (e.g., Et₂AlCl, 1.1 eq) in the same solvent to the cooled reaction mixture.
-
Reaction: Stir the reaction at the specified temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or Rochelle's salt solution).
-
Work-up: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in IMDA reactions.
Caption: Decision-making process for controlling stereoselectivity.
References
- 1. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalytic Cracking of Decalin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic cracking of decalin.
Troubleshooting Guide
Problem: Low conversion of decalin.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has been properly activated according to the manufacturer's protocol. Consider regenerating the catalyst by calcination to remove any coke deposits from previous reactions.[1] |
| Incorrect Reaction Temperature | Verify the reaction temperature is within the optimal range for the specific catalyst being used. The conversion of decalin generally increases with rising temperature.[2] |
| Inadequate Catalyst-to-Feed Ratio | Increase the catalyst-to-feed ratio to provide more active sites for the cracking reaction. |
| Short Reaction Time | Extend the reaction time to allow for greater conversion of decalin. |
| Feed Impurities | Ensure the decalin feed is free from impurities that could poison the catalyst, such as sulfur or nitrogen compounds. |
Problem: High yield of undesirable gaseous products (e.g., methane, ethane).
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Excessive temperatures can lead to over-cracking, producing light gases. Reduce the reaction temperature to favor the formation of liquid-range hydrocarbons. |
| High Catalyst Acidity | Catalysts with very high acidity can promote excessive cracking. Consider using a catalyst with moderate acidity or modifying the existing catalyst to reduce its acid site density. |
| Use of Bifunctional Catalysts | While effective for ring opening, some bifunctional catalysts can also promote cracking. Optimizing the metal-to-acid site ratio can help control the product selectivity. |
Problem: Rapid catalyst deactivation.
| Possible Cause | Suggested Solution |
| Coke Formation | Coke deposition is a major cause of catalyst deactivation.[3] To mitigate this, consider adding a hydrogen donor like decalin itself (in thermal cracking) or optimizing reaction conditions (lower temperature, shorter contact time) to minimize coke precursors.[4][5] Metal oxide catalysts are also known to inhibit coking.[6] |
| Feedstock Impurities | As mentioned, impurities can poison the catalyst. Pre-treating the feed to remove these contaminants is recommended. |
| Hydrothermal Instability | For some catalysts, the presence of water at high temperatures can lead to irreversible deactivation. Ensure the feed and reactor environment are dry. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the catalytic cracking of decalin?
A1: Besides the desired cracking reactions that break down decalin into smaller, more valuable hydrocarbons, several side reactions can occur. These include:
-
Isomerization: The conversion of decalin between its cis and trans isomers. The cis isomer is generally more reactive.[7]
-
Dehydrogenation: The removal of hydrogen to form unsaturated compounds like tetralin and naphthalene.[8]
-
Ring Contraction: The rearrangement of the six-membered rings into five-membered rings, forming products like methylcyclopentane.[8]
-
Coke Formation: The deposition of carbonaceous material on the catalyst surface, leading to deactivation.[3]
-
Hydrogenolysis: Carbon-carbon bond cleavage on a metal surface without prior isomerization.
Q2: How does the type of catalyst influence the side reactions?
A2: The catalyst plays a crucial role in determining the reaction pathway and the prevalence of side reactions:
-
Solid Acid Catalysts (e.g., Zeolites): These catalysts operate via a carbocation mechanism.[6] They are effective for cracking but can also promote isomerization and ring contraction. The pore structure and acidity of the zeolite can be tailored to control product selectivity.[6]
-
Metal Oxide Catalysts: These catalysts can proceed through a free radical mechanism and are known to be resistant to coking.[6]
-
Bifunctional Catalysts (e.g., Pt/Al2O3-SiO2): These contain both metal and acid sites, promoting both hydrogenation/dehydrogenation and acidic cracking/isomerization reactions. They can lead to a more complex product mixture, including dehydrogenated products.[8]
Q3: What is the effect of temperature on the side reactions?
A3: Temperature has a significant impact on the catalytic cracking of decalin:
-
Higher temperatures generally increase the overall conversion of decalin.[2] However, they can also favor thermal cracking mechanisms, leading to an increased yield of light gases and coke.
-
Lower temperatures may favor isomerization and ring-opening reactions over extensive cracking. The specific reaction mechanisms can differ at various temperature conditions.[2]
Q4: How can I analyze the products of my decalin cracking experiment?
A4: The products of decalin cracking are typically a complex mixture of gases and liquids. A common analytical technique is:
-
Gas Chromatography (GC): Gaseous products can be analyzed using a GC equipped with a suitable column (e.g., porous layer open tubular) and a flame ionization detector (FID) or a thermal conductivity detector (TCD). Liquid products can be analyzed using a GC with a capillary column (e.g., PONA) and an FID or a mass spectrometer (MS) for compound identification.
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
-
Catalyst Loading: A known mass of the catalyst is loaded into a fixed-bed reactor. The catalyst bed is typically supported by quartz wool.
-
Catalyst Activation/Pre-treatment: The catalyst is activated in-situ by heating to a specific temperature (e.g., 400-500°C) under a flow of an inert gas (e.g., N₂) or air, followed by a reduction step with H₂ if a metal component is present.
-
Reaction:
-
The reactor is brought to the desired reaction temperature.
-
Decalin is introduced into the reactor at a controlled flow rate using a high-pressure liquid pump.
-
A carrier gas (e.g., H₂ or N₂) is co-fed with the decalin.
-
-
Product Collection: The reactor effluent is passed through a condenser to separate the liquid and gaseous products.
-
Liquid products are collected in a cold trap.
-
Gaseous products are collected in gas bags or analyzed online.
-
-
Analysis: The collected liquid and gaseous products are analyzed using gas chromatography (GC) to determine the product distribution and decalin conversion.
Visualizations
Caption: Primary and side reaction pathways in the catalytic cracking of decalin.
Caption: A logical workflow for troubleshooting common issues in decalin cracking experiments.
References
- 1. fqechemicals.com [fqechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of decalin as a hydrogen donor in cracking of atmospheric residue from Tamsagbulag oil, Mongolia | Atlantis Press [atlantis-press.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. sylzyhg.com [sylzyhg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans Isomers of Decahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-decahydronaphthalene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-decahydronaphthalene isomers?
The main difficulty lies in the small difference between their boiling points, which is only about 8°C (cis: ~193°C, trans: ~185°C).[1] This small difference makes separation by conventional fractional distillation challenging, requiring a high number of theoretical plates and a very high reflux ratio.[1]
Q2: What are the most common methods for separating these isomers?
The most frequently employed methods include:
-
Fractional Distillation: While challenging, it is a conventional method. High-efficiency columns are necessary.[1][2]
-
Steam Distillation: This method can achieve high purity separation at lower temperatures (generally not exceeding 100°C) and with a lower theoretical plate number and reflux ratio compared to conventional fractional distillation.[1]
-
Azeotropic Distillation: This technique involves adding an entrainer to form an azeotrope with one of the isomers, thereby increasing the relative volatility and facilitating separation.[1][3]
-
Gas Chromatography (GC): Capillary GC with specific stationary phases can effectively separate the isomers, particularly for analytical purposes.[4][5]
Q3: What level of purity can I expect to achieve with these methods?
Purity levels can exceed 99% for both isomers depending on the chosen method and optimization of conditions.[1][3] For instance, vacuum rectification can yield cis-isomer with 99.93% purity and trans-isomer with 99.97% purity.[1] Steam distillation and azeotropic distillation have also been reported to achieve purities of over 99%.[1][3]
Troubleshooting Guides
Issue 1: Poor separation efficiency during fractional distillation.
-
Potential Cause: Insufficient number of theoretical plates in the distillation column.
-
Solution: Increase the number of theoretical plates. For high purity, columns with 130 to 200 theoretical plates have been used.[1]
-
Potential Cause: Reflux ratio is too low.
-
Solution: Increase the reflux ratio. Ratios as high as 145:1 to 160:1 have been reported for achieving high purity.[1]
-
Potential Cause: Operating pressure is not optimized.
-
Solution: Consider performing the distillation under reduced pressure, which can sometimes improve separation.[1]
Issue 2: Low yield of the desired isomer.
-
Potential Cause: Inefficient collection of fractions.
-
Solution: Ensure precise control over the collection of fractions based on the boiling point. Use an automated fraction collector if available.
-
Potential Cause: Incomplete separation leading to cross-contamination of fractions.
-
Solution: Re-distill the collected fractions or employ a more efficient separation technique like steam or azeotropic distillation.
Issue 3: Entrainer used in azeotropic distillation is difficult to remove.
-
Potential Cause: The chosen entrainer has a boiling point too close to the decahydronaphthalene (B1670005) isomer.
-
Solution: Select an entrainer that is easily separable from the product. Water is a good option in steam distillation as it is immiscible with the isomers and can be easily separated.[1]
-
Potential Cause: The entrainer reacts with the sample.
-
Solution: Ensure the entrainer is chemically inert with respect to decahydronaphthalene. Some amine or alcohol amine entrainers may have pungent smells and poor storage stability.[1]
Data Presentation
Table 1: Physical Properties of Decahydronaphthalene Isomers
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene |
| Boiling Point | ~193 °C | ~185 °C |
| Molecular Weight | 138.25 g/mol | 138.25 g/mol |
| CAS Number | 493-01-6[6] | 493-02-7 |
Table 2: Comparison of Distillation Methods for Decahydronaphthalene Isomer Separation
| Method | Theoretical Plates | Reflux Ratio | Purity Achieved | Notes |
| Vacuum Rectification | 130 | ~145:1 | >99.93% (cis) | High energy consumption.[1] |
| Vacuum Rectification | 200 | ~160:1 | >99.97% (trans) | High energy consumption.[1] |
| Steam Distillation | 10-100 | 1-50:1 | >99% (cis), >99.5% (trans) | Lower energy consumption, simpler water separation.[1] |
| Azeotropic Distillation | >15 | 1-10:1 | >99% | Requires an entrainer like ethylenediamine.[1] |
Experimental Protocols
Protocol 1: Separation by Steam Distillation
-
Preparation: A mixture of cis- and trans-decahydronaphthalene is placed in a distillation flask.
-
Apparatus Setup: A steam distillation apparatus is assembled with a distillation column having 20-50 theoretical plates.
-
Distillation: Steam is introduced into the distillation flask. The distillation is carried out at normal pressure.
-
Reflux Control: The reflux ratio is maintained between 10:1 and 20:1.
-
Collection: The distillate, which is a mixture of water and the lower-boiling trans-isomer, is collected. The higher-boiling cis-isomer remains in the distillation flask.
-
Separation: The collected distillate is allowed to stand, and the trans-decalin is separated from the water layer. The cis-decalin is recovered from the bottom of the tower and also separated from any residual water.
-
Purity Analysis: The purity of the separated isomers is determined by gas chromatography.
Protocol 2: Separation by Gas Chromatography
-
Column Selection: A capillary column with a suitable stationary phase is chosen. An amphiphilic star-shaped calix[2]resorcinarene (C4A-CL) stationary phase has been shown to be effective.[4]
-
Instrument Parameters:
-
Sample Preparation: The decahydronaphthalene isomer mixture is diluted in a suitable solvent (e.g., hexane).
-
Injection: 1 µL of the prepared sample is injected into the gas chromatograph.
-
Data Analysis: The retention times of the cis and trans isomers are used for identification, and the peak areas are used for quantification.
Mandatory Visualization
Caption: Workflow for separating decahydronaphthalene isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN104130095B - A kind of method being separated cis-decaline and trans-decalin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Naphthalene, decahydro-, cis- [webbook.nist.gov]
Technical Support Center: Navigating Decalin Solubility Challenges with Polar Reactants
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for addressing solubility challenges when using decalin as a solvent for polar reactants. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my polar reactant not dissolving in decalin?
Decalin is a nonpolar solvent.[1] The fundamental principle of solubility is "like dissolves like," which means polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents.[2][3][4][5] Your polar reactant has a high affinity for other polar molecules and weak interactions with nonpolar solvent molecules like decalin, leading to poor solubility.
Q2: What are the key properties of decalin as a solvent?
Decalin, or decahydronaphthalene, is a bicyclic hydrocarbon that is widely used as an industrial solvent for resins and fuel additives.[6][7] It is a colorless liquid with an aromatic odor and is insoluble in water.[6] Key physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol |
| Density | ~0.88 g/cm³ at 20°C |
| Boiling Point | 189-191°C |
| Melting Point | -40°C |
| Solubility in Water | 0.006 g/L |
| Vapor Pressure | 1.3 hPa at 20°C |
Note: Properties can vary slightly between cis and trans isomers.
Q3: Are there alternative nonpolar solvents I can use?
Yes, other common nonpolar solvents include hexane, toluene, and cyclohexane.[8] The choice of solvent will depend on the specific requirements of your reaction, such as boiling point and the nature of your reactants.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with polar reactants in decalin.
Issue 1: Poor or No Solubility of the Polar Reactant
Symptoms:
-
The solid reactant does not dissolve, even with heating and stirring.
-
The reaction mixture is a heterogeneous suspension instead of a clear solution.
-
The reaction fails to proceed or shows a very low conversion rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reactant solubility in decalin.
Possible Solutions:
-
Increase Temperature: For many solids, solubility increases with temperature.[3][9] Gently heat the mixture while stirring. Be mindful of the thermal stability of your reactants.
-
Use a Co-solvent: Introducing a polar co-solvent can significantly enhance the solubility of a polar reactant in a nonpolar medium.[10]
-
Employ Phase-Transfer Catalysis (PTC): If your reaction involves a water-soluble ionic reactant, PTC can be a highly effective technique.[11][12][13]
-
Check Reactant Purity: Impurities in your reactant can sometimes inhibit solubility. Ensure you are using a pure, dry starting material.
Issue 2: Reaction Fails to Initiate or Proceeds Slowly
Symptoms:
-
No product is formed after a reasonable reaction time.
-
The reaction is sluggish, with low conversion rates.
Logical Relationship for Troubleshooting Slow Reactions:
Caption: Logical steps to troubleshoot a slow or non-starting reaction in decalin.
Possible Solutions:
-
Address Solubility First: A lack of reaction is often a direct consequence of poor solubility. Refer to the troubleshooting guide for "Poor or No Solubility of the Polar Reactant."
-
Increase Catalyst Concentration (for catalyzed reactions): If a catalyst is involved, ensure it is present in a sufficient amount. For phase-transfer catalysis, the concentration of the catalyst is a critical parameter.
-
Increase Reaction Temperature: Higher temperatures can increase reaction rates. However, be cautious of potential side reactions or decomposition of your reactants and products.
Quantitative Data on Solubility
While specific quantitative solubility data for a wide range of polar reactants in decalin is not extensively published, the following table provides a general, qualitative overview based on the "like dissolves like" principle. The solubility of organic compounds is influenced by the balance between their polar functional groups and nonpolar hydrocarbon portions.[14]
| Functional Group | General Solubility in Decalin (Nonpolar) | Rationale |
| Alcohols (R-OH) | Low to Moderate | The polar -OH group can form hydrogen bonds, but solubility decreases as the nonpolar alkyl chain length increases.[15] Decalin is miscible with some alcohols.[16] |
| Carboxylic Acids (R-COOH) | Low | The polar carboxyl group can form hydrogen bonds. Solubility decreases significantly with increasing chain length.[15] |
| Amines (R-NH₂) | Low to Moderate | The polar amino group can form hydrogen bonds. Solubility is higher for amines with smaller alkyl groups.[15] |
| Aldehydes (R-CHO) & Ketones (R-C=O) | Moderate | The carbonyl group is polar, allowing for some interaction with polar molecules. Decalin is miscible with most ketones.[16] |
Experimental Protocols
Protocol 1: Using a Co-solvent System
This protocol outlines a general procedure for using a co-solvent to improve the solubility of a polar reactant in decalin.
Objective: To dissolve a polar solid reactant in decalin for a subsequent chemical reaction.
Materials:
-
Polar reactant (solid)
-
Decalin (main solvent)
-
Co-solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or a polar aprotic solvent compatible with your reaction)
-
Reaction vessel with a magnetic stirrer and reflux condenser
Procedure:
-
Initial Setup: To the reaction vessel, add the polar solid reactant and decalin.
-
Stirring: Begin stirring the mixture at room temperature.
-
Co-solvent Addition: Slowly add the co-solvent dropwise to the suspension while continuing to stir.
-
Observation: Observe the mixture for the dissolution of the solid.
-
Heating (Optional): If the solid does not dissolve at room temperature, gently heat the mixture.
-
Reaction Initiation: Once the reactant is fully dissolved, proceed with your intended chemical reaction by adding other reagents as required.
Experimental Workflow for Co-solvent System:
Caption: Experimental workflow for utilizing a co-solvent system to dissolve a polar reactant in decalin.
Protocol 2: Phase-Transfer Catalysis (PTC) for Nucleophilic Substitution
This protocol provides a general method for conducting a nucleophilic substitution reaction between a water-soluble nucleophile and an organic-soluble electrophile in a decalin-water biphasic system.
Objective: To facilitate a reaction between a polar, water-soluble nucleophile and a nonpolar, decalin-soluble electrophile.
Materials:
-
Electrophile (soluble in decalin)
-
Nucleophile (water-soluble salt, e.g., NaCN, KBr)
-
Decalin
-
Deionized water
-
Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide - TBAB)
-
Reaction vessel with a mechanical stirrer and reflux condenser
Procedure:
-
Prepare Solutions:
-
Dissolve the electrophile in decalin in the reaction vessel.
-
In a separate beaker, prepare an aqueous solution of the nucleophile.
-
-
Combine Phases: Add the aqueous solution of the nucleophile to the decalin solution of the electrophile in the reaction vessel.
-
Add Catalyst: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst to the biphasic mixture.
-
Reaction Conditions: Vigorously stir the mixture to ensure adequate mixing of the two phases and facilitate the transfer of the nucleophile to the organic phase. Heat the reaction as required by the specific reaction kinetics.
-
Monitoring: Monitor the progress of the reaction by taking aliquots from the organic phase and analyzing them using appropriate techniques (e.g., TLC, GC, HPLC).
-
Work-up: Upon completion, stop the stirring and allow the layers to separate. The product can be isolated from the organic layer.
Signaling Pathway for Phase-Transfer Catalysis:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Khan Academy [khanacademy.org]
- 5. Solubility factors when choosing a solvent [labclinics.com]
- 6. Decalin - Wikipedia [en.wikipedia.org]
- 7. Decalin | TargetMol [targetmol.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]
- 10. Effect of co-solvents on the controlled release of calcitonin polypeptide from in situ biodegradable polymer implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijirset.com [ijirset.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing byproduct formation in decalin alkylation
Welcome to the Technical Support Center for Decalin Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for preventing byproduct formation during the alkylation of decalin.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in decalin alkylation?
A1: The primary byproducts encountered during the Friedel-Crafts alkylation of decalin include:
-
Isomers: Skeletal isomers of the desired alkylated decalin can form, particularly under harsh reaction conditions or with certain catalysts.[1]
-
Polyalkylation Products: Since the initial alkylation product can be more reactive than decalin itself, multiple alkyl groups may be added to the decalin ring, leading to di- or tri-alkylated species.[2][3][4]
-
Cracking Products: At elevated temperatures, the decalin ring can undergo cracking, resulting in smaller hydrocarbon fragments.[5]
-
Tetralin: Dehydrogenation of decalin can occur, leading to the formation of tetralin as a significant byproduct in some cases.
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst plays a crucial role in determining the selectivity of the reaction.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are strong catalysts that can lead to a higher degree of isomerization and polyalkylation if not used under optimized conditions.[2][6] Their high activity can also promote side reactions.
-
Zeolites: These solid acid catalysts offer shape selectivity, which can help to control the formation of bulky isomers and polyalkylation products.[7][8] The pore structure of the zeolite can influence which products are formed.[9]
-
Ionic Liquids: These have emerged as effective catalysts, sometimes offering higher selectivity and easier separation compared to traditional Lewis acids.[10][11]
Q3: What is the effect of temperature on the reaction?
A3: Temperature is a critical parameter to control. While higher temperatures generally increase the reaction rate, they can also lead to an increase in undesirable byproducts. For instance, one study on the alkylation of naphthalene (B1677914) with decalin found that increasing the temperature from 60°C to 120°C led to a slight decrease in the desired C20 product and an increase in the C30 (polyalkylation) byproduct.[10] High temperatures can also promote thermal cracking of decalin.[12]
Q4: Does the isomer of decalin (cis- or trans-) affect the reaction?
A4: Yes, the cis- and trans-isomers of decalin can exhibit different reactivities. Studies have shown that cis-decalin can be more reactive than trans-decalin in certain alkylation reactions.[5] The choice of isomer can therefore influence the reaction rate and potentially the product distribution.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your decalin alkylation experiments.
Issue 1: High Levels of Polyalkylation Products
Symptoms:
-
GC-MS analysis shows significant peaks corresponding to di- or tri-alkylated decalin.
-
The yield of the desired mono-alkylated product is low.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Reactant Ratio | The molar ratio of decalin to the alkylating agent is critical. To favor mono-alkylation, use a large excess of decalin. This increases the statistical probability of the alkylating agent reacting with an un-substituted decalin molecule.[2] |
| High Catalyst Activity | A highly active catalyst can promote further alkylation of the initial product. Consider reducing the catalyst loading or switching to a less active catalyst. For example, a milder Lewis acid or a shape-selective zeolite could be beneficial.[7] |
| Prolonged Reaction Time | The longer the reaction proceeds, the higher the chance of polyalkylation. Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the desired mono-alkylated product is maximized. |
| High Reaction Temperature | Elevated temperatures can increase the rate of polyalkylation. Try running the reaction at a lower temperature, even if it requires a longer reaction time to achieve good conversion of the starting material. |
Issue 2: Formation of Isomeric Byproducts
Symptoms:
-
GC-MS or NMR analysis indicates the presence of multiple isomers of the alkylated decalin.
Possible Causes and Solutions:
| Cause | Solution |
| Carbocation Rearrangement | The carbocation intermediate formed during the Friedel-Crafts reaction can rearrange to a more stable form, leading to isomeric products.[2][13] This is particularly prevalent with primary and some secondary alkylating agents. |
| Catalyst-Induced Isomerization | Strong Lewis acid catalysts can promote the isomerization of the decalin skeleton itself or the final product. |
| Thermodynamic vs. Kinetic Control | The reaction conditions may favor the formation of the thermodynamically more stable (but potentially undesired) isomer. |
To mitigate isomerization, consider the following:
-
Use a milder catalyst: Zeolites or certain ionic liquids may offer better control over isomerization compared to strong Lewis acids like AlCl₃.[7][11]
-
Optimize the temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product and reduce the extent of isomerization.
-
Choose a different alkylating agent: If possible, use an alkylating agent that forms a more stable carbocation, which is less prone to rearrangement.
Issue 3: Evidence of Thermal Cracking
Symptoms:
-
Formation of low molecular weight hydrocarbons detected by GC-MS.
-
Charring or darkening of the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Excessively High Reaction Temperature | The most common cause of thermal cracking is a reaction temperature that is too high. |
| Localized Heating | Poor stirring or inefficient heat dissipation can lead to "hot spots" in the reactor where the temperature is significantly higher than the bulk temperature. |
To prevent thermal cracking:
-
Carefully control the reaction temperature: Use a reliable temperature controller and ensure the reaction is heated uniformly.
-
Ensure efficient stirring: Vigorous stirring helps to maintain a homogeneous temperature throughout the reaction mixture.
-
Consider a lower reaction temperature: If cracking persists, it may be necessary to run the reaction at a lower temperature, potentially for a longer duration.
Data Presentation
Table 1: Effect of Reaction Temperature on Naphthalene Alkylation with Decalin
| Temperature (°C) | Naphthalene Conversion (%) | Selectivity of C20 Product (%) | Selectivity of C30 Product (%) |
| 40 | 54.6 | - | - |
| 60 | 70.4 | ~85 | - |
| 80 | ~68 | - | ~10 |
| 100 | ~65 | - | ~15 |
| 120 | ~62 | - | ~20 |
Data synthesized from a study on the alkylation of naphthalene with decalin using an ionic liquid catalyst.[10] C20 represents the mono-alkylated product, and C30 represents the di-alkylated (polyalkylation) product.
Experimental Protocols
Protocol 1: Selective Mono-Alkylation of Naphthalene with Decalin using an Ionic Liquid Catalyst
This protocol is based on a literature procedure for the synthesis of cycloalkylated naphthalene.[10]
Materials:
-
Naphthalene
-
Decalin (mixture of cis and trans isomers)
-
Ionic Liquid Catalyst (e.g., Et₃NHCl-AlCl₃)
-
Anhydrous Toluene (B28343) (solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Charge the flask with naphthalene and the ionic liquid catalyst under an inert atmosphere. The optimal molar ratio of ionic liquid to naphthalene has been reported as 1:8.[10]
-
Add anhydrous toluene as a solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with vigorous stirring.
-
Slowly add decalin to the reaction mixture. A molar ratio of decalin to naphthalene of 2:3 has been used.[10]
-
Maintain the reaction at the set temperature for the desired time (e.g., 6 hours). Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
After the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with a dilute solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Analysis:
-
Characterize the product and identify any byproducts using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Byproduct formation pathways in decalin alkylation.
Caption: Troubleshooting workflow for decalin alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 3. fiveable.me [fiveable.me]
- 4. Friedel-Crafts Alkylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 9. Hierarchical Zeolite Synthesis by Alkaline Treatment: Advantages and Applications [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uop.honeywell.com [uop.honeywell.com]
- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Naphthalene Hydrogenation
Welcome to the technical support center for naphthalene (B1677914) hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low conversion rates in their experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter during the hydrogenation of naphthalene.
Question: My naphthalene conversion rate is significantly lower than expected. What are the primary areas I should investigate?
Answer: Low conversion rates in naphthalene hydrogenation can typically be attributed to one of three main areas: catalyst issues, suboptimal reaction conditions, or impurities in the feedstock or reaction system. A systematic approach to troubleshooting these areas is the most effective way to identify and resolve the problem.
Question: How can I determine if the catalyst is the cause of the low conversion?
Answer: Catalyst-related issues are a frequent cause of poor performance in hydrogenation reactions. Here’s how to troubleshoot them:
-
Catalyst Activity: Catalysts have a finite shelf life and can lose activity over time, even when stored correctly. If you are using an older batch of catalyst, its activity may be diminished.
-
Improper Handling and Storage: Many hydrogenation catalysts, particularly those based on palladium and nickel, are pyrophoric and sensitive to air.[1] Improper handling can lead to oxidation of the active metal sites, rendering the catalyst less effective. Always handle fresh catalysts under an inert atmosphere.
-
Catalyst Deactivation: During the reaction, the catalyst can deactivate through several mechanisms:
-
Coking: At higher temperatures, the formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.[2]
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[3]
-
Poisoning: Certain chemical species can strongly adsorb to the catalyst's active sites and deactivate them. This is a very common issue.
-
Question: What are common catalyst poisons I should be aware of, and how do I address them?
Answer: Catalyst poisoning is a critical factor that can drastically reduce conversion rates. Common poisons for hydrogenation catalysts include:
-
Sulfur Compounds: Sulfur-containing molecules, such as thiophenes and mercaptans, are potent poisons for many hydrogenation catalysts, including those based on nickel and palladium.[3][4] Even trace amounts of sulfur in the naphthalene feedstock can lead to significant deactivation.[3]
-
Nitrogen Compounds: Organic nitrogen compounds can also act as catalyst inhibitors.[5]
-
Carbon Monoxide (CO): If the hydrogen gas source is contaminated with CO, it can act as a strong inhibitor by adsorbing onto the catalyst surface.[4][6]
-
Halides: Halogenated compounds can also poison the catalyst.[2]
To address catalyst poisoning, consider purifying your naphthalene feedstock and ensuring the purity of your hydrogen source and solvents.
Question: How do reaction conditions affect the conversion rate, and what should I optimize?
Answer: Optimizing reaction conditions is crucial for achieving high conversion. The key parameters to consider are:
-
Temperature: The effect of temperature on naphthalene hydrogenation can be complex. Initially, increasing the temperature generally increases the reaction rate. However, since the hydrogenation of aromatic compounds is an exothermic process, excessively high temperatures can become thermodynamically unfavorable, leading to a decrease in conversion.[7] For instance, with a NiMo/Al₂O₃ catalyst, naphthalene hydrogenation increases as the temperature rises from 210 to 300 °C, but decreases at temperatures up to 380 °C.[7]
-
Pressure: Hydrogen pressure is a critical factor. Insufficient hydrogen pressure can lead to low conversion rates. For many standard hydrogenations, a pressure of 1-5 bar may be sufficient, but more challenging substrates might require higher pressures.[7]
-
Agitation: In heterogeneous catalysis, efficient mixing is essential to ensure good contact between the naphthalene, the catalyst, and the hydrogen gas.[1] Poor agitation can lead to mass transfer limitations, resulting in lower-than-expected conversion.
-
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration to reach high conversion. Monitoring the reaction progress over time is important.
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on naphthalene hydrogenation.
Table 1: Effect of Temperature on Naphthalene Conversion (NiMo/Al₂O₃ Catalyst)
| Temperature (°C) | Naphthalene Conversion (%) | Reference |
| 210 | 23 | [7] |
| 300 | 30 | [7] |
| 380 | 11 | [7] |
| Conditions: LHSV 0.75 h⁻¹, pressure 18 bar.[7] |
Table 2: Performance of Different Catalysts in Naphthalene Hydrogenation
| Catalyst | Naphthalene Conversion (%) | Decalin Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reference |
| Ni₂P/Al₂O₃ | 98 | 98 | 300 | 4 | [8] |
| Pd₅%/Al₂O₃ | High | 99.5 | 250 | 4 | [9] |
| Pd₂%/Al₂O₃ | Moderate | 26.9 | 250 | 4 | [9] |
| Pd₁%/Al₂O₃ | Low | 5.3 | 250 | 4 | [9] |
| MoS₂/AC | High | >90 (Tetralin) | 300 | 4 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Laboratory-Scale Naphthalene Hydrogenation
This protocol provides a general guideline for performing naphthalene hydrogenation in a batch reactor.
-
Catalyst Preparation:
-
Reactor Setup:
-
Place the naphthalene and the solvent in the reaction vessel. Common solvents include ethanol, methanol, ethyl acetate, or THF.[7] Ensure the solvent is dry and deoxygenated.
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Evacuate the reactor and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere.[7]
-
-
Reaction Execution:
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).[7]
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[1]
-
Heat the reaction to the desired temperature.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by techniques such as GC, HPLC, or TLC.[1]
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the solid catalyst. A pad of Celite® can be used to aid filtration.[1]
-
The filtrate contains the hydrogenated product(s), which can be isolated by removing the solvent under reduced pressure and purified if necessary.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows for troubleshooting low conversion rates in naphthalene hydrogenation.
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The hydrogenation pathway of naphthalene to decalin.
Caption: Key parameters influencing naphthalene hydrogenation conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 5. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Decalin-Based Photocyclization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing decalin-based photocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a decalin-based photocyclization?
A1: A common pathway is the Norrish-Yang photocyclization. In the case of a trans-decalin substituted with a 1,2-diketone, the reaction is initiated by the photoexcitation of the diketone moiety. This leads to an intramolecular 1,5-hydrogen atom transfer, forming a biradical intermediate. Subsequent radical cyclization and tautomerization yield the final spirocarbocyclic product. The stereoselectivity of the reaction is often influenced by the substrate's conformation and the potential for intramolecular hydrogen bonding.[1]
Q2: Which solvents are most effective for decalin-based photocyclization?
A2: Non-polar aprotic solvents generally provide the best results. Studies have shown that chloroform (B151607), dichloromethane, benzene, toluene, and acetonitrile (B52724) can all produce good to excellent yields with high diastereoselectivity.[1][2] In contrast, protic solvents like methanol (B129727) have been observed to dramatically decrease both the yield and the diastereomeric ratio of the product.[1][2]
Q3: Is a photosensitizer necessary for this type of reaction?
A3: Not always. For substrates that are easily excited, the addition of a photosensitizer may not significantly improve the yield or stereoselectivity.[1][2] For instance, in the photocyclization of certain trans-decalin-substituted-2,3-butanediones, the reaction proceeds efficiently without the need for an initiator.[1][2]
Q4: What type of light source is recommended?
A4: A simple daylight lamp can be highly effective.[1][2] One study successfully utilized a 65W daylight lamp for the diastereoselective synthesis of trans-decalin-based spirocarbocycles.[1][2] While other light sources like blue LED lamps can also initiate the reaction, they may result in lower yields.[1] Interestingly, the reaction has also been shown to proceed under natural sunlight, yielding a good outcome without any special additives.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incorrect Solvent: Use of a protic solvent like methanol can be detrimental. 2. Insufficient Light Exposure: The reaction time may be too short, or the light source may be too weak or positioned too far from the reaction vessel. 3. Oxygen Contamination: The presence of oxygen can quench the excited state of the substrate. 4. Substrate Decomposition: The substrate may be unstable under the reaction conditions. | 1. Switch to a non-polar aprotic solvent such as chloroform or dichloromethane.[1][2] 2. Increase the irradiation time or use a higher-wattage lamp. Ensure the light source is positioned close to the reaction vessel (e.g., 4-5 cm).[1][2] 3. Degas the solvent by bubbling with an inert gas like argon before and during the reaction.[2] 4. Confirm the stability of your starting material. The addition of a radical scavenger like TEMPO has been noted in some contexts, though it may not be universally beneficial.[1][2] |
| Poor Diastereoselectivity | 1. Solvent Effects: The choice of solvent can influence the stereochemical outcome. 2. Substrate Conformation: The inherent conformation of the starting material plays a crucial role in determining the stereoselectivity. | 1. As with yield, using a non-polar aprotic solvent is recommended for high diastereoselectivity.[1][2] 2. The stereoelectronic properties of the substrate are critical. Modifications to the substrate, such as altering steric hindrance, can impact the diastereomeric ratio.[1][2] |
| Formation of Side Products | 1. Ketal Group Removal: In substrates containing acid-sensitive protecting groups, these may be cleaved under the reaction conditions. | 1. If undesired deprotection is observed, consider alternative protecting groups that are more stable to the photocyclization conditions. One study noted about 20% removal of a ketal group under certain conditions.[1][2] |
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield and diastereomeric ratio (dr) of a model decalin-based photocyclization.
Table 1: Effect of Solvent on Reaction Outcome
| Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| CH3CN | 90 | >20:1 |
| Toluene | 92 | >20:1 |
| Chloroform | 96 | >20:1 |
| Dichloromethane | 95 | >20:1 |
| Benzene | 91 | >20:1 |
| Methanol | 45 | 1.5:1 |
Reaction conditions: 0.05 mmol of substrate irradiated with a 65W daylight lamp at 30°C. Data sourced from[1][2].
Table 2: Effect of Light Source and Additives
| Light Source | Additive | Yield (%) | Diastereomeric Ratio (dr) |
| Daylight Lamp (65W) | None | 96 | >20:1 |
| Blue LED Lamp | None | 75 | >20:1 |
| Daylight Lamp (65W) | Xanthone (0.2 equiv) | 92 | >20:1 |
| Daylight Lamp (65W) | Benzophenone (0.2 equiv) | 90 | >20:1 |
| Sunlight | None | 64 | >20:1 |
Reaction conditions: 0.05 mmol of substrate in chloroform at 30°C. Data sourced from[1][2].
Experimental Protocols
Optimized Norrish-Yang Photocyclization of a Decalin-Based 1,2-Diketone
This protocol is adapted from a study on the stereoselective synthesis of trans-decalin-based spirocarbocycles.[2]
-
Preparation: Dissolve the 1,2-diketone substrate (e.g., 200 mg, 0.57 mmol) in chloroform (12 mL) in a suitable reaction vessel.
-
Degassing: At 0°C, bubble argon gas through the solution for 40 minutes to remove dissolved oxygen.
-
Irradiation: While maintaining an argon atmosphere, irradiate the mixture with a 65W daylight lamp for 10 hours at room temperature. The distance between the lamp and the reaction vessel should be approximately 4-5 cm.[1][2]
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel (e.g., using an eluent system of ethyl acetate/hexane) to yield the desired product.
Visualizations
Caption: Experimental workflow for decalin-based photocyclization.
Caption: Simplified mechanism of the Norrish-Yang photocyclization.
References
overcoming challenges in the functionalization of the decalin core
Welcome to the technical support center for the functionalization of the decalin core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and modification of decalin-based molecules.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of the decalin core, providing potential causes and actionable solutions.
1. Stereoselectivity and Isomer Control
Q1: My reaction is producing a mixture of cis and trans decalin isomers. How can I improve the stereoselectivity?
A1: Achieving stereocontrol at the ring junction is a common challenge. The relative stability of the trans isomer, which is conformationally locked, often makes it the thermodynamic product.[1][2][3] However, the kinetic product can be the cis isomer. Here are some factors to consider:
-
Reaction Type:
-
Diels-Alder Reactions: Intramolecular Diels-Alder (IMDA) reactions are powerful for constructing the decalin core. The stereochemical outcome can be influenced by the stereochemistry of the acyclic precursor.[4] An endo-selective IMDA can lead to the formation of the cis-decalin.[5]
-
Annulation Reactions: The choice of base and solvent can significantly impact the stereoselectivity of annulation reactions. For instance, in certain cycloadditions, using cesium carbonate (Cs₂CO₃) may favor one isomer, while potassium fluoride (B91410) (KF) in a polar solvent like methanol (B129727) can lead to a reversal of stereoselectivity.[6]
-
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the kinetic product, which may be the desired cis isomer in some cases.
-
Catalyst/Reagent: The choice of catalyst and reagents is critical. For example, in metal-mediated annulations, the ligand can influence the stereochemical outcome.[7]
-
-
Starting Material: The geometry of your starting material will dictate the initial stereochemistry of the product. Ensure the starting material has the correct and desired stereochemistry.
Q2: I am observing the formation of an unexpected stereoisomer at a newly introduced functional group (axial vs. equatorial). What can I do?
A2: The orientation of substituents on the decalin ring is governed by steric and electronic factors.
-
Steric Hindrance: Reagents will typically approach the decalin core from the less sterically hindered face. In unsaturated decalins, one face of the molecule is often more accessible than the other, leading to diastereoselective reactions.[1]
-
Conformational Rigidity: Remember that trans-decalin is conformationally "locked," which can be used to control the stereochemistry of subsequent reactions. Cis-decalin, however, can undergo ring flips, which might lead to a mixture of products.[1][2][3]
-
Neighboring Group Participation: Existing functional groups on the decalin core can direct incoming reagents to a specific face of the molecule.
Troubleshooting Flowchart: Stereoisomer Control
Caption: Troubleshooting decision tree for poor stereoselectivity.
2. C-H Functionalization Challenges
Q3: My C-H functionalization reaction (e.g., Baddeley reaction) is giving a low yield and multiple byproducts. How can I improve the outcome?
A3: C-H functionalization of the decalin core is challenging due to the presence of multiple, chemically similar C-H bonds. The Baddeley reaction, an aliphatic Friedel-Crafts reaction, is a classic example.[8][9]
-
Reactant Stoichiometry: The ratio of Lewis acid (e.g., AlCl₃) to the acylating agent (e.g., acetyl chloride) is crucial. An excess of the acylating agent at a lower temperature tends to favor the formation of the desired tricyclic enol ether. Conversely, an excess of AlCl₃ can lead to multiple products.[8]
-
Side Reactions:
-
Mechanism: The reaction proceeds via hydride abstraction to form a tertiary carbocation, followed by deprotonation to an octalin intermediate. This octalin then reacts with another equivalent of the acylium ion.[8] Understanding this mechanism can help in optimizing the reaction. For instance, starting directly from the octalin intermediate requires fewer equivalents of reagents and can lead to cleaner reactions.[8]
Baddeley Reaction Pathway and Side Products
Caption: Baddeley reaction pathway and common side products.
3. General Troubleshooting
Q4: My reaction yield is consistently low, even with high conversion of the starting material. What are the potential causes?
A4: Low isolated yields can be due to several factors besides low conversion:
-
Product Instability: The functionalized decalin product may be unstable under the reaction or workup conditions. Consider using milder workup procedures (e.g., lower temperatures, buffered solutions).
-
Purification Challenges: Functionalized decalins, especially diastereomers, can be difficult to separate by column chromatography. You may need to screen different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.
-
Side Reactions: As mentioned, side reactions like dimerization of intermediates can consume starting material and reduce the yield of the desired product.[5]
-
Starting Material Quality: The purity of the starting materials is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the yield.[10][11]
Data Presentation: Reaction Condition Optimization
The following tables summarize how different reaction parameters can affect the outcome of decalin functionalization.
Table 1: Influence of Base and Solvent on Annulation Stereoselectivity
| Entry | Base | Solvent | cis/trans Ratio | Yield (%) | Reference |
| 1 | Cs₂CO₃ | Toluene | Favors cis | High | [6] |
| 2 | KF | Methanol | Favors trans | 56 | [6] |
Table 2: Baddeley Reaction Product Distribution with Varying Stoichiometry
| Entry | Reagent Ratio (AcCl:AlCl₃) | Temperature | Major Product | Yield (%) | Reference |
| 1 | > 1 (Excess AcCl) | 10 °C | Tricyclic Enol Ether | Good | [8] |
| 2 | < 1 (Excess AlCl₃) | Room Temp | Mixture of Products | Variable | [8] |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Diels-Alder Reaction for cis-Decalin Synthesis
This protocol is a generalized procedure based on the synthesis of cis-decalins from masked o-benzoquinones.[5]
-
Preparation of Dienophile (in situ): To a solution of the appropriate 2-methoxyphenol (1.0 eq) and an acyclic diene (3-5 eq) in methanol, add (diacetoxy)iodobenzene (DAIB) (1.2 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature) for the time specified in the relevant literature (typically a few hours). Monitor the reaction progress by TLC.
-
Workup:
-
Remove methanol and excess diene under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired cis-decalin product.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry.
Protocol 2: General Procedure for the Baddeley C-H Functionalization Reaction
This protocol is a generalized procedure for the synthesis of a tricyclic enol ether from decalin.[8]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-dichloroethane (B1671644). Cool the solvent to 0 °C.
-
Formation of Acylium Ion: Slowly add aluminum trichloride (B1173362) (AlCl₃) (1.5 eq) to the cooled solvent, followed by the dropwise addition of acetyl chloride (AcCl) (2.4 eq). Stir the mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Add a solution of decalin (1.0 eq) in 1,2-dichloroethane dropwise to the reaction mixture, maintaining the temperature at 0-10 °C.
-
Reaction: Allow the reaction to stir at 10 °C for the specified time (e.g., 5 hours), monitoring by GC-MS or TLC.
-
Workup:
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired enol ether from byproducts and unreacted starting material.
Experimental Workflow for Decalin Functionalization
Caption: A typical experimental workflow for decalin functionalization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Synthetic Strategies Toward the Decalin Motif of Maklamicin and Related Spirotetronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sigarra.up.pt [sigarra.up.pt]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in Decalin Synthesis
Welcome to the technical support center for decalin synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the stereochemistry of the decalin scaffold. The decalin ring system is a core structural motif in a vast array of natural products, including terpenoids and steroids, making its stereocontrolled synthesis a critical challenge in organic chemistry.[1][2]
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Section 1: General Principles & Strategy Selection
Q1: What are the fundamental stereoisomers of decalin, and how do their conformations differ?
A1: Decalin (bicyclo[4.4.0]decane) exists as two primary stereoisomers: cis-decalin and trans-decalin, which are diastereomers and cannot interconvert through bond rotation.[3]
-
trans-Decalin: The two rings are fused via two equatorial bonds. This creates a rigid, flat structure that is conformationally "locked" and cannot undergo a ring-flip.[3][4] The hydrogen atoms at the bridgehead carbons (C9 and C10) are on opposite faces of the molecule. trans-Decalin is generally more stable than the cis-isomer due to the absence of gauche-butane interactions.[4]
-
cis-Decalin: The rings are fused via one axial and one equatorial bond. This results in a bent structure that is flexible and can undergo a chair-chair interconversion.[3][4] The bridgehead hydrogens are on the same face of the molecule.
Q2: I need to synthesize a specific decalin isomer. How do I choose the best synthetic approach?
A2: The choice of strategy depends on the desired ring fusion (cis or trans), the required substitution pattern, and the need for enantiocontrol. The major synthetic routes include the Diels-Alder reaction, the Robinson annulation, and various organocatalytic domino reactions.[1]
Below is a general workflow to guide your decision-making process.
References
improving the efficiency of enzymatic decalin formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the efficiency of enzymatic decalin formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Decalin Product Formation
Q: My enzymatic reaction is yielding very little or no decalin product. What are the primary causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. A systematic approach is essential to identify the bottleneck. The main areas to investigate are enzyme activity, reaction conditions, and substrate integrity.[1][2]
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Inactive Enzyme: Confirm the expression and purity of your terpene cyclase (e.g., decalin synthase) using SDS-PAGE. Perform an activity assay with a known substrate and standard to ensure the enzyme is functional.[1]
-
Improper Folding: Consider expressing the enzyme at a lower temperature (e.g., 18-25°C) to promote proper protein folding.[1]
-
Missing Cofactors: Most terpene cyclases require a divalent metal ion, typically Magnesium (Mg²⁺), for activity.[1][3] Ensure your reaction buffer contains an adequate concentration of MgCl₂ (typically 5-20 mM).
-
-
Check Reaction Conditions:
-
Incorrect pH: The optimal pH for terpene cyclases can vary. For example, some function best in a slightly alkaline environment (pH 7.5-9.0).[1] Verify and adjust the pH of your buffer.
-
Suboptimal Temperature: Test a range of temperatures (e.g., 25°C to 37°C) to find the optimum for your specific enzyme.
-
Enzyme Instability: If the enzyme is unstable, consider adding stabilizing agents like glycerol (B35011) (10-20% v/v) to the reaction buffer.[1]
-
-
Assess Substrate and Product Integrity:
-
Substrate Degradation: The precursor, often a pyrophosphate-activated isoprenoid like farnesyl diphosphate (B83284) (FPP) or geranylgeranyl diphosphate (GGPP), can be unstable. Use freshly prepared or properly stored substrate.
-
Product Inhibition: The decalin product itself might inhibit the enzyme, a phenomenon known as feedback inhibition.[1] This is especially relevant in high-titer systems. Consider strategies for in-situ product removal, such as using a two-phase system with an organic overlay (e.g., pentane (B18724) or hexane) to extract the hydrophobic product as it's formed.[4]
-
Troubleshooting Flowchart: Diagnosing Low Product Yield
Below is a logical workflow to diagnose the cause of low decalin yield in your enzymatic reaction.
References
Validation & Comparative
A Comparative Guide to the Solvent Properties of Decalin and Tetralin
For Researchers, Scientists, and Drug Development Professionals
Decalin (decahydronaphthalene) and Tetralin (1,2,3,4-tetrahydronaphthalene) are two widely utilized hydrocarbon solvents, both derived from naphthalene (B1677914). Despite their structural similarities, their distinct degrees of hydrogenation result in a nuanced range of solvent properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in solvent selection for various research, development, and manufacturing applications.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physical and chemical properties of decalin (both cis and trans isomers) and tetralin, facilitating a direct comparison of their solvent characteristics.
| Property | Decalin (cis-isomer) | Decalin (trans-isomer) | Tetralin |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₂ |
| Molecular Weight ( g/mol ) | 138.25 | 138.25 | 132.21 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | 195.7 | 187.25 | 207.6 |
| Melting Point (°C) | -43.26 | -30.4 | -35.8 |
| Density (g/cm³ at 20°C) | 0.8963 | 0.8700 | 0.970 |
| Viscosity (cP at 25°C) | 3.38 | 2.13 | 2.02[1] |
| Refractive Index (n_D²⁰) | 1.48113 | 1.46968 | 1.54135 |
| Flash Point (°C) | 58 (closed cup) | 58 (closed cup) | 77 |
| Dielectric Constant | 2.23[2] | 2.154 (at 20°C)[3] | ~2.8 |
| Hildebrand Solubility Parameter (δ) (cal/mL)¹/² | 8.7[2] | ~8.8 | 9.6[4] |
| Hansen Solubility Parameters (cal/mL)¹/² | δd: 8.8, δp: 0.0, δh: 0.0[2][5] | δd: ~8.8, δp: ~0.0, δh: ~0.0 | δd: 9.6, δp: 1.0, δh: 1.4[4] |
| Water Solubility | Insoluble[6] | Insoluble | Insoluble[7] |
| Solubility in Organic Solvents | Miscible with many organic solvents.[6] | Miscible with many organic solvents. | Miscible with many organic solvents like acetone, benzene, and ethanol.[7] |
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies. Below are outlines of the typical procedures used to determine key solvent properties.
Determination of Viscosity
The viscosity of a liquid is commonly determined using an Ostwald viscometer, a U-shaped glass tube.[8]
-
Preparation: The viscometer is thoroughly cleaned with a suitable solvent (e.g., chromic acid, followed by acetone) and dried.[9]
-
Sample Loading: A precise volume of the solvent (decalin or tetralin) is introduced into the larger bulb of the viscometer.
-
Temperature Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.
-
Measurement: The liquid is drawn up into the other arm of the tube, above the upper calibration mark, using a pipette bulb. The time taken for the liquid meniscus to fall between the upper and lower calibration marks is measured with a stopwatch.
-
Calculation: The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature. The viscosity of a sample can be determined relative to a reference liquid (like water) using the following equation: η₁/η₂ = (ρ₁t₁)/(ρ₂t₂), where η is the viscosity, ρ is the density, and t is the flow time, and subscripts 1 and 2 refer to the sample and reference liquid, respectively.
Determination of Dielectric Constant
The dielectric constant can be measured using a variety of techniques, including the capacitance method.[10][11]
-
Cell Preparation: A dielectric cell, consisting of two parallel plates, is cleaned and dried.
-
Calibration: The capacitance of the empty cell (C_air) is measured using a capacitance meter. The cell is then filled with a standard liquid of known dielectric constant (e.g., benzene), and the capacitance (C_standard) is measured.
-
Sample Measurement: The cell is emptied, cleaned, and filled with the sample liquid (decalin or tetralin). The capacitance of the sample-filled cell (C_sample) is then measured.
-
Calculation: The dielectric constant (ε) of the sample is calculated using the formula: ε = 1 + [(C_sample - C_air) / (C_standard - C_air)] * (ε_standard - 1).
Determination of Solubility Parameters
Hildebrand and Hansen solubility parameters are crucial for predicting the miscibility of solvents and the solubility of solutes.
-
Hildebrand Solubility Parameter: This is the square root of the cohesive energy density and can be calculated from the heat of vaporization.[12][13]
-
Hansen Solubility Parameters: These are determined experimentally by observing the solubility of a polymer in a range of solvents with known Hansen parameters. The results are used to define a solubility sphere in the three-dimensional Hansen space (dispersion, polar, and hydrogen bonding forces).[14] ASTM methods, such as those involving turbidimetric titration or dissolution studies, can be employed for this purpose.[15]
Mandatory Visualization
The following diagrams illustrate key relationships and experimental workflows relevant to decalin and tetralin.
Caption: Hydrogenation pathway from naphthalene to tetralin and decalin.
Caption: Experimental workflow for determining the viscosity of a solvent.
References
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. cis-decalin [stenutz.eu]
- 3. Dielectric properties of decalin and n.Butanol - UBC Library Open Collections [open.library.ubc.ca]
- 4. tetralin [stenutz.eu]
- 5. Hansen solubility parameters [stenutz.eu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 8. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 9. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. researchgate.net [researchgate.net]
- 11. cmc.ca [cmc.ca]
- 12. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 13. Solubility Parameters-- [cool.culturalheritage.org]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Methods for Determining the Solubility Parameter of Bitumen [store.astm.org]
A Comparative Guide to the Catalytic Activity of Palladium vs. Platinum in Decalin Dehydrogenation
For Researchers, Scientists, and Drug Development Professionals
The dehydrogenation of decalin to naphthalene (B1677914) is a critical reaction in various chemical processes, including hydrogen storage and the synthesis of high-value aromatic compounds. The choice of catalyst, primarily between palladium (Pd) and platinum (Pt), significantly influences the reaction's efficiency and selectivity. This guide provides an objective comparison of the catalytic performance of Pd and Pt in decalin dehydrogenation, supported by experimental data and detailed methodologies.
Data Presentation
The catalytic performance of Palladium and Platinum in the dehydrogenation of decalin is summarized below. The reaction proceeds in two main steps: the dehydrogenation of decalin to tetralin, followed by the dehydrogenation of tetralin to naphthalene.
| Catalyst | Support | Reactant | Conversion (%) | Selectivity to Naphthalene (%) | Key Findings |
| Platinum (Pt) | Carbon (C) | Decalin | Higher than Pd | Lower than Pd | More active for the initial dehydrogenation of decalin to tetralin.[1][2][3] |
| Palladium (Pd) | Carbon (C) | Decalin | Lower than Pt | Higher than Pt | More active for the subsequent dehydrogenation of tetralin to naphthalene.[1][2] |
| Platinum (Pt) | Carbon (C) | Tetralin | Lower than Pd | - | Less facile in dehydrogenating tetralin compared to Pd.[2] |
| Palladium (Pd) | Carbon (C) | Tetralin | Higher than Pt | - | Exhibits a more energetically favored reaction pathway for tetralin to naphthalene conversion.[1][2] |
Note: Quantitative values for conversion and selectivity can vary significantly based on reaction conditions (temperature, pressure, catalyst loading, and reactor type). The table reflects the general trends observed in comparative studies.
Experimental Protocols
The following outlines a typical experimental protocol for evaluating the catalytic activity of Pd and Pt in decalin dehydrogenation.
1. Catalyst Preparation:
-
Support Material: Activated carbon or alumina (B75360) (Al₂O₃) is commonly used as the support material.[1][4] Activated carbon is often preferred to minimize side reactions like ring opening and isomerization that can occur on more acidic supports.[1]
-
Impregnation Method: The incipient wetness impregnation technique is frequently employed.[5]
-
A solution of the metal precursor (e.g., H₂PtCl₆ for Platinum or Pd(NO₃)₂ for Palladium) is prepared in a suitable solvent (e.g., deionized water or acetone).
-
The solution is added dropwise to the support material until the pores are filled.
-
The impregnated support is then dried, typically at 120°C for several hours, to remove the solvent.[5]
-
-
Calcination and Reduction:
2. Catalytic Dehydrogenation Reaction:
-
Reactor Setup: The reaction is typically carried out in a fixed-bed flow reactor or a batch reactor.
-
Reaction Conditions:
-
Temperature: The dehydrogenation of decalin is an endothermic reaction, generally requiring high temperatures, often in the range of 300-450°C.[2]
-
Pressure: The reaction is typically performed at or near atmospheric pressure.[6]
-
Feed: A mixture of decalin and an inert carrier gas (e.g., nitrogen or argon) is fed into the reactor.
-
Flow Rate: The flow rate of the reactants is controlled using mass flow controllers.
-
3. Product Analysis:
-
The reaction products are analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID).[7]
-
This allows for the quantification of the reactants (decalin), intermediates (tetralin), and the final product (naphthalene), as well as any byproducts.
Mandatory Visualizations
Caption: Reaction pathway of decalin dehydrogenation.
Caption: Experimental workflow for catalyst evaluation.
Discussion and Conclusion
The catalytic dehydrogenation of decalin reveals distinct differences in the activities of Palladium and Platinum. Experimental evidence and theoretical calculations consistently show that Platinum is the more active catalyst for the initial dehydrogenation of decalin to tetralin .[1][2][3] In contrast, Palladium exhibits higher activity and is energetically more favorable for the subsequent dehydrogenation of tetralin to naphthalene .[1][2]
This difference in catalytic behavior is attributed to the distinct structural and chemical characteristics of the two metals.[1][2] Consequently, for applications where the complete dehydrogenation to naphthalene is desired, Palladium-based catalysts, or potentially bimetallic Pt-Pd catalysts, may offer higher selectivity towards the final product.[1][8] The choice of an appropriate support material, such as activated carbon, is also crucial to minimize undesired side reactions and enhance catalyst performance.[1]
Researchers and professionals in drug development and other fields requiring selective synthesis of partially or fully dehydrogenated naphthalene derivatives should consider these catalytic differences. For instance, if tetralin is the desired intermediate, a Platinum catalyst would be the more logical choice. Conversely, for maximizing the yield of naphthalene, a Palladium catalyst would be more effective. This understanding allows for the rational design of catalytic processes to achieve specific product distributions.
References
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. paspk.org [paspk.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Stereochemistry of Decalin: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of cyclic systems is paramount. Decalin, with its cis and trans isomers, serves as a fundamental model for understanding stereochemistry in fused ring systems. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the validation of decalin's structure, supported by experimental data and protocols. We also present alternative analytical methods for a comprehensive overview.
Distinguishing cis- and trans-Decalin with 2D NMR
The conformational differences between cis- and trans-decalin are the foundation of their distinct 2D NMR spectral characteristics. Cis-decalin undergoes rapid ring inversion at room temperature, resulting in averaged signals. In contrast, the rigid, conformationally locked structure of trans-decalin provides discrete signals for its axial and equatorial protons, leading to a more complex and informative spectrum.
Data Presentation: 2D NMR Correlation Summary
The following tables summarize the expected and observed 2D NMR correlations for trans- and cis-decalin. These correlations are pivotal for the unambiguous assignment of their stereochemistry.
Table 1: Predicted ¹H-¹H COSY Correlations for trans- and cis-Decalin
| Isomer | Proton (δ ppm) | Correlating Protons (δ ppm) | Coupling Type |
| trans-Decalin | H-1a, H-8a (axial) | H-2e, H-7e (equatorial); H-2a, H-7a (axial); H-9 (bridgehead) | ³J (a,e), ³J (a,a), ³J |
| H-1e, H-8e (equatorial) | H-2a, H-7a (axial); H-2e, H-7e (equatorial); H-9 (bridgehead) | ³J (e,a), ³J (e,e), ³J | |
| H-2a, H-3a, H-6a, H-7a (axial) | H-1e, H-4e, H-5e, H-8e (equatorial); H-1a, H-4a, H-5a, H-8a (axial) | ³J (a,e), ³J (a,a) | |
| H-2e, H-3e, H-6e, H-7e (equatorial) | H-1a, H-4a, H-5a, H-8a (axial); H-1e, H-4e, H-5e, H-8e (equatorial) | ³J (e,a), ³J (e,e) | |
| cis-Decalin | Broad multiplet (~1.54 ppm) | Broad multiplet (~1.38 ppm, ~1.25 ppm) | Averaged ³J |
| Bridgehead H (~1.65 ppm) | Broad multiplet (~1.54 ppm) | Averaged ³J |
Table 2: Predicted ¹H-¹³C HSQC and HMBC Correlations for trans-Decalin
| Carbon (δ ppm) | Proton (δ ppm) | HSQC Correlation | Key HMBC Correlations (C → H) |
| C-1, C-8 | H-1a, H-8a; H-1e, H-8e | Yes | C-2, C-7, C-9 |
| C-2, C-3, C-6, C-7 | H-2a, H-3a, H-6a, H-7a; H-2e, H-3e, H-6e, H-7e | Yes | C-1, C-4, C-5, C-8, C-9, C-10 |
| C-9, C-10 | H-9, H-10 | Yes | C-1, C-4, C-5, C-8 |
Table 3: Predicted ¹H-¹H NOESY Correlations for Distinguishing cis- and trans-Decalin
| Isomer | Key Proton Pairs with NOE | Spatial Proximity |
| trans-Decalin | H-1a / H-9 (axial-axial) | Strong |
| H-1a / H-2a (axial-axial) | Strong | |
| H-1e / H-2e (equatorial-equatorial) | Weak | |
| H-1e / H-2a (equatorial-axial) | Medium | |
| cis-Decalin | Bridgehead H / Axial Protons | Strong |
| Bridgehead H / Equatorial Protons | Weak |
Experimental Protocols for 2D NMR Analysis
Detailed methodologies for acquiring high-quality 2D NMR spectra of decalin are provided below.
Sample Preparation
-
Dissolve approximately 10-20 mg of the decalin sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2D NMR Experiments
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.
1. COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Description: Identifies protons that are coupled to each other, typically through two or three bonds.
-
Key Parameters:
-
Spectral Width (SW): 10-12 ppm in both dimensions.
-
Number of Scans (NS): 2-4.
-
Relaxation Delay (D1): 1-2 seconds.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Description: Correlates protons with their directly attached carbons.
-
Key Parameters:
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 50-60 ppm.
-
Number of Scans (NS): 2-8.
-
Relaxation Delay (D1): 1-2 seconds.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Description: Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the carbon skeleton.
-
Key Parameters:
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 50-60 ppm.
-
Number of Scans (NS): 8-16.
-
Relaxation Delay (D1): 1-2 seconds.
-
4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph
-
Description: Reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry.
-
Key Parameters:
-
Spectral Width (SW): 10-12 ppm in both dimensions.
-
Number of Scans (NS): 8-16.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (d8): 500-800 ms.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships of the 2D NMR techniques used in decalin structure validation.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other analytical techniques can also be employed to differentiate between cis- and trans-decalin.
Table 4: Comparison of Analytical Methods for Decalin Isomer Validation
| Method | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Nuclear magnetic resonance correlations | Provides detailed structural and stereochemical information in a single set of experiments. Non-destructive. | Requires a relatively large amount of sample and can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides the absolute three-dimensional structure with high precision.[1] | Requires a suitable single crystal, which can be difficult to obtain for liquids like decalin. |
| Gas Chromatography (GC) | Differential partitioning between a stationary and mobile phase | Fast and requires a very small amount of sample. Can effectively separate the isomers based on their different boiling points. | Provides no direct structural information, only retention times. Requires authentic standards for confirmation. |
References
Decalin in High-Temperature Applications: A Comparative Guide for Researchers
For researchers and professionals in drug development and materials science, the selection of an appropriate high-boiling point solvent is a critical decision that can significantly impact reaction efficiency, product purity, and process safety. Decalin (decahydronaphthalene), a versatile hydrocarbon solvent, is frequently employed in high-temperature synthesis and applications. This guide provides an objective comparison of decalin with other common high-boiling point solvents, supported by experimental data and detailed protocols to aid in informed solvent selection.
Decalin is a saturated bicyclic hydrocarbon known for its excellent thermal stability and solvating power for nonpolar compounds.[1][2][3] It exists as two isomers, cis-decalin and trans-decalin, with the trans isomer being more thermodynamically stable.[4] Its high boiling point and inert nature make it a suitable medium for a variety of chemical transformations that require elevated temperatures.[1] However, a range of other high-boiling point solvents, including polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and sulfolane (B150427), as well as other hydrocarbon solvents like tetralin, offer distinct properties that may be advantageous for specific applications.
Physical and Chemical Properties: A Tabular Comparison
The choice of a high-boiling point solvent is often dictated by its physical and chemical properties. The following table summarizes key parameters for decalin and several alternatives, providing a basis for initial screening.
| Solvent | Chemical Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 25°C) | Dipole Moment (D) |
| Decalin (mixture of isomers) | C₁₀H₁₈ | ~190 | ~ -40 | 0.889 | 2.13 | ~0 |
| Tetralin | C₁₀H₁₂ | 207 | -36 | 0.970 | 2.16 | ~0.6 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 18.5 | 1.100 | 2.2 | 3.96 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | -24 | 1.028 | 1.67 | 4.09 |
| Sulfolane | C₄H₈O₂S | 285 | 27.5 | 1.261 | 10.28 | 4.8 |
Performance in High-Temperature Organic Synthesis: Experimental Insights
The performance of a solvent in a chemical reaction is a critical factor in its selection. Below, we compare the performance of decalin with other high-boiling point solvents in specific applications, supported by experimental findings.
Hydrogen-Donating Capabilities in Heavy Oil Upgrading
In the upgrading of heavy crude oil, hydrogen-donor solvents play a crucial role in stabilizing radical intermediates and preventing coke formation. Both decalin and tetralin are effective hydrogen donors at elevated temperatures. Experimental studies have demonstrated that in the presence of a catalyst, both solvents can significantly reduce the viscosity of heavy oil.
One study comparing the in-situ upgrading of heavy oil using steam, a catalyst, and either tetralin or decalin found that both solvents were effective. However, the combination of a hydrogen donor and a catalyst showed a strong synergistic effect, with viscosity reductions of 56% for tetralin and 72% for decalin compared to the pre-upgrading mixture. This suggests that under these specific conditions, decalin may be a more potent hydrogen donor.
Role in Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic compounds, often requires high temperatures to proceed at a reasonable rate. High-boiling point solvents are therefore frequently employed. While specific comparative data for decalin against other high-boiling point solvents in this context is limited, the general requirements of the reaction provide insights into solvent choice. The solvent should be inert to the reactants and products and possess a boiling point high enough to achieve the desired reaction temperature. Decalin, being a non-polar, aprotic, and high-boiling solvent, is a suitable choice for many Diels-Alder reactions, particularly when non-polar reactants are involved.
Experimental Protocols
Detailed experimental procedures are essential for replicating and building upon existing research. Below are representative protocols for applications where high-boiling point solvents are utilized.
Experimental Protocol: Heavy Oil Upgrading with Decalin as a Hydrogen Donor
This protocol is adapted from studies on the catalytic upgrading of heavy oil.
Objective: To evaluate the effectiveness of decalin as a hydrogen donor in reducing the viscosity of heavy crude oil.
Materials:
-
Heavy crude oil
-
Decalin
-
Catalyst (e.g., iron(III) acetylacetonate)
-
High-pressure autoclave reactor equipped with a stirrer and temperature controller
Procedure:
-
A pre-determined amount of heavy crude oil is charged into the autoclave reactor.
-
Decalin is added to the reactor at a specific weight percentage (e.g., 9 wt%).
-
The catalyst is introduced into the mixture at a specified concentration.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
The mixture is heated to the desired reaction temperature (e.g., 300°C) while stirring.
-
The reaction is allowed to proceed for a set duration (e.g., 48 hours).
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The upgraded oil sample is collected, and its viscosity and API gravity are measured to assess the degree of upgrading.
Experimental Protocol: Diels-Alder Reaction in a High-Boiling Point Solvent
This protocol provides a general framework for conducting a Diels-Alder reaction at elevated temperatures.
Objective: To synthesize a cyclohexene (B86901) derivative via a Diels-Alder reaction using a high-boiling point solvent.
Materials:
-
Diene (e.g., anthracene)
-
Dienophile (e.g., maleic anhydride)
-
High-boiling point solvent (e.g., xylene, as a substitute for decalin in this example)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
The diene and dienophile are added to the round-bottom flask in equimolar amounts.
-
The high-boiling point solvent is added to dissolve the reactants.
-
The flask is equipped with a reflux condenser.
-
The reaction mixture is heated to reflux using a heating mantle and stirred.
-
The reaction is monitored for completion by techniques such as thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The product is isolated by an appropriate method, such as crystallization or column chromatography.
Visualizing Chemical Processes
Diagrams are invaluable tools for understanding complex chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key reaction pathway involving a decalin motif and a typical experimental workflow.
Biosynthesis of a Decalin-Containing Natural Product
Many natural products with important biological activities feature a decalin ring system in their structure. The biosynthesis of these molecules often involves a key intramolecular Diels-Alder reaction.
Caption: Biosynthesis of a decalin-containing natural product.
Experimental Workflow for Nanoparticle Synthesis
High-boiling point solvents can be used in the synthesis of nanoparticles, where high temperatures are often required for precursor decomposition and crystal growth.
Caption: General workflow for nanoparticle synthesis.
Conclusion
Decalin is a valuable high-boiling point solvent for a range of applications, particularly in high-temperature organic synthesis and as a hydrogen donor. Its non-polar nature and thermal stability make it an excellent choice for reactions involving non-polar substrates. However, for reactions involving polar intermediates or requiring high solvating power for salts, polar aprotic solvents like DMSO, NMP, or sulfolane may be more suitable. The selection of the optimal solvent requires careful consideration of the specific reaction conditions, desired outcomes, and safety considerations. The experimental data and protocols provided in this guide offer a starting point for researchers to make informed decisions and design robust and efficient chemical processes.
References
Decalin Isomer Stability: An Experimental and Computational Comparison
A detailed guide for researchers on the relative thermodynamic stabilities of cis- and trans-decalin, supported by experimental data.
The conformational analysis of fused ring systems is a cornerstone of stereochemistry, with decalin (decahydronaphthalene) serving as a classic model. The two primary isomers, cis-decalin and trans-decalin, exhibit a notable difference in thermodynamic stability. This guide provides a comparative analysis of experimentally determined and computationally predicted stability data, along with the methodologies used for these determinations.
Relative Stability: Experimental Verification
Experimental studies have consistently shown that trans-decalin is the more stable isomer. The energy difference between the two is primarily attributed to unfavorable steric interactions present in the cis isomer.[1][2]
Quantitative analysis through calorimetry and equilibration experiments has established the magnitude of this stability difference. The trans isomer is approximately 2.7 kcal/mol more stable than the cis isomer.[3][4] This difference is reflected in their heats of combustion and heats of formation. The combustion of cis-decalin releases more heat, indicating it is at a higher energy state.[3]
| Property | cis-Decalin | trans-Decalin | Stability Difference (trans - cis) | Reference |
| Heat of Combustion (ΔH°c) | -1502.92 kcal/mol | -1500.22 kcal/mol | -2.7 kcal/mol | [3] |
| Heat of Formation (ΔH°f) | -52.45 kcal/mol | -55.14 kcal/mol | -2.69 kcal/mol | [3][5] |
| Free Energy (ΔG°) | Higher | Lower | ~2.7 kcal/mol | [4] |
Experimental Protocols
Two primary experimental methods have been employed to quantify the stability difference between decalin isomers: heat of combustion calorimetry and chemical equilibration.
Heat of Combustion Calorimetry
This classic technique measures the heat released when a compound is completely burned in a controlled environment (a bomb calorimeter). The difference in the heats of combustion between the two isomers directly corresponds to their difference in enthalpy.
Protocol Outline:
-
A precisely weighed sample of the purified decalin isomer is placed in a sample holder within a high-pressure vessel ("bomb").
-
The bomb is filled with pure oxygen to a high pressure (e.g., 30 atmospheres).
-
The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
-
The sample is ignited electrically.
-
The temperature change of the surrounding water is meticulously measured to calculate the heat released during combustion.
-
The experiment is repeated for the other isomer under identical conditions.
-
The difference in the molar heat of combustion provides the difference in the isomers' heats of formation.
Isomer Equilibration
This method involves converting a non-equilibrium mixture of the isomers into an equilibrium mixture, from which the equilibrium constant (Keq) can be determined. The Gibbs free energy difference (ΔG°) between the isomers can then be calculated using the equation ΔG° = -RTln(Keq).
Detailed Protocol:
-
Catalyst: A 5% palladium-on-carbon catalyst is typically used to facilitate the interconversion of the isomers.[5]
-
Procedure:
-
A mixture of decalin isomers, enriched in one isomer, is placed in a high-pressure reaction vessel with the palladium catalyst.[5]
-
The vessel is flushed and then pressurized with hydrogen gas (e.g., 500 lb).[5]
-
The mixture is heated and stirred for a sufficient time to reach equilibrium. The equilibration is often approached from both sides (starting with a majority of either cis or trans) to ensure a true equilibrium is reached.[5]
-
The reaction is performed over a range of temperatures (e.g., 531°K to 641°K) to determine the temperature dependence of the equilibrium.[5]
-
-
Analysis: The composition of the equilibrium mixture is determined using gas chromatography.[5] A long column (e.g., 10-foot) with a suitable stationary phase (e.g., tricresyl phosphate (B84403) on firebrick) is used to achieve good separation of the cis and trans isomers.[5]
Predicted Stability and Conformational Analysis
Computational models and conformational analysis predict that trans-decalin is more stable due to the absence of certain steric strains that are present in the cis isomer.
-
trans-Decalin: The two six-membered rings are fused in a way that both bridgehead hydrogens are in axial positions, resulting in a relatively rigid, flat structure. This conformation is free of significant non-bonded interactions.[6][7]
-
cis-Decalin: The ring fusion involves one axial and one equatorial bond. This leads to a bent, "tent-like" geometry.[8] This conformation suffers from three additional gauche-butane interactions compared to the trans isomer, which accounts for the majority of its higher energy.[4]
Visualizing the Concepts
The following diagrams illustrate the relationship between the decalin isomers and the workflow for their experimental analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. decalins.html [ursula.chem.yale.edu]
- 4. Decalins | PPT [slideshare.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. dalalinstitute.com [dalalinstitute.com]
A Comparative Analysis of Decalin-Based Fuel Additives for Researchers
This guide provides a comprehensive comparison of decalin-based fuel additives with other alternatives, focusing on objective performance data and supporting experimental methodologies. It is intended for researchers, scientists, and professionals in the field of fuel and engine development.
Executive Summary
Decalin (decahydronaphthalene) is a bicyclic alkane that exhibits high thermal stability and a variable cetane number depending on its isomeric form (cis- or trans-decalin). These properties make it a subject of interest as a fuel component and additive, particularly in diesel and jet fuels. This guide summarizes the performance characteristics of decalin in comparison to other fuel components and additives, details the standard experimental protocols for evaluation, and visualizes key chemical and biological pathways associated with its use.
Data Presentation: Performance Comparison of Decalin and Alternatives
The following tables summarize quantitative data on the performance of decalin and its blends in comparison to other fuel components. It is important to note that the data is compiled from various studies and experimental conditions may differ.
Table 1: Cetane Number of Decalin and Other Fuel Components
| Fuel Component | Derived Cetane Number (DCN) | Test Method |
| cis-Decalin | 41.6 | Ignition Quality Tester (IQT) |
| trans-Decalin | 32.0 | Ignition Quality Tester (IQT) |
| n-dodecane | - | - |
| n-heptane | - | - |
| Tetralin | Lower than decalin | Engine Test |
| Commercial Diesel | ~51 (typical) | ASTM D613 |
Table 2: Engine Performance and Emissions of Decalin Blends vs. Alternatives
| Fuel Blend | Engine Type | Key Findings |
| Neat Decalin vs. Ordinary Diesel | Diesel Engine | Remarkably reduced smoke emissions without sacrificing brake specific energy consumption (BSEC).[1] Low NOx maintained with EGR.[1] |
| 20% Cyclohexane in Decalin vs. Neat Decalin | Diesel Engine | Improved BSEC and smoke reduction, with a slight increase in NOx.[1] |
| 20% n-Hexane in Decalin vs. Neat Decalin | Diesel Engine | Improved BSEC and smoke reduction, with a slight increase in NOx.[1] |
| Decalin/Butylcyclohexane blend vs. Decalin only blend in Diesel | Compression Ignition Engine | Butylcyclohexane was found to be more desirable from a combustion performance and emissions characteristic than decalin.[2] |
| Decalin-blended fuel vs. Tetralin-blended fuel | WP12 Diesel Engine | Decalin blends showed better power performance.[3] Tetralin blends had the worst BSFC.[3] |
| Decalin-blended fuel vs. n-dodecane/n-heptane blends | WP12 Diesel Engine | Decalin blends increased CO and HC emissions in large proportions.[3] n-heptane blends significantly increased HC and NOx emissions.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fuel additives. Below are protocols for key experiments cited in the evaluation of decalin and other fuel additives.
Cetane Number Determination (ASTM D613)
The cetane number (CN) is a critical measure of the ignition quality of diesel fuel. The standard test method is ASTM D613.
Objective: To determine the rating of diesel fuel oil in terms of a cetane number scale.
Apparatus: A standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine (CFR engine).
Procedure:
-
The CFR engine is operated under standardized conditions.
-
The test fuel is introduced into the engine.
-
The compression ratio of the engine is adjusted until the fuel exhibits a specific ignition delay (the time between fuel injection and ignition).
-
The performance of the test fuel is bracketed by two reference fuels with known cetane numbers.
-
The cetane number of the test fuel is then calculated by interpolation between the two reference fuels.
Thermal Oxidation Stability (ASTM D3241 - JFTOT)
This test evaluates the tendency of aviation turbine fuels to form deposits when subjected to high temperatures.
Objective: To assess the thermal oxidation stability of a fuel.
Apparatus: Jet Fuel Thermal Oxidation Tester (JFTOT).
Procedure:
-
A sample of the fuel is pumped at a fixed flow rate through a heated tube.
-
The fuel then passes through a precision filter.
-
The pressure drop across the filter is monitored, and the heated tube is visually inspected for deposits after the test.
-
The test results are reported in terms of the pressure drop and a visual rating of the tube deposits.[1][4][5][6][7]
Engine Emissions Testing (Ricardo Hydra Single-Cylinder Research Engine)
Engine dynamometer testing is essential for evaluating the impact of fuel additives on performance and emissions. The Ricardo Hydra is a versatile single-cylinder engine used for such research.[8][9][10]
Objective: To measure the effect of a fuel additive on engine performance (torque, power, fuel consumption) and exhaust emissions (NOx, CO, HC, particulate matter).
Apparatus:
-
Engine dynamometer.
-
Fuel flow measurement system.
-
Exhaust gas analyzers for regulated emissions.
Procedure:
-
The engine is operated at a series of steady-state speed and load conditions.
-
Baseline performance and emissions are measured using a reference fuel without the additive.
-
The engine is then run on the test fuel containing the additive under the same operating conditions.
-
Performance and emissions data are recorded and compared to the baseline to determine the effect of the additive.
Mandatory Visualizations
Signaling and Reaction Pathways
The following diagrams, created using the DOT language, illustrate key pathways related to the application of decalin as a fuel additive.
Caption: Simplified Decalin Combustion Pathway.
Caption: Decalin-Induced α2u-globulin Nephropathy Pathway in Male Rats.
Experimental Workflows
Caption: ASTM D613 Cetane Number Testing Workflow.
Caption: ASTM D3241 Thermal Stability Workflow.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. cup.edu.cn [cup.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alpha 2u-globulin nephropathy and carcinogenicity following exposure to decalin (decahydronaphthalene) in F344/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. climate.ec.europa.eu [climate.ec.europa.eu]
- 7. α2u-Globulin Nephropathy and Renal Tumors in National Toxicology Program Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferrocene — antiknock additive [oduvanchik-him.ru]
- 9. sportpilottalk.com [sportpilottalk.com]
- 10. AMF [iea-amf.org]
A Comparative Guide to Assessing the Purity of Synthesized Decalin Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized decalin derivatives is a critical step to ensure the reliability and reproducibility of experimental results. An impure compound can lead to misleading biological data and complicate structure-activity relationship (SAR) studies. This guide provides an objective comparison of the primary analytical techniques used for purity assessment, complete with experimental protocols and supporting data.
The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a common motif in a vast array of natural products, particularly sesquiterpenoids and diterpenoids.[1] The synthesis of these complex molecules can introduce various impurities, including unreacted starting materials, reagents, catalysts, byproducts like stereoisomers (cis and trans), and residual solvents.[2] Therefore, a multi-faceted analytical approach using orthogonal techniques is essential for a comprehensive purity evaluation.[3]
Primary Analytical Techniques for Purity Assessment
The most powerful and commonly employed methods for determining the purity of synthesized organic compounds, including decalin derivatives, are chromatographic and spectroscopic techniques.[4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the cornerstones of purity analysis.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the identification of unknown impurities.[3][5][6]
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for purity determination, especially for non-volatile and thermally labile compounds.[7] It excels at separating complex mixtures, allowing for the quantification of the main compound relative to its impurities.[4][8]
-
Strengths: Applicable to a wide range of compounds, high precision, and widely available. Multiple detectors (e.g., UV, DAD, ELSD, MS) can be used.[3][7]
-
Limitations: Quantification of unknown impurities relies on the assumption of a similar detector response. The target molecule may require a chromophore for sensitive UV detection.[7]
Gas Chromatography (GC) GC is a powerful tool for separating and analyzing volatile and thermally stable compounds.[7] When coupled with a Flame Ionization Detector (FID), it offers excellent quantification capabilities over a wide concentration range.[9]
-
Strengths: High separation efficiency and resolution.[7] Sensitive detection with FID.
-
Limitations: Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some decalin derivatives.[7] High temperatures could potentially lead to on-column degradation.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy qNMR, particularly ¹H qNMR, has emerged as a primary analytical method that allows for the determination of absolute purity without requiring a specific reference standard of the analyte.[4][7][10] It provides a direct measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8]
-
Strengths: Provides an absolute measure of purity and does not require a reference standard of the same compound.[7] It is a non-destructive technique and provides structural information about impurities.[7][10]
-
Limitations: Lower sensitivity compared to chromatographic techniques. Signal overlap in complex mixtures can complicate quantification.[7]
Mass Spectrometry (MS) Coupled with Chromatography (LC-MS & GC-MS) Combining the separation power of chromatography with the high sensitivity and specificity of mass spectrometry makes LC-MS and GC-MS ideal for detecting and identifying trace-level or unknown impurities.[4] MS provides the molecular weight and fragmentation patterns of eluted compounds, which are crucial for structural elucidation.[5][6][11]
-
Strengths: High sensitivity and specificity, excellent for identifying unknown impurities.[4][11]
-
Limitations: Less accurate for quantification compared to a validated HPLC-UV or GC-FID method unless appropriate standards are used.[4]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the primary purity assessment techniques. A purity of >95% is generally acceptable for research-grade compounds, while >98% is often required for more advanced studies.[3]
| Technique | Parameter Measured | Typical Purity Requirement (Research Grade) | Key Advantages | Common Impurities Detected |
| HPLC-UV/DAD | Peak Area % | >95% | High precision, widely available, quantitative.[3] | Non-volatile starting materials, byproducts, degradation products. |
| GC-FID | Peak Area % | >95% | Excellent for volatile compounds, high resolution. | Volatile starting materials, byproducts, residual solvents. |
| qNMR | Absolute Molar Purity (%) | >95% | Absolute quantification without analyte-specific standard, structurally informative.[4][10] | Isomers, byproducts with different proton counts, some residual solvents. |
| LC-MS / GC-MS | Mass-to-charge (m/z) | - (Used for Identification) | High sensitivity, provides molecular weight for impurity identification.[3][11] | Trace-level impurities, isomers, unexpected byproducts. |
| Elemental Analysis | % Composition (C, H, N, etc.) | Within ±0.4% of theoretical | Confirms elemental composition and structural integrity.[3] | Inorganic salts, compounds with different elemental ratios. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or trifluoroacetic acid, is commonly used.
-
Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength appropriate for the decalin derivative (e.g., 210 nm, 254 nm). A DAD is recommended to check for peak purity.[3]
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[3][12]
-
Data Analysis: Integrate all peaks, excluding the solvent front. The purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%.[4][13]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column is often suitable (e.g., HP-5, DB-17). For instance, a 100% dimethylpolysiloxane column (50 m x 0.2 mm, 0.5 µm film thickness) can be used.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).[5]
-
Inlet: Split injection (e.g., 100:1 split ratio) at 270-300 °C.[5][9]
-
Oven Temperature Program:
-
Example: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.[9]
-
-
Detector: FID at 300 °C.[9]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.
-
Data Analysis: Calculate purity using the area percent method, excluding the solvent peak.[14]
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).[3]
-
Internal Standard (IS): A high-purity (certified) internal standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone, 1,3,5-trimethoxybenzene).
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Sample Preparation: Accurately weigh (to 0.01 mg) about 10 mg of the decalin derivative and about 5 mg of the internal standard into the same vial.[13][15] Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7-1.0 mL) and transfer to an NMR tube.[13][15]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full signal recovery.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Select well-resolved, non-overlapping signals for both the analyte and the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard
-
Workflow and Method Selection Visualized
To further clarify the process, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting the appropriate analytical methods.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
A Head-to-Head Battle for the Decalin Core: Biomimetic versus Enzymatic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance of biomimetic and enzymatic routes for the synthesis of the decalin ring system, a crucial scaffold in numerous natural products and pharmaceuticals.
The decalin ring system, a bicyclic hydrocarbon, is a fundamental structural motif present in a vast array of biologically active natural products, including steroids, terpenoids, and polyketides. Its stereochemical complexity, with the potential for both cis and trans ring fusions and multiple chiral centers, presents a significant challenge for synthetic chemists. This guide provides a detailed comparison of two key strategies employed for the stereoselective synthesis of decalins: biomimetic intramolecular Diels-Alder (IMDA) reactions and enzymatic cyclizations using Diels-Alderases. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal approach for their synthetic targets.
Performance Comparison: A Numbers Game
The choice between a biomimetic and an enzymatic approach often hinges on desired stereoselectivity, yield, and reaction conditions. The following table summarizes key quantitative data from representative studies, highlighting the strengths and weaknesses of each method.
| Approach | Substrate/Target | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Key Observations |
| Enzymatic | Fischerin (B594062) Precursor | FinI (Diels-Alderase) | Low (in vitro conversion) | exclusively cis | The enzyme FinI demonstrates absolute stereocontrol, yielding only the cis-decalin product, which is kinetically disfavored in thermal reactions.[1] |
| Biomimetic | Fischerin Precursor | Thermal (non-enzymatic) | Low | Mixture of cis and trans | In the absence of the enzyme, the thermal cyclization of the fischerin precursor leads to a mixture of stereoisomers, with the trans product being a notable component.[1] |
| Biomimetic | Nitroalkene Triene | Thermal (Benzene, 85 °C) | 80 | 73:27 (trans:cis) | Thermal IMDA of this acyclic precursor shows a preference for the trans-fused decalin.[1] |
| Biomimetic | Nitroalkene Triene | Me₂AlCl (Lewis Acid, -30 °C) | 88 | 97:3 (trans:cis) | The use of a Lewis acid catalyst significantly enhances the diastereoselectivity of the IMDA reaction, strongly favoring the trans product.[1] |
Delving into the Mechanisms: Reaction Pathways
The synthetic routes for biomimetic and enzymatic decalin synthesis follow distinct pathways, each with its own set of intermediates and controlling factors.
Biomimetic Intramolecular Diels-Alder (IMDA) Reaction
Biomimetic synthesis often mimics the proposed biosynthetic pathway by employing an intramolecular [4+2] cycloaddition of a polyene precursor. This reaction can be promoted by heat or by the use of a Lewis acid catalyst to activate the dienophile.
Enzymatic Decalin Synthesis by a Diels-Alderase
In nature, specialized enzymes called Diels-Alderases catalyze the intramolecular Diels-Alder reaction with remarkable precision, dictating both the regio- and stereochemistry of the resulting decalin core. The enzyme's active site acts as a molecular mold, pre-organizing the flexible polyene substrate into a specific conformation that leads to a single desired stereoisomer.
Experimental Corner: Protocols for Success
Reproducibility is paramount in scientific research. Here, we provide detailed methodologies for a representative biomimetic IMDA reaction and for the expression, purification, and assay of a Diels-Alderase enzyme.
Protocol 1: Biomimetic Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol is adapted from the work of Williams and colleagues and is representative of a Lewis acid-catalyzed IMDA reaction to form a trans-decalin system.[1]
Materials:
-
Nitroalkene triene substrate
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Dimethylaluminum chloride (Me₂AlCl) solution (e.g., 1 M in hexanes)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the nitroalkene triene substrate in anhydrous dichloromethane under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add a solution of dimethylaluminum chloride (1.4 equivalents) to the cooled solution of the substrate.
-
Stir the reaction mixture at -30 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trans-decalin product.
Protocol 2: Heterologous Expression and Purification of the FinI Diels-Alderase
This protocol is based on the methods described by Ohashi and coworkers for the production of the FinI enzyme.[1]
1. Gene Cloning and Expression Vector Construction:
-
The gene encoding the FinI protein is amplified by PCR and cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (His₆) tag for affinity purification.
2. Heterologous Expression in E. coli:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37 °C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18 °C) overnight to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His₆-tagged FinI protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a storage buffer.
4. In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the purified FinI enzyme, the acyclic precursor of fischerin, and a suitable buffer.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C).
-
Monitor the formation of the cis-decalin product over time by LC-MS analysis.
Conclusion: Choosing the Right Tool for the Job
Both biomimetic and enzymatic approaches offer powerful strategies for the synthesis of the decalin core.
Biomimetic IMDA reactions provide a versatile and often high-yielding route to decalin systems. The stereochemical outcome can be influenced by the substrate geometry and the choice of reaction conditions, with Lewis acid catalysis often providing excellent control for the formation of trans-fused systems. However, achieving high stereoselectivity for the kinetically disfavored cis-decalin products can be challenging.
Enzymatic synthesis using Diels-Alderases offers unparalleled stereocontrol, often affording a single stereoisomer with absolute precision. This is particularly valuable for the synthesis of complex natural products where specific stereochemistry is crucial for biological activity. The case of FinI demonstrates the power of enzymes to catalyze synthetically challenging transformations, such as the exclusive formation of a cis-decalin. However, the development of an enzymatic process requires significant upfront effort in gene cloning, protein expression, and purification.
Ultimately, the choice between these two methodologies will depend on the specific synthetic target, the desired stereochemistry, and the resources available. For targets requiring the less stable cis-decalin stereoisomer, an enzymatic approach, if available, is likely the superior choice. For the synthesis of more common trans-decalin systems, a well-optimized biomimetic IMDA reaction may offer a more practical and scalable solution. The continued discovery and engineering of novel Diels-Alderases will undoubtedly expand the synthetic chemist's toolbox, providing even more powerful and selective methods for the construction of this important structural motif.
References
Validating Kinetic Models for Decalin's Catalytic Transformations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of kinetic models for various catalytic reactions of decalin. It provides supporting experimental data, detailed methodologies, and visual representations of reaction pathways and workflows to aid in the selection and application of appropriate models.
Decalin, a bicyclic alkane, serves as a model compound in numerous studies of catalytic reactions, including dehydrogenation for hydrogen storage, hydrogenation, catalytic cracking for olefin production, and ring-opening for the synthesis of high-value chemicals. The validation of kinetic models is crucial for understanding reaction mechanisms, optimizing process conditions, and designing efficient catalysts. This guide compares different kinetic models and the experimental data used for their validation across several key decalin reactions.
Dehydrogenation of Decalin
The catalytic dehydrogenation of decalin to naphthalene (B1677914) is a key reaction in hydrogen storage and release systems. The reaction typically proceeds through the intermediate tetralin. Kinetic modeling of this process is essential for optimizing hydrogen production rates.
Comparative Kinetic Models and Experimental Validation
Different kinetic models have been proposed to describe the dehydrogenation of decalin, with the choice of model often depending on the catalyst and reaction conditions.
| Kinetic Model | Catalyst | Key Findings | Reference |
| First- and Second-Order Models | Not specified | The dehydrogenation of cis-decalin approaches maximum conversion at 300–340 °C, while trans-decalin reaches about 70% conversion. The reaction kinetics for trans-decalin are predominantly described by a second-order equation. | [1] |
| Hougen-Watson | Supported Pt catalysts | A Hougen-Watson type model successfully accounted for the dehydrogenation of both cis- and trans-decalin, as well as the isomerization between them and the formation of tetralin and naphthalene. Supported Pt catalysts achieved approximately 98% conversion with over 99.9% selectivity. | [2] |
| Density Functional Theory (DFT) Calculations | Pd and Pt catalysts | Theoretical calculations, combined with experimental validation, showed that the initial dehydrogenation of decalin to tetralin is energetically more favorable on Pt catalysts. Conversely, the subsequent dehydrogenation of tetralin to naphthalene is more facile on Pd catalysts. | [2][3] |
Experimental Protocol: Dehydrogenation in a Fixed-Bed Tubular Reactor
A common experimental setup for studying decalin dehydrogenation is a fixed-bed tubular reactor.[2]
Apparatus:
-
A fixed-bed tubular reactor.
-
Gas chromatograph for product analysis.
Procedure:
-
The catalyst is packed into the reactor.
-
A carrier gas (e.g., nitrogen or argon) is passed through the reactor.
-
Liquid decalin is introduced into the heated carrier gas stream, where it vaporizes.
-
The gaseous mixture of decalin and carrier gas flows through the catalyst bed, where the dehydrogenation reaction occurs.
-
The reactor effluent is cooled to condense the liquid products.
-
The gas and liquid products are separated and analyzed using a gas chromatograph to determine the conversion of decalin and the selectivity to different products.
-
Experiments are typically conducted over a range of temperatures (e.g., 275–345 °C) and at atmospheric pressure.[2]
Hydrogenation of Naphthalene to Decalin
The hydrogenation of naphthalene to decalin is an important reaction in the upgrading of heavy oils and coal-derived liquids. This process involves the sequential hydrogenation of naphthalene to tetralin and then to decalin, with the formation of both cis and trans isomers of decalin.
Comparative Kinetic Models and Experimental Validation
| Kinetic Model | Catalyst | Key Findings | Reference |
| Power-Law Model | Pt/Al₂O₃ | The rates of tetralin hydrogenation and cis-decalin isomerization were described by pseudo-first-order kinetics. Apparent activation energies were determined to be 9.88 kcal/mol for tetralin to cis-decalin, 7.25 kcal/mol for tetralin to trans-decalin, and 14.75 kcal/mol for cis-decalin isomerization. | [4][5] |
| Langmuir-Hinshelwood Model | Supported metal catalysts | A generalized Langmuir-Hinshelwood model revealed that the relative rates of tetralin hydrogenation and cis-to-trans decalin isomerization are significantly affected by the competitive adsorption of decalin and tetralin on the catalyst surface. | [4] |
Experimental Protocol: Hydrogenation in a Trickle Bed Reactor
The hydrogenation of naphthalene is often studied in a trickle bed reactor.[5]
Apparatus:
-
A trickle bed reactor.
-
High-pressure liquid pump.
-
Mass flow controller for hydrogen.
-
Gas-liquid separator.
-
Gas chromatograph for analysis.
Procedure:
-
The catalyst is loaded into the trickle bed reactor.
-
A solution of naphthalene in a suitable solvent is pumped into the reactor.
-
Hydrogen gas is introduced into the reactor concurrently with the liquid feed.
-
The liquid and gas flow downwards over the catalyst bed.
-
The reaction is carried out at elevated temperatures (e.g., 473–533 K) and pressures (e.g., 1.7–8.7 MPa).[5]
-
The product stream from the reactor enters a gas-liquid separator.
-
Liquid samples are collected and analyzed by gas chromatography to determine the concentrations of naphthalene, tetralin, and decalin isomers.
Catalytic Cracking and Ring Opening of Decalin
Catalytic cracking and ring-opening of decalin are crucial reactions for producing valuable light olefins and high-quality diesel fuels. The reaction mechanisms and product distributions are highly dependent on the type of catalyst used.
Comparative Catalytic Systems and Product Distributions
| Catalyst Type | Catalyst Examples | Primary Reaction Mechanism | Major Products | Reference |
| Bifunctional | Pt/La-X, Rh/H-Beta | Paring reaction via carbenium ions, preceded by skeletal isomerization. | Isobutane, methylcyclopentane, open-chain decanes. | [6][7] |
| Hydrogenolytic | Ir/silica | Carbon-carbon bond cleavage via hydrogenolysis on the metal surface without prior isomerization. | C1 and C9 fragments. | [6][7] |
| Solid Acid | Zeolites (e.g., USY) | Carbocation formation on Brønsted acid sites followed by cracking. | Light olefins, aromatics. | [8][9] |
| Metal Oxide | Not specified | Formation of free radicals via carbanions, followed by cracking. | Not specified in detail. | [8] |
Experimental Protocol: Hydroconversion in a High-Pressure Flow-Type Apparatus
The hydroconversion of decalin is typically studied in a high-pressure flow-type apparatus.[6][7]
Apparatus:
-
High-pressure flow-type reactor.
-
Hydrogen supply with pressure control.
-
Liquid feed pump.
-
Product collection system.
-
Gas chromatograph with mass spectrometer (GC/MS) for product identification.
Procedure:
-
The catalyst is placed in the reactor.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 5.2 MPa).[6][7]
-
Liquid decalin is fed into the reactor at a controlled flow rate.
-
The reaction is conducted at various temperatures to study the effect on conversion and selectivity.
-
The product stream is cooled and depressurized.
-
The products are analyzed by GC/MS to identify and quantify the various isomers and cracked products.
Oxidation and Pyrolysis of Decalin
The oxidation and pyrolysis of decalin are important for understanding its combustion characteristics, as it is a component of jet and diesel fuels. Semi-detailed kinetic models are often employed to describe the complex reaction networks involved.
Kinetic Modeling and Experimental Validation
A semi-detailed chemical kinetic reaction mechanism, comprising approximately 11,000 reactions and 360 species, has been used to model decalin oxidation.[10] This model has shown reasonable agreement with experimental data obtained from a jet-stirred reactor and shock-tube experiments.[10][11] The model can also represent decalin pyrolysis data from the literature.[10]
Experimental Protocol: Oxidation in a Jet-Stirred Reactor
Apparatus:
-
Jet-stirred reactor.
-
Mass flow controllers for fuel and oxidizer.
-
Sampling probe.
-
Gas chromatograph for species concentration measurement.
Procedure:
-
A gaseous mixture of decalin, oxygen, and a diluent (e.g., nitrogen) is continuously fed into the jet-stirred reactor.
-
The reactor is maintained at a constant temperature and pressure (e.g., 1 and 10 atm).[10]
-
The reaction is allowed to reach a steady state.
-
A sample of the reacting mixture is withdrawn through a probe.
-
The concentrations of stable species in the sample are measured using a gas chromatograph.
-
Experiments are performed over a range of temperatures (e.g., 750–1350 K) and equivalence ratios (e.g., 0.5–1.5).[10]
This guide provides a comparative overview of the validation of kinetic models for several key catalytic reactions of decalin. The presented data and experimental protocols offer a valuable resource for researchers in selecting and applying appropriate models for their specific research needs. The visual representations of reaction pathways and experimental workflows further aid in understanding the complex processes involved in decalin catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of naphthalene hydrogenation over Pt/Al{sub 2}O{sub 3} catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. sylzyhg.com [sylzyhg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
comparative performance of decalin in different catalytic systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of decalin's performance across various catalytic systems, supported by experimental data. It is designed to assist researchers in selecting the most suitable catalytic approach for their specific applications, whether it be in the synthesis of high-density fuels, specialty chemicals, or as a hydrogen carrier.
Executive Summary
Decalin, a saturated bicyclic hydrocarbon, serves as a versatile substrate in a range of catalytic transformations, primarily focusing on dehydrogenation for hydrogen release, hydrogenation for hydrogen storage, and ring-opening for the production of high-value products like jet fuel components. The choice of catalyst and reaction conditions profoundly influences the efficiency and selectivity of these processes. This guide delves into the comparative performance of different catalytic systems for these key reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.
Dehydrogenation of Decalin: A Comparative Analysis of Pt and Pd Catalysts
The catalytic dehydrogenation of decalin to naphthalene (B1677914) is a two-step process involving the intermediate formation of tetralin. The performance of Platinum (Pt) and Palladium (Pd) catalysts, typically supported on carbon (C) or alumina (B75360) (Al₂O₃), has been extensively studied for this reaction. Theoretical and experimental findings consistently demonstrate distinct catalytic behaviors for these two metals.[1][2][3][4][5]
Key Findings:
-
Pt catalysts exhibit higher activity for the initial dehydrogenation step, the conversion of decalin to tetralin .[1][2][3]
-
Pd catalysts are more efficient in the subsequent dehydrogenation of tetralin to naphthalene .[1][2][3]
This difference in catalytic activity can be attributed to the distinct structural and chemical characteristics of the metals.[1]
Performance Data
| Catalyst | Support | Temperature (°C) | Decalin Conversion (%) | Tetralin Selectivity (%) | Naphthalene Selectivity (%) | Reference |
| Pt | C | 300 | High | High | Low | [1] |
| Pd | C | 300 | Lower than Pt | Low | High | [1] |
| Pt | Al₂O₃ | 400 | >90 | - | - | [6] |
Note: Specific quantitative data for direct side-by-side comparison under identical conditions is often proprietary or varies significantly with experimental setup. The table provides a qualitative summary based on the cited literature.
Experimental Protocol: Catalytic Dehydrogenation of Decalin
A typical experimental setup for the vapor-phase dehydrogenation of decalin involves a fixed-bed flow reactor.
-
Catalyst Preparation: The supported Pt/C or Pd/C catalyst is prepared by incipient wetness impregnation of the carbon support with a solution of a metal precursor (e.g., H₂PtCl₆ or PdCl₂). The impregnated support is then dried and reduced under a hydrogen flow at elevated temperatures.
-
Reaction Setup: A known amount of the catalyst is packed into a tubular reactor. The reactor is heated to the desired reaction temperature (e.g., 300-400°C) under an inert gas flow.[6]
-
Reaction Execution: A feed of decalin is vaporized and passed through the catalyst bed, often with a carrier gas. The reaction products are then cooled and collected for analysis.
-
Product Analysis: The product mixture is analyzed using gas chromatography (GC) to determine the conversion of decalin and the selectivity towards tetralin and naphthalene.
Reaction Pathway
Hydrogenation of Naphthalene/Tetralin to Decalin
The hydrogenation of aromatic compounds like naphthalene and tetralin to produce decalin is a critical reaction for hydrogen storage and the production of high-energy-density fuels. This section compares the performance of Palladium on Alumina (Pd/Al₂O₃) and Nickel-Molybdenum (NiMo) based catalysts.
Key Findings:
-
Pd/Al₂O₃ catalysts are highly active for the complete hydrogenation of naphthalene to decalin. The catalytic activity is significantly dependent on the Pd loading.[7][8]
-
Ni- and Mo-based catalysts , such as a novel Mo-doped Ni-enriched mixed metal oxide (Mo-MMO), show a higher selectivity towards the formation of cis-decalin compared to Pd/Al₂O₃.[7][8][9] The cis-isomer is often preferred for subsequent ring-opening reactions.[10]
Performance Data
| Catalyst | Support | Pd Loading (wt%) | Decalin Yield (%) | cis/trans Ratio | Reference |
| Pd/Al₂O₃ | Al₂O₃ | 5 | 99.5 | Lower | [7] |
| Pd/Al₂O₃ | Al₂O₃ | 2 | 26.9 | Lower | [7] |
| Pd/Al₂O₃ | Al₂O₃ | 1 | 5.3 | Lower | [7] |
| Mo-NiMMO | - | - | 29 | 0.62 | [7][8] |
| NiMo/Al₂O₃ | Al₂O₃ | - | 1.2 | Higher | [7] |
Experimental Protocol: Hydrogenation of Naphthalene
The hydrogenation of naphthalene is typically carried out in a batch reactor.
-
Catalyst Preparation: Pd/Al₂O₃ catalysts are prepared by impregnating γ-Al₂O₃ with an aqueous solution of a Pd precursor. The catalyst is then dried and calcined. NiMo/Al₂O₃ catalysts are similarly prepared using respective metal salt solutions.
-
Reaction Setup: The catalyst is placed in a high-pressure autoclave reactor along with the naphthalene feedstock and a solvent. The reactor is sealed and purged with hydrogen.
-
Reaction Execution: The reactor is pressurized with hydrogen and heated to the desired reaction temperature (e.g., 300°C) with constant stirring. The reaction is allowed to proceed for a specific duration.
-
Product Analysis: After cooling and depressurizing the reactor, the liquid products are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the yield and isomeric distribution of decalin.
Reaction Pathway
Ring-Opening of Decalin
The selective ring-opening of decalin is a desirable process for converting naphthenic molecules into high-cetane number components for diesel and jet fuels. This reaction is more complex than dehydrogenation or hydrogenation and often involves a bifunctional catalytic mechanism with both metal and acid sites.
Key Findings:
-
Iridium (Ir)-based catalysts have shown high selectivity for ring-opening products. For example, an Ir/saponite (B12675438) catalyst achieved approximately 90% selectivity to ring-opening products at about 80% decalin conversion.[11]
-
Zeolite-based catalysts (e.g., H-Beta, H-Y, H-Mordenite) can also catalyze the ring-opening of decalin, but the reaction often proceeds via skeletal isomerization to form alkyl-substituted bicyclononanes and bicyclooctanes as intermediates.[1][12]
-
Bifunctional catalysts , such as Ni-W carbide/Al₂O₃-USY, exhibit high conversion of decalin and high selectivity towards ring-opening products, with low selectivity to cracking products.[13][14] In contrast, monofunctional acid catalysts tend to show the opposite trend.[13][14]
Performance Data
| Catalyst | Support | Temperature (K) | Decalin Conversion (%) | Ring-Opening Product Selectivity (%) | Key Products | Reference |
| Ir/saponite | Saponite | - | ~80 | ~90 | Full and partial ring-opening products | [11] |
| Rh/saponite | Saponite | - | - | Lower | Skeletal isomerization and partial ring-opening products | [11] |
| Ru/saponite | Saponite | - | - | Lower | Hydrocracking products (C1-C9) and ring-opening products | [11] |
| H-Beta-25 | Zeolite | 498-573 | Varies | Varies | Skeletal isomers, ring-opening products, cracking products | [12] |
| Ni-W carbide | Al₂O₃-USY | 568-618 | High | High | Ring-opening products | [13][14] |
Experimental Protocol: Decalin Ring-Opening
The ring-opening of decalin is typically studied in a high-pressure fixed-bed reactor.
-
Catalyst Synthesis: The synthesis method varies depending on the catalyst. For instance, Ir/saponite is prepared by incipient wetness impregnation of saponite with an iridium chloride solution.[11] Ni-W carbide catalysts are prepared by carburizing the corresponding oxide precursors.[14]
-
Catalyst Characterization: Catalysts are thoroughly characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) to determine their structural and acidic properties.[11]
-
Reaction Setup: The catalyst is loaded into a continuous-flow reactor. The system is pressurized with hydrogen.
-
Reaction Execution: A liquid feed of decalin is introduced into the reactor along with a hydrogen flow at a specific temperature (e.g., 295-345°C) and pressure (e.g., 5 MPa).[14]
-
Product Analysis: The reaction products are collected and analyzed by GC-MS to identify and quantify the various ring-opening, isomerization, and cracking products.
Reaction Pathway and Experimental Workflow
References
- 1. ou.edu [ou.edu]
- 2. researchgate.net [researchgate.net]
- 3. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. "Decalin Dehydrogenation for In-Situ Hydrogen Production to Increase Ca" by Christopher Bruening [ecommons.udayton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ou.edu [ou.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.abo.fi [research.abo.fi]
- 13. Ring opening of decalin over bifunctional Ni–W carbide/Al2O3–USY catalysts and monofunctional acid Ni–W oxide/Al2O3–USY - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
analysis of decalin as a solvent for different classes of polymers
Decalin as a Solvent for Polymers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Decalin (decahydronaphthalene) is a versatile, nonpolar organic solvent widely utilized in various industrial and research applications, including as a medium for polymer dissolution and processing. Its unique properties, such as high boiling point and thermal stability, make it a suitable solvent for a range of polymers, particularly at elevated temperatures. This guide provides a comparative analysis of decalin's performance as a solvent for different classes of polymers, with supporting experimental data and detailed methodologies.
Quantitative Comparison of Solvent Performance
The effectiveness of a solvent for a particular polymer is determined by several factors, including chemical similarity, temperature, and the polymer's molecular weight and crystallinity. Below are tables summarizing the performance of decalin in comparison to other common nonpolar solvents for polyethylene (B3416737), polypropylene, and polystyrene.
Table 1: Comparison of Dissolution Properties for Polyethylene (PE)
| Solvent | Polymer Type | Dissolution Temperature (°C) | Observations |
| Decalin | LDPE | ~70 | Good solvent at elevated temperatures.[1] |
| HDPE | ~135 | Effective for dissolving high-density polyethylene.[1] | |
| UHMWPE | 83 | Used in gel spinning of UHMWPE fibers; gelation occurs after a longer time compared to paraffin.[2] | |
| Xylene | LDPE | ~75 | A commonly used solvent for polyethylene.[3] |
| HDPE | ~100 | Effective, but may require boiling for complete dissolution.[3][4] | |
| Tetralin | PE | High Temperature | Mentioned as a suitable solvent for PE at elevated temperatures.[4] |
| Paraffin | UHMWPE | 106-108 | Results in a lower solution viscosity compared to decalin.[2] |
Table 2: Comparison of Dissolution Properties for Polypropylene (PP)
| Solvent | Polymer Type | Dissolution Temperature (°C) | Dissolution Time (min) | Observations |
| Decalin | Isotactic PP | ~130 | ~19 | Effective solvent at elevated temperatures.[5][6] |
| Atactic PP | Room Temperature | - | Atactic (amorphous) PP is more readily soluble.[4] | |
| Xylene | Isotactic PP | Elevated | - | A common alternative to decalin for dissolving PP.[4] |
| Tetralin | Isotactic PP | Elevated | - | Another effective nonpolar solvent for PP at high temperatures.[7] |
| Decane | Isotactic PP | ~130 | ~27 | Slower dissolution compared to decalin at the same temperature.[5][6] |
Table 3: Comparison of Solution Viscosity for Different Polymers
| Polymer | Solvent | Temperature (°C) | Intrinsic Viscosity [η] (dL/g) / Mark-Houwink Parameters |
| Polypropylene | Decalin | 135 | [η] = 1.10 x 10⁻⁴ M_w⁰.⁸⁰[7][8] |
| Tetralin | 130 | [η] = 7.46 x 10⁻⁵ M_v⁰.⁸¹⁷[7] | |
| p-Xylene | 120 | [η] = 7.60 x 10⁻⁵ M_v⁰.⁸⁰⁶[7] | |
| Polyethylene | Decalin | 135 | [η] = 5.72 x 10⁻⁴ M_w⁰.⁷⁰[1] |
| Polystyrene | Decalin | 25 | Higher viscosity compared to toluene, indicating it's a poorer solvent at this temperature. |
Table 4: Hansen Solubility Parameters (HSP) for Solvent Comparison
Hansen Solubility Parameters are a valuable tool for predicting the solubility of a polymer in a given solvent. The principle of "like dissolves like" is quantified by comparing the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters of the polymer and solvent. A smaller difference in these parameters suggests a higher likelihood of solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Decalin | 18.0 | 0.4 | 0.2 |
| o-Xylene | 17.8 | 1.0 | 3.1[9] |
| Toluene | 18.0 | 1.4 | 2.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
Experimental Protocols
Accurate and reproducible data are crucial for comparing solvent performance. Below are detailed methodologies for key experiments cited in this guide.
Determination of Polymer Solubility (Cloud Point Method)
This method is used to determine the temperature at which a polymer solution of a known concentration becomes cloudy upon cooling, indicating the onset of phase separation.
Apparatus:
-
Temperature-controlled bath with a viewing window
-
Light source and detector (for turbidity measurement)
-
Sealed glass tubes
-
Magnetic stirrer and stir bars
-
Thermometer or thermocouple
Procedure:
-
A polymer solution of a specific concentration is prepared by dissolving a known mass of the polymer in a known volume of the solvent (e.g., decalin) at an elevated temperature with stirring until the solution is homogeneous.
-
The solution is then placed in the temperature-controlled bath.
-
The temperature of the bath is gradually lowered at a controlled rate.
-
The solution is continuously monitored visually or with a light transmittance detector.
-
The temperature at which the solution first becomes turbid is recorded as the cloud point temperature.[10][11][12][13]
Determination of Intrinsic Viscosity
Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to its molecular weight. It is determined by measuring the viscosity of dilute polymer solutions and extrapolating to zero concentration.[14]
Apparatus:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
A stock solution of the polymer in the chosen solvent (e.g., decalin) is prepared at a known concentration.
-
A series of dilutions are made from the stock solution to obtain several solutions of varying concentrations.
-
The viscometer is cleaned and dried thoroughly.
-
The flow time of the pure solvent through the viscometer capillary is measured multiple times at a constant temperature, and the average is calculated.[15][16]
-
The flow time for each of the dilute polymer solutions is then measured in the same manner.[15][16]
-
The relative viscosity (η_rel) and specific viscosity (η_sp) are calculated for each concentration.
-
The reduced viscosity (η_sp/c) is plotted against concentration (c).
-
The intrinsic viscosity [η] is determined by extrapolating the linear plot to zero concentration.[14][15][17]
Visualizing Polymer-Solvent Interactions
The following diagram illustrates the logical workflow for evaluating and comparing decalin as a polymer solvent.
Caption: Workflow for comparing decalin with other solvents.
Conclusion
Decalin is an effective nonpolar solvent for various polymers, particularly polyolefins like polyethylene and polypropylene, at elevated temperatures. Its performance is often comparable to other high-boiling point aromatic and alicyclic hydrocarbons such as xylene and tetralin. The choice of solvent will ultimately depend on the specific polymer, its molecular characteristics, the desired solution properties, and the processing temperature. For applications requiring the dissolution of highly crystalline polymers, decalin's high boiling point and thermal stability make it a strong candidate. However, for some applications, alternative solvents may offer advantages in terms of dissolution kinetics or solution viscosity. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the selection of an appropriate solvent system for polymer-based research and development.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solution Properties of Stereospecific Polymers [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 10. Measurement of cloud point temperature in polymer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. sweet.ua.pt [sweet.ua.pt]
- 14. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]
- 15. users.metu.edu.tr [users.metu.edu.tr]
- 16. spegroup.ru [spegroup.ru]
- 17. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
A Comparative Guide to Confirming the Stereochemistry of Substituted Decalin Products
For researchers in drug development and organic synthesis, unequivocally determining the stereochemistry of substituted decalin scaffolds is a critical step. The rigid, fused-ring system of decalin gives rise to complex stereoisomers that can exhibit significantly different biological activities and physical properties.[1][2] This guide provides a comparative overview of the most effective analytical techniques for stereochemical confirmation, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used tool for determining the relative stereochemistry of decalin derivatives in solution.[1] By analyzing through-bond (coupling constants) and through-space (Nuclear Overhauser Effect) interactions, a detailed 3D picture of the molecule can be constructed.
A. Analysis of Proton-Proton (¹H-¹H) Coupling Constants (J-values)
The magnitude of the coupling constant between two vicinal protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. In the rigid chair-like conformations of decalin rings, this allows for the direct determination of substituent orientation (axial vs. equatorial). A trans-fused decalin skeleton, for example, can be deduced from a large coupling constant for the bridgehead protons (e.g., H1/H6), indicating a 1,2-trans-diaxial relationship.[3]
Key Experimental Data: Typical ¹H-¹H Coupling Constants in Decalin Systems
| Interaction Type | Dihedral Angle (approx.) | Typical J-value (Hz) | Implication |
|---|---|---|---|
| Axial-Axial (J_ax,ax) | ~180° | 8 - 13 Hz | Protons are trans to each other. |
| Axial-Equatorial (J_ax,eq) | ~60° | 2 - 5 Hz | Protons are gauche to each other. |
| Equatorial-Equatorial (J_eq,eq) | ~60° | 2 - 5 Hz | Protons are gauche to each other. |
Experimental Protocol: 1D ¹H NMR for Coupling Constant Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified decalin product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.
-
Data Processing: Fourier transform the data and carefully phase the spectrum.
-
Analysis: Integrate all signals and measure the J-values for relevant multiplets. Compare the observed values to the expected ranges in the table above to assign axial and equatorial positions.
B. Nuclear Overhauser Effect (NOE) Spectroscopy
NOE-based experiments, such as 2D NOESY and ROESY, detect protons that are close to each other in space (typically < 5 Å), regardless of their through-bond connectivity.[4][5][6] This is invaluable for confirming stereochemical relationships, especially between substituents on different parts of the decalin ring system. For instance, a NOE correlation between an angular methyl group and an axial proton on a neighboring carbon can confirm their cis relationship.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The standard choice for small molecules (MW < 600) that tumble rapidly in solution.[4][7]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Preferred for medium-sized molecules (MW ~700-1200) where the NOE may be zero, as the ROE is always positive. It also helps to differentiate between true NOEs and artifacts from chemical exchange.[4][7]
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (15-20 mg in ~0.6 mL of solvent) to improve signal-to-noise. The solvent must be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.
-
Instrument Setup: On a high-field spectrometer, load a standard 2D NOESY pulse sequence.
-
Parameter Optimization: The most critical parameter is the mixing time (tₘ) . This is the period during which NOE buildup occurs.[4] For small molecules, typical mixing times range from 300 to 800 ms. Run a series of 1D NOE experiments or 2D NOESY experiments with different mixing times to find the optimal value.
-
Data Acquisition: Acquire the 2D NOESY spectrum. This can take several hours depending on the sample concentration.
-
Data Processing & Analysis: Process the 2D data to generate the spectrum. Cross-peaks off the diagonal indicate that the two corresponding protons are spatially close.[8] Correlate these observed NOEs with molecular models of the possible stereoisomers to find the correct structure.
Workflow for NMR-Based Stereochemistry Determination
Figure 1. NMR Workflow for Decalin Stereochemistry
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive "gold standard" for determining the absolute and relative stereochemistry of a molecule.[9] By diffracting X-rays off a single crystal, a precise three-dimensional electron density map of the molecule is generated, revealing the exact spatial arrangement of every atom.[9][10]
Comparison with NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
|---|---|---|
| State | Solid (requires a single, high-quality crystal) | Solution |
| Information | Absolute and relative stereochemistry, bond lengths, bond angles | Relative stereochemistry, solution-state conformation |
| Key Challenge | Growing a suitable crystal can be difficult or impossible. | Signal overlap in complex molecules; ambiguity in some NOE correlations. |
| Throughput | Lower; can be time-consuming. | Higher; routine analysis is rapid. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step. The purified decalin compound must be crystallized to produce a single, well-ordered crystal of sufficient size (~0.1-0.3 mm). This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: The selected crystal is mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of liquid nitrogen, and irradiated with a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.[9][10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then computationally refined to best fit the experimental data.[9]
-
Analysis: The final refined structure provides a definitive 3D model of the molecule, confirming its stereochemistry.
Decision Logic for Using X-ray Crystallography
Figure 2. Decision Workflow for Crystallography
Chiral Chromatography
Many substituted decalins are chiral. If a synthesis produces a racemic mixture (an equal mixture of two enantiomers), chiral chromatography is the primary method used for both analytical confirmation of the mixture and for preparative separation of the individual enantiomers.[11] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.[12][13]
Comparison of Common Chiral Stationary Phases (CSPs)
| CSP Type | Principle | Typical Applications |
|---|---|---|
| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Enantiomers fit differently into chiral grooves or cavities on the polymer backbone. | Broad applicability; the most widely used CSPs. |
| Cyclodextrin-based | Inclusion complexation; one enantiomer fits better into the chiral cyclodextrin (B1172386) cavity. | Good for aromatic and cyclic compounds.[13] |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and steric interactions with a small chiral molecule bonded to the silica (B1680970) support. | Good for compounds with π-acidic or π-basic groups. |
| Protein-based | Mimics biological interactions; complex binding with a protein bonded to the silica. | More common in bioanalytical applications. |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Select a set of 3-4 orthogonal chiral columns (e.g., one cellulose-based, one amylose-based, one cyclodextrin-based).
-
Mobile Phase Screening: For each column, screen a series of mobile phases. Start with standard normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions.
-
Optimization: Once partial separation is observed, optimize the mobile phase composition (e.g., ratio of solvents, type of alcohol modifier) and flow rate to maximize resolution. Temperature can also be adjusted.
-
Analysis/Separation: For analytical purposes, inject the racemic mixture to determine the enantiomeric excess (e.e.). For preparative work, scale up the optimized method to isolate larger quantities of each enantiomer.[13]
Principle of Chiral Separation
Figure 3. Principle of Chiral Chromatography
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
A Comparative Analysis of the Biological Activities of Decalin-Based Natural Products
For Researchers, Scientists, and Drug Development Professionals
Decalin-based natural products represent a structurally diverse class of secondary metabolites with a wide array of promising biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of three representative compounds: Fusarisetin A, Andrographolide (B1667393), and Equisetin. The information presented is supported by experimental data to facilitate objective comparison and aid in drug discovery and development efforts.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data for the selected decalin-based natural products, providing a direct comparison of their potency in different biological assays.
| Compound | Biological Activity | Assay | Target/Cell Line | IC50 / MIC | Reference(s) |
| Fusarisetin A | Anticancer | Acinar Morphogenesis Inhibition | MDA-MB-231 | ~77 µM | [1] |
| Cell Migration Inhibition | MDA-MB-231 | ~7.7 µM | [1] | ||
| Cell Invasion Inhibition | MDA-MB-231 | ~26 µM | [1] | ||
| Andrographolide | Anti-inflammatory | TNF-α Release Inhibition | LPS-stimulated THP-1 cells | 21.9 µM | [2] |
| Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 cells | >100 µM (for a derivative) | [3] | ||
| Equisetin | Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.5–1.0 µg/mL | [4] |
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 2–16 µg/mL | [4] | ||
| Minimum Inhibitory Concentration (MIC) | Xanthomonas oryzae pv. oryzicola | 4–16 µg/mL | [5] | ||
| Minimum Inhibitory Concentration (MIC) | Botrytis cinerea (EC50) | 10.7 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Anticancer Activity: Transwell Migration and Invasion Assays (for Fusarisetin A)
This assay is used to evaluate the ability of a compound to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.[6][7]
Materials:
-
24-well Transwell chambers (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum, FBS)
-
Test compound (Fusarisetin A)
-
Cancer cell line (e.g., MDA-MB-231)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Preparation of Inserts: For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is necessary. Rehydrate the inserts with serum-free medium.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
Treatment: Add the test compound (Fusarisetin A) at various concentrations to the upper chamber along with the cells.
-
Chemoattractant: Add complete medium containing FBS (chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with a fixation solution, followed by staining with a staining solution like crystal violet.
-
Quantification: Count the number of stained cells in several random microscopic fields. The results are often expressed as a percentage of the control (vehicle-treated) cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay) (for Andrographolide)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by immune cells (e.g., macrophages) in response to an inflammatory stimulus.[8][9]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound (Andrographolide)
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Culture: Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (Andrographolide) for a specified time.
-
Stimulation: Stimulate the cells with LPS to induce NO production. Include control wells with untreated cells and cells treated with LPS alone.
-
Sample Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
Griess Reaction: Add the Griess Reagent to the collected supernatants and the sodium nitrite standards in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature in the dark for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite in the samples by comparing the absorbance values to the standard curve generated from the sodium nitrite standards.
Antimicrobial Activity: Broth Microdilution Assay (for Equisetin)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11]
Materials:
-
Microbial strains (bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (Equisetin)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific density
-
Incubator
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound (Equisetin) in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound. Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these natural products exert their effects is crucial for their development as therapeutic agents.
Fusarisetin A: Inhibition of Cancer Cell Motility
Fusarisetin A has been identified as a potent inhibitor of cancer cell migration and invasion. While the precise molecular target is still under investigation, its mechanism of action is linked to the disruption of cellular processes essential for cell motility.[12][13] This makes it a promising candidate for the development of anti-metastatic therapies.
Figure 1. Workflow of Fusarisetin A's anti-metastatic action.
Andrographolide: Attenuation of Inflammation via NF-κB Inhibition
Andrographolide exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By blocking NF-κB activation, Andrographolide reduces the production of inflammatory mediators like TNF-α and nitric oxide.
Figure 2. Andrographolide's inhibition of the NF-κB signaling pathway.
Equisetin: Modulation of STAT3 Signaling
Recent studies have indicated that Equisetin can exert its biological effects, including potential anti-atherosclerotic actions, by directly binding to and inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3).[15] STAT3 is a transcription factor involved in various cellular processes, including inflammation and cell proliferation. Its inhibition by Equisetin presents a promising avenue for therapeutic intervention in diseases where STAT3 is dysregulated.
Figure 3. Equisetin's inhibitory effect on the STAT3 signaling pathway.
References
- 1. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide inhibits multiple myeloma cells by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. Transwell Migration/Invasion Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fusarisetin A: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Decalin: A Procedural Guide
For researchers and professionals in the scientific community, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. Decalin (decahydronaphthalene), a common solvent, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step instructions for the safe and compliant disposal of Decalin.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Decalin and to take the necessary safety precautions. Decalin is a flammable liquid and vapor, is toxic if inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Decalin. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[4][5]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[5][6]
-
Respiratory Protection: In areas with inadequate ventilation or high vapor concentrations, use a NIOSH-approved respirator with organic vapor cartridges.[5]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]
-
Keep Decalin away from heat, sparks, open flames, and other ignition sources.[1][5][7] Smoking should be strictly prohibited in areas where Decalin is handled or stored.[8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7][9]
-
Avoid contact with skin and eyes, and do not breathe in the vapors.[1]
Decalin Hazard Summary
For quick reference, the key hazard information for Decalin is summarized in the table below.
| Hazard Classification | Description | UN Number | Transport Hazard Class |
| Flammable Liquid | Flammable liquid and vapor.[1][2][3] | UN 1147[7] | 3[7] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1][2][7] | ||
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][7] | ||
| Serious Eye Damage/Irritation | Causes severe eye damage.[1][2][7] | ||
| Aspiration Hazard | May be fatal if swallowed and enters airways.[2][3][7] | ||
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
Decalin must be disposed of as hazardous waste.[7][8] Under no circumstances should it be poured down the drain or mixed with general laboratory trash.[7][10] The following protocol outlines the proper disposal workflow.
1. Waste Collection:
-
Collect waste Decalin in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with hydrocarbons and be in good condition to prevent leaks.
-
Do not mix Decalin with other types of waste, especially incompatible chemicals like strong oxidizing agents.[5][8] It is best practice to keep halogenated and non-halogenated solvent wastes separate.[10]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Decahydronaphthalene" or "Decalin".[10]
-
Include the approximate quantity of the waste.
-
Ensure the label is legible and securely attached to the container.
3. Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[9][10]
-
The storage area should be away from heat and ignition sources.[4][9]
4. Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the Decalin waste.[2][6]
-
Follow all local, regional, national, and international regulations for the disposal of hazardous chemical waste.[1][7]
Spill Cleanup Procedure
In the event of a Decalin spill, immediate action is necessary to contain and clean up the material safely.
1. Immediate Actions:
-
Evacuate all non-essential personnel from the spill area.[8]
-
Ensure the area is well-ventilated.
2. Containment and Cleanup:
-
For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, dry lime, or soda ash.[4][5][8]
-
Once absorbed, carefully collect the material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[4][8][9]
-
For larger spills, it may be necessary to dike the area to contain the spill.[5]
3. Post-Cleanup:
-
After the spill has been cleaned up, ventilate the area and wash it thoroughly.[8]
-
Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste, following the same procedures outlined for liquid Decalin waste.
Decalin Disposal Workflow
Caption: Workflow for the proper and safe disposal of Decalin waste.
References
- 1. lobachemie.com [lobachemie.com]
- 2. isotope.com [isotope.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. decalinchemicals.com [decalinchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
- 9. monumentchemical.com [monumentchemical.com]
- 10. benchchem.com [benchchem.com]
Navigating the Safe Handling of Decaline: A Guide for Laboratory Professionals
Essential safety protocols and personal protective equipment recommendations for researchers, scientists, and drug development professionals working with Decaline (Decahydronaphthalene).
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound (CAS No. 91-17-8), a common solvent in laboratory settings. Adherence to these guidelines is crucial for ensuring the well-being of personnel and maintaining a safe research environment.
Personal Protective Equipment (PPE) and Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, a conservative approach to handling is strongly recommended due to its potential health hazards.[1][2] These include skin and eye irritation, respiratory tract irritation, and potential damage to the liver and kidneys.[2]
The following tables summarize the required personal protective equipment and highlight the absence of established exposure limits.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | In the absence of specific breakthrough time data for this compound, it is recommended to use gloves made of materials known to be resistant to aliphatic hydrocarbons. Nitrile or Viton® gloves are a suitable choice for splash protection. For prolonged or immersive work, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[3] |
| Eye and Face Protection | Safety goggles or face shield | Tightly fitting safety goggles are mandatory to protect against splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or in poorly ventilated areas.[4] |
| Body Protection | Laboratory coat or chemical-resistant apron | A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Footwear | Closed-toe shoes | Closed-toe shoes made of a non-porous material are required in all laboratory areas where chemicals are handled. |
Table 2: Occupational Exposure Limits for this compound (CAS No. 91-17-8)
| Organization | Limit Type | Value |
| OSHA (Occupational Safety and Health Administration) | PEL (Permissible Exposure Limit) | Not Established[1] |
| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit) | Not Established[1] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value) | Not Established[1] |
Procedural Guidance for Handling this compound
Strict adherence to the following step-by-step procedures is essential for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before any new procedure involving this compound, thoroughly review its SDS.
-
Ensure Proper Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.
-
Assemble all necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.
-
Prepare for Spills: Have a chemical spill kit rated for flammable liquids readily accessible.
Safe Handling Operations
-
Dispensing: When transferring this compound, use a funnel to minimize the risk of spills. Avoid splashing.
-
Heating: If heating is required, use a heating mantle or a water bath. Do not use an open flame.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]
Disposal Plan
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "this compound," and any other required information as per your institution's and local regulations.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area.
-
Arranging for Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
